C-Laurdan
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]dodecan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO/c1-4-5-6-7-8-9-10-11-12-13-24(26)22-15-14-21-19-23(25(2)3)17-16-20(21)18-22/h14-19H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDGGIDITFLRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225517 | |
| Record name | Laurdan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74515-25-6 | |
| Record name | 1-[6-(Dimethylamino)-2-naphthalenyl]-1-dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74515-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurdan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074515256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laurdan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LAURDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97FBL93VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
C-Laurdan's Mechanism of Action in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan, a derivative of the popular fluorescent probe Laurdan, has emerged as a powerful tool for investigating the intricate organization and dynamics of lipid bilayers. Its enhanced photostability and water solubility make it particularly well-suited for studying cellular membranes using conventional confocal microscopy.[1] This guide provides a comprehensive overview of the core mechanism of action of this compound, details key experimental protocols, and presents quantitative data to facilitate its application in membrane research and drug development.
The fundamental principle behind this compound's utility lies in its sensitivity to the local solvent environment within the lipid bilayer.[1] Specifically, its fluorescence emission spectrum shifts in response to changes in the polarity of its immediate surroundings, which is primarily dictated by the degree of water penetration into the membrane.[1][2] This property allows researchers to probe the lipid packing density and fluidity of membranes, providing insights into the formation of distinct lipid domains, such as lipid rafts, and their role in cellular processes.[3][4]
Core Mechanism: Solvent Relaxation
The fluorescence properties of this compound are governed by a process known as solvent relaxation . Upon excitation by a photon, the dipole moment of the this compound molecule increases significantly.[5] In a polar environment, surrounding solvent molecules, primarily water, will reorient themselves around this new, larger dipole moment of the excited this compound. This reorientation process, or relaxation, lowers the energy of the excited state. When the this compound molecule returns to its ground state, it emits a photon of lower energy, resulting in a red-shifted emission spectrum .[2][6]
In the context of a lipid bilayer, the extent of this red shift is directly correlated with the amount of water present in the vicinity of the probe.
-
In a disordered, liquid-crystalline phase (Ld) , the lipid packing is loose, allowing for greater penetration of water molecules into the bilayer.[2] Consequently, significant solvent relaxation occurs around the excited this compound, leading to a pronounced red shift in its emission spectrum, typically peaking around 490 nm.[7]
-
In an ordered, gel phase (Lo) , the lipids are tightly packed, restricting water penetration.[2] With fewer water molecules available to reorient, solvent relaxation is minimal. This results in a blue-shifted emission spectrum , with a peak typically around 440 nm.[7]
The structural difference between this compound and its predecessor, Laurdan, is the substitution of one of the methyl groups on the dimethylamino moiety with a carboxymethyl group.[1][8] This modification not only enhances its water solubility but also anchors the probe more strongly to the headgroup region of the lipid bilayer, making it particularly sensitive to changes in polarity at this critical interface.[3][8]
Quantifying Membrane Properties: Generalized Polarization (GP)
The spectral shift of this compound is quantified using the Generalized Polarization (GP) value. GP is a ratiometric measurement calculated from the fluorescence intensities at two emission wavelengths, corresponding to the emission maxima in the ordered and disordered phases. The formula for GP is:
GP = (I440 - I490) / (I440 + I490)
where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.[1]
-
High GP values (approaching +1) indicate a blue-shifted spectrum and thus a more ordered, dehydrated membrane environment.
-
Low GP values (approaching -1) indicate a red-shifted spectrum, corresponding to a more disordered, hydrated membrane.
GP values provide a quantitative measure of membrane lipid packing, often referred to as membrane order or fluidity.[1][2]
Data Presentation
Photophysical Properties of this compound
| Property | Value | Reference |
| One-photon Excitation Max (λabs) | 348 nm | [9] |
| One-photon Emission Max (λem) | 423 nm | [9] |
| Two-photon Excitation Max | 780 nm | [9] |
| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 | [9] |
| Quantum Yield (Φ) | 0.43 | [9] |
| Solubility | Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol | [9] |
Representative GP Values of this compound in Model Membranes
| Lipid Composition | Phase | GP Value | Reference |
| Egg Sphingomyelin (ESM) / Cholesterol (Chol) (1:1) | Liquid-ordered (Lo) | 0.51 ± 0.00 | [10][11] |
| Palmitoyl-oleoyl-phosphatidylcholine (POPC) / Chol (3:2) | Liquid-ordered (Lo) + Liquid-disordered (Ld) | 0.27 ± 0.00 | [10] |
| POPC | Liquid-disordered (Ld) | -0.29 ± 0.00 | [10][11] |
| Dioleoylphosphatidylcholine (DOPC) | Liquid-disordered (Ld) | -0.36 ± 0.01 | [10][11] |
| DPPC (below Tm) | Gel | High GP | [1] |
| DPPC (above Tm) | Liquid Crystalline | Low GP | [1] |
| Giant Plasma Membrane Vesicles (GPMVs) - Ordered Phase | Ordered | 0.70 ± 0.03 | [10][11] |
| Giant Plasma Membrane Vesicles (GPMVs) - Disordered Phase | Disordered | 0.51 ± 0.04 | [10][11] |
| Plasma Membrane Spheres (PMS) - GM1 Phase | Ordered | 0.28 ± 0.04 | [10][11] |
| Plasma Membrane Spheres (PMS) - Remaining Membrane | Disordered | 0.10 ± 0.05 | [10][11] |
Experimental Protocols
Preparation of this compound Labeled Vesicles
-
Lipid Film Formation:
-
Prepare a solution of the desired lipids in chloroform or a chloroform/methanol mixture.
-
Add this compound to the lipid solution at a probe-to-lipid molar ratio of approximately 1:800.[1]
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
-
Vesicle Hydration and Formation:
-
Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by vortexing or gentle agitation. The final phospholipid concentration is typically around 0.4 mM.[1]
-
For Small Unilamellar Vesicles (SUVs), sonicate the lipid suspension or extrude it through polycarbonate filters of a defined pore size.
-
For Giant Unilamellar Vesicles (GUVs), methods such as electroformation are commonly used.
-
-
Incubation:
-
Incubate the vesicle suspension for at least 1 hour to ensure complete partitioning of the this compound probe into the lipid bilayers.[1]
-
Fluorescence Spectroscopy and GP Measurement
-
Instrumentation:
-
Use a temperature-controlled spectrofluorometer.
-
-
Measurement Parameters:
-
Data Acquisition:
-
For temperature-dependent studies, allow the sample to equilibrate at each temperature for a sufficient time (e.g., 90 seconds) before acquiring the spectrum.[1]
-
-
GP Calculation:
-
Extract the fluorescence intensities at 440 nm (I440) and 490 nm (I490) from the emission spectra.
-
Calculate the GP value using the formula mentioned previously.
-
This compound Labeling of Live Cells
-
Cell Culture:
-
Grow cells on a suitable substrate for microscopy (e.g., glass-bottom dishes or coverslips).
-
-
Labeling:
-
Imaging:
-
Wash the cells with fresh medium to remove excess probe.
-
Image the cells using a confocal or two-photon microscope.
-
For GP imaging, acquire two simultaneous images at the emission wavelengths of 440 nm and 490 nm, using an excitation wavelength of approximately 405 nm for one-photon excitation or 780 nm for two-photon excitation.[1][9]
-
Mandatory Visualizations
Caption: Mechanism of this compound fluorescence based on solvent relaxation in different lipid phases.
Caption: Experimental workflow for determining membrane order using this compound and GP analysis.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
C-Laurdan: A Technical Guide to its Photophysical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the biophysical characteristics of lipid membranes, particularly in the study of membrane fluidity and the organization of lipid rafts.[1][2][3] As a derivative of Laurdan, this compound offers several advantages, including enhanced water solubility and improved photostability, making it suitable for a broader range of applications, including conventional confocal microscopy.[4][5] This technical guide provides an in-depth overview of the core photophysical properties of this compound, detailed experimental protocols for its use, and visualizations of key experimental workflows.
Core Photophysical Properties
This compound's fluorescence emission is highly dependent on the degree of water penetration into the lipid bilayer where the probe resides.[4] In more ordered, tightly packed membrane domains (e.g., lipid rafts), water access is limited, resulting in a blue-shifted emission. Conversely, in more disordered, fluid membrane regions, increased water exposure leads to a red-shifted emission.[2] This spectral shift is the fundamental principle behind its use as a membrane order probe.
General Photophysical Data
| Property | Value | Reference |
| Molecular Weight | 397.56 g/mol | [6] |
| Chemical Formula | C₂₅H₃₅NO₃ | [6] |
| One-Photon Absorption Max (λabs) | 348 nm | [3][6] |
| One-Photon Emission Max (λem) | 423 nm | [3][6] |
| Two-Photon Excitation Max | 780 nm | [3][6] |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [3][6] |
| Quantum Yield (Φ) | 0.43 (in DMF) | [3][6] |
Solubility
| Solvent | Maximum Concentration |
| DMF | 100 mM |
| DMSO | 20 mM |
| Ethanol | 10 mM |
Table data sourced from[6].
Photophysical Properties in Various Solvents
The photophysical characteristics of this compound are significantly influenced by the polarity and protic nature of the solvent. A notable decrease in quantum yield is observed in protic and polar aprotic solvents with a high dielectric constant.[7]
| Solvent | Dielectric Constant (ε) | Quantum Yield (Φ) | Lifetime (τ, ns) |
| Chloroform | 4.8 | 0.56 | - |
| Dichloromethane | 8.9 | - | - |
| Acetone | 21 | - | - |
| Acetonitrile | 37 | - | - |
| Dimethylformamide (DMF) | 37 | - | - |
| Ethanol | 25 | significantly decreased | - |
| Methanol | 33 | significantly decreased | - |
Data compiled from[7]. Note: Specific values for all solvents were not available in the provided search results.
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a general synthetic scheme has been described.[7][8][9] The synthesis typically involves a multi-step process starting from 2-naphthol. Key reaction steps include a Fries rearrangement and subsequent amination and carboxymethylation.[7][10] For researchers opting for in-house synthesis, a detailed, high-yield procedure has been published, which can be adapted.[7]
Staining Live Cells with this compound for Confocal Microscopy
This protocol is adapted from procedures for staining HEK293T and melanophore cells.[4][11]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Coverslips with cultured cells
Procedure:
-
Grow cells on coverslips to the desired confluency.
-
Prepare a working solution of this compound by diluting the stock solution in cell culture medium to a final concentration of 5 µM.
-
Remove the existing cell culture medium from the coverslips.
-
Incubate the cells with the 5 µM this compound working solution for 30 minutes at 37°C.[1][4]
-
After incubation, wash the cells twice with PBS to remove excess probe.[12]
-
Mount the coverslip on a microscope slide with a suitable imaging buffer (e.g., PBS).
-
Proceed with imaging immediately.
Confocal Microscopy Imaging and Generalized Polarization (GP) Calculation
Instrumentation and Settings:
-
Microscope: A confocal laser scanning microscope.
-
Emission Detection: Two simultaneous detection channels are required:
-
Pinhole: Set to 1 Airy unit for optimal sectioning.
-
Laser Power: Use the lowest possible laser power to minimize phototoxicity and photobleaching (e.g., ~2 µW at the sample).[1][4]
Generalized Polarization (GP) Calculation:
GP is a ratiometric measurement that quantifies the spectral shift of this compound and is calculated for each pixel in the image using the following formula:[14][15]
GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
Where:
-
I₄₄₀ is the fluorescence intensity in the blue channel (415-455 nm).
-
I₄₉₀ is the fluorescence intensity in the green/red channel (490-530 nm).
GP values range from +1 (highly ordered) to -1 (highly disordered).[16] Image processing software, such as ImageJ with a specific macro, can be used to calculate the GP image from the two acquired channels.[11]
Two-Photon Microscopy of this compound
Two-photon microscopy offers advantages for imaging this compound, particularly in tissues, due to reduced scattering and deeper penetration.[2][13]
Instrumentation and Settings:
-
Microscope: A two-photon laser scanning microscope.
-
Excitation: A tunable Ti:Sapphire laser set to 780 nm.[2][3]
-
Emission Detection: Similar to confocal microscopy, two emission channels are used to collect the blue and red-shifted fluorescence.
Procedure: The cell staining protocol is similar to that for confocal microscopy. The GP calculation remains the same.
Visualizations
Experimental Workflow for this compound Staining and Confocal Microscopy
Caption: Workflow for staining live cells with this compound and subsequent imaging and analysis.
Generalized Polarization (GP) Calculation Logic
Caption: Logical flow for calculating the Generalized Polarization (GP) image from two emission channels.
This compound's Response to Membrane Fluidity
Caption: Relationship between membrane order, this compound's spectral response, and the resulting GP value.
References
- 1. researchgate.net [researchgate.net]
- 2. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 3. bio-techne.com [bio-techne.com]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A convenient and versatile synthesis of Laurdan-like fluorescent membrane probes: characterization of their fluorescence properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. era-chair.am [era-chair.am]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
C-Laurdan: An In-depth Technical Guide to its Excitation and Emission Spectra for Membrane Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe C-Laurdan, focusing on its excitation and emission spectral properties. This compound has emerged as a powerful tool for investigating the biophysical properties of lipid membranes, offering insights into membrane fluidity, lipid packing, and the organization of lipid rafts. Its sensitivity to the local environment makes it an invaluable probe in cell biology and drug discovery.
Core Photophysical Properties of this compound
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of Laurdan, designed for enhanced water solubility and photostability.[1] Its fluorescence is highly sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism.[2][3] In a non-polar environment, such as the ordered lipid bilayer of a cell membrane in the gel or liquid-ordered (Lo) phase, this compound exhibits a blue-shifted emission. Conversely, in a more polar environment, like a disordered lipid bilayer in the liquid-disordered (Ld) phase where water penetration is higher, its emission is red-shifted.[2][4]
This spectral shift is the foundation for its use in quantifying membrane properties. The one-photon excitation maximum for this compound is approximately 348 nm, with an emission maximum around 423 nm.[5] For two-photon microscopy, an excitation wavelength of 780 nm is commonly used.
Quantitative Photophysical Data
The following tables summarize the key quantitative data for this compound, providing a reference for experimental design and data interpretation.
| Property | Value | Source(s) |
| One-Photon Excitation Max (λabs) | 348 nm | [5] |
| One-Photon Emission Max (λem) | 423 nm | [5] |
| Two-Photon Excitation Max | 780 nm | |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [5] |
| Quantum Yield (Φ) | 0.43 | [5] |
Table 1: General Photophysical Properties of this compound.
The primary application of this compound is in distinguishing between different lipid phases within membranes. This is quantified using Generalized Polarization (GP), which is a ratiometric measurement of the emission intensity at two different wavelengths.
| Membrane Phase / Condition | This compound Emission Characteristics | Generalized Polarization (GP) Value | Source(s) |
| Liquid-ordered (Lo) phase (e.g., DPPC below Tm) | Blue-shifted emission (~440 nm) | High GP (e.g., > 0.3) | [4][7] |
| Liquid-disordered (Ld) phase (e.g., DOPC) | Red-shifted emission (~490-500 nm) | Low GP (e.g., < 0.0) | [4][7] |
| Cholesterol Depletion (e.g., with MβCD) | Red-shift in emission | Decrease in GP | [8] |
Table 2: Spectral Properties and Generalized Polarization of this compound in Different Lipid Environments.
Experimental Protocols
Labeling of Live Cells with this compound
This protocol is adapted for staining live cells to analyze membrane order using fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Cell culture medium (serum-free for staining, complete medium for recovery)
-
Phosphate-buffered saline (PBS)
-
Live cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Cell Preparation: Wash the cultured cells once with pre-warmed PBS.
-
Staining: Remove the PBS and add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove unincorporated dye.
-
Imaging: Immediately proceed with imaging in a suitable imaging buffer or medium.
Measurement of Generalized Polarization (GP) in Live Cells
GP is a ratiometric method used to quantify the spectral shift of this compound and infer membrane order.
Instrumentation:
-
A fluorescence microscope (confocal or two-photon) equipped with appropriate filters or a spectral detector.
-
Excitation: ~405 nm (for one-photon) or ~780 nm (for two-photon).
-
Emission: Two simultaneous channels are required. A common setup uses emission filters centered around 440 nm (for the ordered phase) and 490 nm (for the disordered phase). For example, 415-455 nm and 490-530 nm.[2]
-
Procedure:
-
Image Acquisition: Acquire two simultaneous fluorescence images of the this compound labeled cells at the two emission wavelengths (I440 and I490).
-
Background Subtraction: Subtract the background fluorescence from both images.
-
GP Calculation: Calculate the GP value for each pixel using the following formula:[4] GP = (I440 - I490) / (I440 + I490)
-
GP Image Generation: Generate a pseudo-colored GP image where pixel intensity corresponds to the calculated GP value. High GP values (typically represented by warmer colors) indicate a more ordered membrane, while low GP values (represented by cooler colors) indicate a more disordered membrane.
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflow for a this compound experiment and the logical relationship behind the interpretation of GP values.
A typical experimental workflow for measuring membrane order using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-techne.com [bio-techne.com]
- 6. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laurdan - Wikipedia [en.wikipedia.org]
- 8. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
C-Laurdan vs. Laurdan: A Technical Guide to Advanced Membrane Probe Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell membrane dynamics is critical to understanding a vast array of cellular processes, from signal transduction to drug interaction. The lipid bilayer, once thought of as a simple, fluid barrier, is now understood to be a highly organized and dynamic environment. Fluorescent membrane probes are indispensable tools for visualizing and quantifying the intricate properties of this environment. For years, Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) has been a widely used probe for assessing membrane fluidity and lipid order. However, the development of C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) has marked a significant advancement in the field, offering researchers a more sensitive and versatile tool for their investigations. This technical guide provides an in-depth comparison of this compound and Laurdan, highlighting the core advantages of the former and providing the necessary technical details for its successful implementation in research and development.
Core Advantages of this compound
This compound, a derivative of Laurdan, possesses a key structural modification—the substitution of a dimethylamino group with an N-methyl-N-(carboxymethyl)amino group. This seemingly small change confers several significant advantages over its predecessor.
1. Enhanced Sensitivity to Membrane Polarity: this compound exhibits a greater sensitivity to the polarity of its surrounding environment compared to Laurdan.[1][2][3] This heightened sensitivity allows for the detection of more subtle changes in membrane hydration and lipid packing, providing a higher-resolution view of membrane organization.
2. Brighter Two-Photon Fluorescence: In two-photon microscopy, a key technique for live-cell imaging, this compound offers a significantly brighter fluorescence signal.[2][3] This is attributed to its larger two-photon absorption cross-section, enabling high-quality imaging with lower excitation power, thereby reducing phototoxicity and photobleaching.
3. Improved Water Solubility: The carboxymethyl group in this compound imparts greater water solubility than Laurdan.[4] This property facilitates easier handling and more efficient labeling of live cells, as it reduces the tendency of the probe to aggregate in aqueous media before partitioning into the cell membrane.
4. More Accurate Reflection of the Cellular Environment: Studies have shown that this compound can more accurately reflect the fluid and gel domains in the plasma membrane of living cells.[3] While Laurdan can sometimes produce difficult-to-reproduce results in cellular systems, this compound provides a more robust and reliable indication of lipid raft presence and dynamics.[3]
Quantitative Data Presentation
The superior photophysical properties of this compound are evident in the following comparative data:
| Property | This compound | Laurdan | Reference(s) |
| One-Photon Excitation Max (λex) | ~348 nm | ~366 nm | [5] |
| One-Photon Emission Max (λem) | ~423 nm | ~497 nm | [5] |
| Quantum Yield (Φ) | 0.43 | 0.61 | [5] |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | 19,500 M⁻¹cm⁻¹ | [5] |
| Two-Photon Excitation Wavelength | 780 nm | 800 nm | [5][6] |
| Two-Photon Cross-Section (in EtOH) | 150 GM | 60 GM | [3] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound and Laurdan in live-cell imaging. It is important to note that optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions.
Protocol 1: this compound Staining and Imaging of Live Cells
This protocol is adapted from methods for staining HEK293t cells.[7][8]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., HBSS) or cell culture medium without phenol red
-
Confocal or two-photon microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
Staining Solution Preparation: Dilute the this compound stock solution to a final concentration of 1-10 µM in pre-warmed (37°C) balanced salt solution or serum-free medium.
-
Cell Staining: Remove the culture medium from the cells and wash once with the balanced salt solution. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Washing: After incubation, gently wash the cells two to three times with the balanced salt solution to remove excess probe.
-
Imaging: Image the cells immediately in a balanced salt solution or phenol red-free medium.
-
Image Analysis: Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities in the respective emission channels.
Protocol 2: Laurdan Staining and Imaging of Live Cells
This protocol is a general guide based on established methods.[6]
Materials:
-
Laurdan stock solution (e.g., 1 mM in DMSO or ethanol)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Balanced salt solution (e.g., HBSS) or cell culture medium without phenol red
-
Two-photon microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on an imaging-compatible substrate.
-
Staining Solution Preparation: Prepare a working solution of Laurdan by diluting the stock solution to a final concentration of 5-20 µM in pre-warmed (37°C) balanced salt solution or serum-free medium.
-
Cell Staining: Remove the culture medium, wash the cells once, and then add the Laurdan staining solution. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with a balanced salt solution.
-
Imaging: Proceed with imaging immediately in a suitable imaging buffer.
-
Two-Photon Microscopy: Excite at approximately 800 nm and collect emission in two channels centered around 440 nm and 490 nm.[6]
-
-
Image Analysis: Calculate the GP values as described in the this compound protocol.
Visualizations
Signaling Pathway: T-Cell Activation and Membrane Condensation
The following diagram illustrates the signaling cascade initiated by T-cell receptor (TCR) activation, leading to changes in membrane order that can be visualized using probes like Laurdan.[6] Upon TCR engagement, Src-family kinases are activated, leading to the phosphorylation of key adaptor proteins like LAT. This initiates a signaling cascade that results in actin cytoskeleton rearrangement and an increase in plasma membrane condensation at the site of activation.
Experimental Workflow: Comparative Imaging of this compound and Laurdan
This diagram outlines a typical workflow for a comparative study of this compound and Laurdan for imaging membrane order in live cells.
Conclusion
This compound represents a significant improvement over Laurdan for the study of membrane biophysics. Its enhanced sensitivity, superior performance in two-photon microscopy, and improved solubility make it the probe of choice for researchers seeking to perform high-resolution, quantitative imaging of lipid order in live cells. The adoption of this compound has the potential to unlock new insights into the role of membrane organization in a wide range of biological processes, from fundamental cell biology to the development of novel therapeutics that target membrane-associated proteins and signaling pathways. This guide provides the foundational knowledge and protocols to empower researchers to harness the full potential of this advanced membrane probe.
References
- 1. researchgate.net [researchgate.net]
- 2. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 4. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Condensation of the plasma membrane at the site of T lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
C-Laurdan: A Technical Guide to Solubility and Photostability for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan, a carboxyl-substituted derivative of Laurdan, is a fluorescent probe renowned for its sensitivity to the polarity of its environment. This property makes it an invaluable tool for investigating the organization and fluidity of lipid membranes, particularly for imaging lipid rafts.[1][2][3] Its enhanced photostability and better water solubility compared to its predecessor, Laurdan, have broadened its applicability in both one- and two-photon microscopy.[4][5] This technical guide provides an in-depth overview of this compound's solubility and photostability, complete with experimental protocols and visual workflows to aid researchers in its effective application.
Core Properties of this compound
This compound's utility is rooted in its photophysical characteristics. The probe's fluorescence emission spectrum shifts in response to the local lipid packing and water content within the membrane. In more ordered, tightly packed membrane domains (like lipid rafts), the emission is blue-shifted. Conversely, in more disordered, fluid membrane regions, the emission is red-shifted.[6][7] This spectral shift is quantified by calculating the Generalized Polarization (GP) value.
Solubility
This compound's carboxylic group contributes to its improved water solubility over Laurdan.[8] However, for creating stock solutions, organic solvents are recommended. The following table summarizes the maximum reported concentrations of this compound in common laboratory solvents.
| Solvent | Max Concentration (mM) | Max Concentration (mg/mL) |
| Dimethylformamide (DMF) | 100 | 39.76 |
| Dimethyl sulfoxide (DMSO) | 20 | 7.95 |
| Ethanol | 10 | 3.98 |
| Table 1: Solubility of this compound in Common Solvents. Data sourced from manufacturer datasheets.[8] |
Photophysical Properties and Photostability
This compound exhibits robust photophysical properties suitable for various fluorescence microscopy applications. While it is widely reported to be more photostable than Laurdan, particularly under two-photon excitation, precise quantitative data on its photobleaching quantum yield remains limited in publicly available literature.[4][5][9] The enhanced stability is a significant advantage for live-cell imaging and time-lapse experiments.
| Property | Value | Reference |
| Excitation Maximum (one-photon) | 348 nm | [8] |
| Emission Maximum (one-photon) | 423 nm | [8] |
| Two-Photon Excitation Maximum | 780 nm | [8] |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [8] |
| Quantum Yield (φ) | 0.43 | [8] |
| Photostability | Qualitatively higher than Laurdan | [4][5][9] |
| Table 2: Photophysical Properties of this compound. |
Experimental Protocols
Preparing this compound Stock Solutions
-
Weighing: Carefully weigh out the desired amount of this compound powder in a microfuge tube.
-
Dissolving: Add the appropriate volume of solvent (e.g., DMF, DMSO, or ethanol) to achieve the desired stock concentration (refer to Table 1 for maximum concentrations).
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C, protected from light.[7] For long-term storage (up to 6 months), -80°C is recommended.[7]
Labeling Live Cells with this compound
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.
-
Working Solution: Prepare a working solution of this compound in a serum-free medium or appropriate buffer. A typical final concentration ranges from 1 to 10 µM.
-
Incubation: Replace the cell culture medium with the this compound working solution and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with a pre-warmed, serum-free medium or buffer to remove excess probe.
-
Imaging: The cells are now ready for imaging. It is recommended to maintain the cells at 37°C during imaging.
Generalized Polarization (GP) Imaging and Analysis
GP imaging is the primary method for quantifying the spectral shift of this compound and thus, membrane order.
-
Image Acquisition:
-
Excite the this compound labeled sample at approximately 405 nm (for one-photon) or 780 nm (for two-photon).
-
Simultaneously collect fluorescence emission in two channels:
-
Blue channel (more ordered): ~420-460 nm
-
Green/Red channel (less ordered): ~470-520 nm
-
-
-
GP Calculation: The GP value for each pixel is calculated using the following formula:
-
GP = (I_blue - G * I_green/red) / (I_blue + G * I_green/red)
-
Where I_blue and I_green/red are the pixel intensities in the respective channels, and G is a correction factor for the differential transmission of the optical path for the two emission wavelengths. The G-factor is determined by imaging a solution of this compound in a solvent where the emission spectrum is known and should be constant.
-
-
Image Representation: The calculated GP values, which range from -1 to +1, are typically displayed as a pseudo-colored image, where different colors represent different degrees of membrane order.
Visualizations
Experimental Workflow for this compound Generalized Polarization (GP) Imaging
Caption: Workflow for GP imaging with this compound.
Lipid Raft-Mediated Fas Signaling Pathway
This compound is instrumental in visualizing lipid rafts, which are critical platforms for initiating signaling cascades, such as the Fas receptor-mediated apoptosis pathway.[10][11][12][13]
Caption: Fas receptor signaling pathway in lipid rafts.
Conclusion
This compound is a powerful and versatile fluorescent probe for investigating membrane properties. Its enhanced solubility and photostability make it a superior choice over Laurdan for a wide range of applications, particularly in live-cell imaging. By understanding its core properties and following optimized experimental protocols, researchers can effectively leverage this compound to gain valuable insights into the complex and dynamic nature of cellular membranes and their role in critical biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. oipub.com [oipub.com]
- 3. Laurdan monitors different lipids content in eukaryotic membrane during embryonic neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Fas ligand is localized to membrane rafts, where it displays increased cell death-inducing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lipid raft-mediated Fas/CD95 apoptotic signaling in leukemic cells and normal leukocytes and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Probing the Dynamics of the Cell Membrane: A Technical Guide to Measuring Fluidity with C-Laurdan
Authored for Researchers, Scientists, and Drug Development Professionals
The cell membrane is a dynamic and intricate interface, fundamental to cellular function, signaling, and therapeutic intervention. Its biophysical properties, particularly membrane fluidity, play a pivotal role in regulating the activity of membrane-associated proteins and modulating cellular responses. C-Laurdan, a polarity-sensitive fluorescent probe, has emerged as a powerful tool for quantifying membrane fluidity in both model systems and living cells. This in-depth guide provides a comprehensive overview of the principles, methodologies, and applications of this compound for the precise measurement of membrane fluidity.
The Core Principle: How this compound Senses Membrane Fluidity
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a derivative of the well-established membrane probe, Laurdan. Its utility in measuring membrane fluidity stems from the sensitivity of its fluorescence emission spectrum to the polarity of its immediate environment within the lipid bilayer.
In a tightly packed, ordered membrane (gel phase), the penetration of water molecules into the hydrophobic core is restricted. This non-polar environment causes this compound to emit fluorescence in the blue region of the spectrum. Conversely, in a more loosely packed, disordered membrane (liquid-crystalline phase), water molecules can more readily penetrate the bilayer, creating a more polar environment around the this compound probe. This increased polarity leads to a red shift in its fluorescence emission.[1][2]
This spectral shift is quantified using the concept of Generalized Polarization (GP) , a ratiometric measurement that is independent of the probe concentration. The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically 440 nm (blue) and 490 nm (red), using the following formula:
GP = (I440 - I490) / (I440 + I490) [1]
A higher GP value indicates a more ordered, less fluid membrane, while a lower GP value signifies a more disordered, fluid membrane.[1] The carboxyl group in this compound enhances its water solubility and sensitivity to the polarity at the lipid headgroup region compared to its predecessor, Laurdan.[3][4] Furthermore, its improved photostability makes it well-suited for conventional confocal microscopy.[1]
Caption: Principle of this compound in sensing membrane fluidity.
Quantitative Data Presentation
The following tables summarize representative Generalized Polarization (GP) values obtained using this compound in various systems. These values serve as a reference for interpreting experimental results.
Table 1: this compound GP Values in Model Liposomes with Varying Lipid Composition
| Lipid Composition | Temperature (°C) | GP Value (approx.) | Membrane Phase | Reference |
| DPPC | 25 | ~0.55 | Gel | [5] |
| DPPC | 55 | ~-0.27 | Liquid Crystalline | [5] |
| DPPC:POPC (1:1) | 27 | High GP in gel domains | Phase Coexistence | [1] |
| DPPC:POPC (1:1) | 51.3 | Low GP | Liquid Crystalline | [1] |
| LiposomeDOPC5 | 25 | 0.55 ± 0.02 | Gel | [5] |
| LiposomeDOPC20 | 25 | 0.49 ± 0.03 | Gel/Liquid Coexistence | [5] |
| LiposomeDOPC40 | 25 | 0.38 ± 0.05 | Liquid Crystalline | [5] |
Table 2: this compound GP Values in Live Cells
| Cell Type | Condition | GP Value (approx.) at Plasma Membrane | Reference |
| Xenopus laevis Melanophores | Control | 0.18 ± 0.05 | [1] |
| Xenopus laevis Melanophores | MβCD (Cholesterol Depletion) | -0.06 ± 0.08 | [1] |
| Xenopus laevis Melanophores | Filopodia | ~0.26 | [1] |
| A431 Cells | MβCD (Cholesterol Depletion) | Significant Decrease | [1] |
| HEK293t Cells | Control | Not specified, but decreased with MβCD | [6] |
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable and reproducible this compound GP measurements.
Protocol 1: this compound Labeling of Liposomes for Fluorescence Spectroscopy
-
Liposome Preparation:
-
Prepare a lipid mixture of the desired composition in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, creating multilamellar vesicles (MLVs).
-
For small unilamellar vesicles (SUVs), sonicate the MLV suspension. For giant unilamellar vesicles (GUVs), use electroformation.[1]
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO or DMF.[7]
-
Add the this compound stock solution to the liposome suspension to achieve the desired probe-to-lipid molar ratio (e.g., 1:300 to 1:800).[1]
-
Incubate the mixture for at least 1 hour at a temperature above the phase transition temperature of the lipids to ensure complete partitioning of the probe into the vesicles.[1]
-
-
Data Acquisition (Spectrofluorometer):
-
Set the excitation wavelength to 405 nm.[1]
-
Record the fluorescence emission spectrum from approximately 420 nm to 510 nm.
-
For temperature-dependent studies, use a Peltier temperature controller to precisely regulate the sample temperature, allowing for equilibration at each temperature point before acquiring the spectrum.[5]
-
Extract the fluorescence intensities at 440 nm and 490 nm.
-
Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490).
-
Protocol 2: this compound Staining of Live Cells for Confocal Microscopy
-
Cell Culture:
-
Culture cells of interest on glass-bottom dishes or coverslips suitable for microscopy.
-
-
This compound Staining:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of approximately 5 µM.[8]
-
Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS).
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C.[8]
-
After incubation, wash the cells with PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
-
Data Acquisition (Confocal Microscope):
-
Use a 405 nm laser for excitation.[1]
-
Set up two simultaneous detection channels for the blue and red emission ranges of this compound. A common setting is to collect fluorescence in the ranges of 415–455 nm and 490–530 nm.[1][8]
-
Acquire images in both channels simultaneously to avoid artifacts from cell movement.
-
Generate a GP image by applying the GP formula to each pixel of the acquired images using appropriate software (e.g., ImageJ with a custom macro).
-
Caption: Experimental workflow for measuring membrane fluidity with this compound.
Membrane Fluidity and Cellular Signaling
Membrane fluidity is not merely a passive property but an active regulator of cellular signaling. The fluidity of the membrane can influence the diffusion, conformation, and interaction of membrane-bound proteins, thereby modulating their activity.
A well-characterized example of a signaling pathway directly regulated by membrane fluidity is the DesK/DesR two-component system in the bacterium Bacillus subtilis. This system acts as a thermosensor, enabling the bacterium to adapt to changes in temperature by modifying the fatty acid composition of its membrane lipids.[9]
-
DesK is a membrane-bound histidine kinase that senses changes in membrane fluidity.
-
DesR is a response regulator that, when phosphorylated by DesK, activates the transcription of the des gene.
-
The Des gene encodes a fatty acid desaturase, an enzyme that introduces double bonds into the acyl chains of membrane phospholipids.
When the temperature drops, the membrane becomes more ordered (less fluid). This change is sensed by DesK, which autophosphorylates and then transfers the phosphate group to DesR. Phosphorylated DesR then activates the transcription of the des gene, leading to the production of the desaturase enzyme. This enzyme increases the unsaturation of membrane fatty acids, thereby restoring membrane fluidity.[9][10]
Caption: The DesK/DesR signaling pathway in B. subtilis.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 5. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Control of Membrane Lipid Fluidity by Molecular Thermosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
C-Laurdan applications in membrane research
An In-depth Technical Guide to C-Laurdan Applications in Membrane Research
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Advent of this compound
The study of cellular membranes, with their intricate lipid organization and dynamic nature, is fundamental to understanding a vast array of biological processes, from signal transduction to membrane trafficking. For decades, the fluorescent probe Laurdan (6-lauroyl-2-(N,N-dimethylamino)naphthalene) has been a cornerstone for investigating membrane properties.[1][2][3] Its fluorescence emission is exquisitely sensitive to the polarity of its environment, which in a lipid bilayer, is dictated by the degree of water penetration at the glycerol backbone level.[4][5][6][7] This sensitivity allows researchers to distinguish between ordered (gel or liquid-ordered, Lo) and disordered (liquid-crystalline or liquid-disordered, Ld) lipid phases.[8][9]
However, Laurdan's application has been largely constrained by its poor photostability under conventional one-photon excitation, limiting its use primarily to two-photon microscopy, an expensive and not universally accessible technology.[2][3][4] To overcome this limitation, this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) was synthesized.[1][4][10] This derivative incorporates a carboxyl group, which confers several key advantages:
-
Enhanced Photostability: this compound is significantly more photostable than Laurdan, making it suitable for imaging with standard confocal microscopes using a 405 nm laser.[3][4]
-
Greater Sensitivity: It exhibits a higher sensitivity to the membrane polarity, particularly at the lipid headgroup region.[1][10][11][12]
-
Higher Water Solubility: The carboxyl group improves its water solubility and facilitates faster, more efficient incorporation into membranes.[11][12][13]
-
Brighter Two-Photon Imaging: this compound also yields brighter images in two-photon microscopy compared to its predecessor.[2][10][14]
These superior properties have established this compound as a powerful and versatile tool for visualizing and quantifying the lateral organization of lipids in both model systems and living cells.[4][15][16]
Core Principle: Generalized Polarization (GP)
This compound's utility is rooted in the phenomenon of solvatochromism. When embedded in a lipid membrane, its fluorescent emission spectrum shifts in response to the local environmental polarity.
-
In Ordered Membranes (Lo phase): These membranes are tightly packed with lipids (e.g., rich in cholesterol and sphingolipids), which restricts water penetration. In this non-polar, rigid environment, this compound's emission is blue-shifted, with a peak around 440 nm.[10][17]
-
In Disordered Membranes (Ld phase): Loosely packed lipids allow for greater penetration of water molecules into the bilayer. This more polar environment causes a significant red-shift (a bathochromic shift) of about 50 nm in this compound's emission spectrum, moving the peak to around 490 nm.[2][4][6]
To quantify this spectral shift, the concept of Generalized Polarization (GP) is used. GP is a ratiometric measurement calculated from the fluorescence intensities collected at two emission wavelengths—one corresponding to the ordered phase (Iblue) and one to the disordered phase (Ired).
The GP value is calculated using the following equation:
GP = (I440 - I490) / (I440 + I490)
Where I440 and I490 are the emission intensities at 440 nm and 490 nm, respectively.[2][4][17][18] In microscopy, these are typically intensity ranges (e.g., 415–455 nm and 490–530 nm).[3][4]
GP values are dimensionless and range from +1 to -1:
-
High GP values (approaching +1): Indicate a blue-shifted spectrum, corresponding to a highly ordered, rigid membrane with low water penetration.[4]
-
Low GP values (approaching -1): Indicate a red-shifted spectrum, corresponding to a fluid, disordered membrane with high water penetration.[4][19]
This ratiometric approach provides a robust measure of membrane order that is independent of the probe concentration.[2]
Figure 1: Principle of this compound operation for sensing membrane order.
Quantitative Data Summary
The following tables summarize key photophysical properties and typical GP values for this compound, providing a reference for experimental design and data interpretation.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Full Chemical Name | 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene | [1][11] |
| Molecular Weight | 397.56 g/mol | [13] |
| One-Photon Excitation Max (λabs) | 348 nm | [13] |
| One-Photon Emission Max (λem) | 423 nm | [13] |
| Two-Photon Excitation Max | 780 nm | [13] |
| Extinction Coefficient (ε) | 12,200 M-1cm-1 | [13] |
| Quantum Yield (φ) | 0.43 | [13] |
| Recommended Solvents | DMSO, DMF, Ethanol |[13] |
Table 2: Typical Generalized Polarization (GP) Values of this compound
| Membrane System | Lipid Composition | Phase | Average GP Value | Reference |
|---|---|---|---|---|
| Model Vesicles (GUVs) | DOPC | Ld (disordered) | -0.36 | [19] |
| Model Vesicles (GUVs) | POPC | Ld (disordered) | -0.29 | [19] |
| Model Vesicles (LUVs) | POPC | Ld (disordered) | ~ -0.07 | [20] |
| Model Vesicles (GUVs) | ESM/Cholesterol | Lo (ordered) | +0.51 | [19] |
| Model Vesicles (GUVs) | DPPC-POPC (1:1) at 27°C | Gel/Fluid Coexistence | High GP (Gel), Low GP (Fluid) | [4] |
| Live Cells (A431) | Native Membrane | Mixed | GP > 0.28 (Rafts) | [10] |
| Live Cells (Melanophores) | Native Membrane | Mixed | +0.18 ± 0.05 | [4] |
| Live Cells (Melanophores) | After MβCD Treatment | Disordered | -0.06 ± 0.08 |[4] |
Key Applications in Membrane Research
Visualizing Lipid Rafts and Membrane Domains
A primary application of this compound is the direct visualization of lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids that are thought to function as signaling platforms.[10][14] By generating GP maps from two-channel fluorescence images, researchers can identify regions of high GP values, which correspond to the tightly packed, liquid-ordered (Lo) domains characteristic of lipid rafts, coexisting with areas of lower GP values representing the surrounding liquid-disordered (Ld) membrane.[19][21] Studies have successfully used this compound to show that these high-GP domains colocalize with raft markers like the ganglioside GM1 and are disrupted by cholesterol-depleting agents.[4][10]
Probing Drug-Membrane Interactions
This compound is an invaluable tool in pharmacology and drug development for assessing how therapeutic compounds interact with and modify the biophysical properties of cell membranes. By treating this compound-labeled cells with a compound of interest, any resulting change in membrane fluidity and order can be quantified by measuring the shift in GP values. For example, the well-documented effect of methyl-β-cyclodextrin (MβCD), which removes cholesterol, is a significant decrease in this compound GP values, indicating a shift to a more disordered membrane state.[2][4][15] This approach can be used to screen compounds for membrane-altering activity and to understand the mechanisms of drugs that target membrane components.
Figure 2: this compound links membrane order to cell signaling pathways.
Detailed Experimental Protocols
The following protocols provide a framework for using this compound in both model membrane systems and live cells.
Protocol 1: Labeling Giant Unilamellar Vesicles (GUVs)
-
GUV Formation: Prepare GUVs using the desired lipid composition (e.g., DOPC, POPC, or raft-forming mixtures) via the electroformation method.[4]
-
This compound Stock Solution: Prepare a 100 µM stock solution of this compound in a suitable solvent like DMSO.
-
Labeling: After GUV formation, add the this compound stock solution directly to the GUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:300.[4]
-
Incubation: Gently mix and incubate the suspension for at least 1 hour at a temperature above the lipid mixture's phase transition temperature to ensure complete and uniform partitioning of the probe into the vesicle membranes.[3][4]
-
Imaging: The GUVs are now ready for imaging on a confocal microscope.
Protocol 2: Staining of Live Cells
-
Cell Culture: Plate cells (e.g., HEK293t, A431, Melanophores) on glass-bottom dishes or coverslips suitable for microscopy and grow to the desired confluency.[3][15]
-
This compound Staining Solution: Prepare a working solution of 5 µM this compound in an appropriate cell culture medium or buffer (e.g., HBSS).
-
Incubation: Replace the culture medium with the this compound staining solution and incubate the cells for 30 minutes at 37°C.[3]
-
Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed medium or buffer to remove any unbound probe.
-
Imaging: The cells are now ready for immediate imaging. It is recommended to keep the sample at a stable temperature (e.g., 37°C) using a stage-top incubator during microscopy.[22]
Protocol 3: Confocal Microscopy and GP Image Acquisition
-
Microscope Setup: Use a confocal laser scanning microscope equipped with a 405 nm diode laser for excitation.[4]
-
Excitation: Excite the this compound labeled sample with the 405 nm laser at low power (e.g., 2-5 µW at the sample) to minimize phototoxicity and bleaching.[3][4]
-
Emission Collection: Use two independent spectral detectors (channels) to simultaneously collect the emitted fluorescence.
-
Image Acquisition: Acquire two simultaneous images, one from each channel, representing the intensity from the ordered and disordered phases, respectively. For live cells, acquiring a z-stack can provide a 3D reconstruction of membrane order.[3]
Figure 3: Experimental workflow for this compound GP imaging and analysis.
Protocol 4: Calculation of GP Values and Image Generation
-
Software: Use image analysis software such as ImageJ/Fiji or MATLAB.[15]
-
Background Subtraction: If necessary, subtract the background fluorescence from both channel images.
-
GP Calculation: Apply the GP formula pixel-by-pixel to the two intensity images (Iblue and Ired) to generate a new image where each pixel's value represents the calculated GP.
-
GP Image = (ImageBlue - ImageRed) / (ImageBlue + ImageRed)
-
-
Visualization: Display the resulting GP image using a pseudo-color lookup table (LUT) to visually represent the continuous range of GP values, making it easy to distinguish between ordered (e.g., red/yellow) and disordered (e.g., blue/green) regions.
-
Quantitative Analysis: Use region of interest (ROI) selection tools to measure the average GP value for specific cellular structures (e.g., plasma membrane, filopodia) or GUV domains.[15][21]
Conclusion
This compound has emerged as a superior alternative to Laurdan for studying membrane dynamics, particularly for research groups utilizing conventional confocal microscopy. Its enhanced photostability, sensitivity, and solubility have broadened the accessibility of membrane order imaging.[3][4][11] This probe provides a robust, quantitative method to investigate the complex landscape of lipid organization in both artificial and biological membranes. For researchers in cell biology, biophysics, and drug development, this compound offers a powerful lens through which to explore the critical role of membrane structure and fluidity in cellular function and disease.
References
- 1. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laurdan monitors different lipids content in eukaryotic membrane during embryonic neural development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Laurdan - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
C-Laurdan for Imaging Lipid Rafts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C-Laurdan, a fluorescent probe specifically designed for the visualization and analysis of lipid rafts in cellular membranes. We will delve into the core principles of this compound's function, present its key photophysical properties in a clear, comparative format, and offer detailed experimental protocols for its application in microscopy. Furthermore, we will explore the intricate signaling pathways associated with lipid rafts, visualized through detailed diagrams.
Introduction to this compound and Lipid Rafts
Lipid rafts are dynamic, sub-micrometer domains within the plasma membrane enriched in cholesterol and sphingolipids.[1][2] These specialized platforms are crucial for various cellular processes, including signal transduction, protein sorting, and membrane trafficking.[1][3][4] Their ordered lipid environment selectively recruits or excludes specific proteins, thereby modulating their activity.
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a polarity-sensitive fluorescent probe that has emerged as a powerful tool for studying lipid rafts.[1][5][6] An analog of the well-known probe Laurdan, this compound offers several advantages, including greater sensitivity to membrane polarity, a brighter two-photon fluorescence image, and improved water solubility for easier cell staining.[1][6]
The fluorescence emission of this compound is highly sensitive to the local lipid packing and water content of the membrane.[7][8] In more ordered, dehydrated environments characteristic of lipid rafts (liquid-ordered, Lo phase), its emission spectrum is blue-shifted. Conversely, in more fluid, hydrated regions of the membrane (liquid-disordered, Ld phase), the emission is red-shifted.[9][10][11] This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order.[12][13]
Quantitative Data Presentation
For ease of comparison and experimental planning, the key photophysical and practical data for this compound are summarized in the tables below.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| One-Photon Excitation Maximum (λabs) | 348 nm | [14] |
| One-Photon Emission Maximum (λem) | 423 nm | [14] |
| Two-Photon Excitation Maximum | 780 nm | [14] |
| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 | [14] |
| Quantum Yield (Φ) | 0.43 | [14] |
| Molecular Weight | 397.56 g/mol |
Table 2: this compound Generalized Polarization (GP) Values in Different Lipid Phases
| Lipid Phase | Typical GP Value Range | Reference |
| Liquid-Ordered (Lo) / Gel Phase | +0.5 to +0.9 | [12][15][16] |
| Liquid-Disordered (Ld) / Fluid Phase | -0.3 to +0.3 | [12][15][16] |
Note: GP values are calculated using the formula: GP = (IBlue - IRed) / (IBlue + IRed), where IBlue and IRed are the fluorescence intensities at the blue and red emission wavelengths, respectively. For this compound, these are typically centered around 440 nm and 490 nm.[12][13]
Table 3: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMF | 100 mM | |
| DMSO | 20 mM | |
| Ethanol | 10 mM |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in imaging lipid rafts in live cells.
Preparation of this compound Stock Solution
-
Calculate the required mass: Based on the batch-specific molecular weight provided on the vial, calculate the mass of this compound needed to prepare a stock solution of desired concentration (e.g., 1-10 mM).
-
Dissolve the probe: Dissolve the calculated mass of this compound in a high-quality, anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution in DMF, dissolve 3.98 mg of this compound (MW 397.56) in 1 mL of DMF.
-
Storage: Store the stock solution at -20°C, protected from light.[17] For long-term storage (-80°C), the solution is stable for up to 6 months.[17]
Staining of Live Cells with this compound
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency (typically 70-80%).[17][18]
-
Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution to a final working concentration in a serum-free medium or a suitable buffer (e.g., PBS). A typical working concentration is 5 µM.[19]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells with the this compound solution for 30-40 minutes at 37°C, protected from light.[17][18][19]
-
Washing: After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Imaging: Immediately proceed with imaging the cells in a suitable imaging buffer.
Microscopy and Image Acquisition
This compound can be visualized using both one-photon and two-photon confocal microscopy.[1][20]
-
One-Photon Confocal Microscopy:
-
Two-Photon Confocal Microscopy:
Data Analysis: Generalized Polarization (GP) Imaging
GP images are generated to visualize the spatial variation in membrane order.
-
Image Acquisition: Acquire images in both the blue and red emission channels.
-
Background Subtraction: Subtract the background fluorescence from both images.
-
GP Calculation: Calculate the GP value for each pixel using the following formula: GP = (I_blue - I_red) / (I_blue + I_red) where I_blue and I_red are the background-corrected intensity values in the blue and red channels, respectively.
-
Image Generation: Generate a pseudo-colored GP image where the color scale represents the GP values, typically ranging from blue/purple (high GP, ordered) to green/yellow/red (low GP, disordered).
Control Experiment: Cholesterol Depletion
To confirm that the observed high GP regions correspond to cholesterol-rich lipid rafts, a cholesterol depletion experiment can be performed.
-
Treatment: After this compound staining, treat the cells with a cholesterol-depleting agent such as methyl-β-cyclodextrin (MβCD) (e.g., 10 mM for 30 minutes).[6][7]
-
Imaging: Acquire GP images of the treated cells.
-
Analysis: A significant decrease in the GP values and the disruption of high GP domains are expected upon cholesterol depletion, confirming the cholesterol-dependent nature of these ordered domains.[7]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound imaging and lipid raft function.
This compound Imaging Workflow
Principle of this compound's Spectral Shift
Simplified IgE Signaling Pathway in Lipid Rafts
Simplified T-Cell Receptor Signaling in Lipid Rafts
Conclusion
This compound is an invaluable tool for researchers in cell biology and drug development, offering a sensitive and quantitative method to investigate the structure and function of lipid rafts. Its superior photophysical properties and straightforward application make it a probe of choice for high-resolution imaging of membrane order. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this compound to unravel the complex roles of lipid rafts in cellular health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipid raft - Wikipedia [en.wikipedia.org]
- 4. oipub.com [oipub.com]
- 5. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 7. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. rndsystems.com [rndsystems.com]
- 15. pnas.org [pnas.org]
- 16. pnas.org [pnas.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for C-Laurdan Staining in Live Cells
Introduction
C-Laurdan is a fluorescent probe meticulously designed for the investigation of membrane biophysics in living cells. As a derivative of Laurdan, this compound exhibits sensitivity to the polarity of its surrounding environment, making it an invaluable tool for studying membrane fluidity and the lateral organization of lipids, including the visualization of lipid rafts.[1][2][3] Its improved water solubility and photostability over its predecessor, Laurdan, make it particularly well-suited for live-cell imaging using both one-photon confocal and two-photon microscopy.[2][4][5]
The fluorescence emission spectrum of this compound undergoes a characteristic shift in response to the lipid packing of the cell membrane. In more ordered, tightly packed membrane domains (liquid-ordered phase), the environment is less polar, resulting in a blue-shifted emission. Conversely, in more fluid, disordered membrane regions (liquid-disordered phase), increased water penetration creates a more polar environment, causing a red-shift in the emission spectrum.[1][2][6] This spectral shift is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order.
These application notes provide a detailed protocol for staining live cells with this compound and acquiring images to analyze membrane fluidity.
Principle of this compound Staining and GP Calculation
This compound partitions into the cellular membranes, where its emission properties are dictated by the local lipid environment. The presence of a carboxylic group enhances its water solubility and facilitates rapid incorporation into the membrane.[7] When excited, the probe's emission is collected in two separate channels, typically centered around 440 nm (blue) and 490 nm (red). The GP value is then calculated for each pixel in the image using the following formula:
GP = (I_Blue - I_Red) / (I_Blue + I_Red)
Where:
-
I_Blue is the fluorescence intensity in the blue channel (e.g., 415-455 nm).
-
I_Red is the fluorescence intensity in the red channel (e.g., 490-530 nm).
Higher GP values (approaching +1) correspond to a more ordered membrane, while lower GP values (approaching -1) indicate a more fluid membrane.
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 397.56 g/mol | [7] |
| One-Photon Excitation Max | 348 nm | [7] |
| Two-Photon Excitation Max | 780 nm | [7] |
| Emission Max | 423 nm | [7] |
| Quantum Yield | 0.43 | [7] |
| Extinction Coefficient | 12,200 M⁻¹cm⁻¹ | [7] |
| Solubility | Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol | [7] |
| Stock Solution Storage | -20°C or -80°C, protected from light | [1] |
| Working Concentration | 800 nM - 10 µM | [2][8][9] |
| Incubation Time | 10 - 60 minutes | [2][8] |
| Typical GP (Control Cells) | ~0.18 | [5] |
| Typical GP (MβCD Treated) | ~ -0.06 | [5] |
Experimental Protocol
This protocol is a general guideline for staining live adherent cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Phosphate-buffered saline (PBS)
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Confocal or two-photon microscope with appropriate filter sets
Stock Solution Preparation
-
Prepare a 1-10 mM stock solution of this compound in DMSO or DMF.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
Staining Procedure
-
Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.
-
Prepare the this compound staining solution by diluting the stock solution in pre-warmed (37°C) live-cell imaging medium to a final concentration of 1-10 µM. A concentration of 5 µM is a good starting point.[2]
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[2]
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells. The cells are now ready for imaging.
Imaging
Confocal Microscopy:
-
Emission Channel 1 (Blue): 415-455 nm.[5]
-
Emission Channel 2 (Red): 490-530 nm.[5]
-
Simultaneously acquire images in both channels.
Two-Photon Microscopy:
-
Excitation: 780 nm two-photon laser.[7]
-
Emission Channels: Use the same emission ranges as for confocal microscopy.
Image Analysis
-
Import the acquired images into an image analysis software (e.g., ImageJ/Fiji).
-
For each time point or condition, you will have a pair of images (blue and red channels).
-
Calculate the GP map using the formula mentioned above. Many software packages have plugins available for GP calculation.
-
The resulting GP image will be a ratiometric representation of membrane order, where pixel intensity corresponds to the GP value.
Visualizations
Caption: Experimental workflow for this compound staining of live cells.
Caption: Principle of this compound emission shift in different membrane environments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 9. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal C-Laurdan Concentration for Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan is a fluorescent probe renowned for its sensitivity to the polarity of the lipid membrane environment. This property makes it an invaluable tool for investigating membrane fluidity and the organization of lipid microdomains, often referred to as lipid rafts, using confocal microscopy. Unlike its predecessor, Laurdan, this compound exhibits enhanced photostability, making it suitable for conventional single-photon confocal microscopy.[1][2] Its emission spectrum shifts in response to the degree of water penetration into the membrane, which is directly related to the packing of lipid acyl chains. In more ordered, tightly packed membranes (liquid-ordered phase, Lo), this compound displays a blue-shifted emission. Conversely, in less ordered, more fluid membranes (liquid-disordered phase, Ld), its emission is red-shifted. This spectral shift is quantified by calculating the Generalized Polarization (GP) value, providing a ratiometric measure of membrane order.
Principle of this compound Staining and Generalized Polarization (GP) Imaging
This compound partitions into the hydrophobic-hydrophilic interface of the cell membrane. Upon excitation with a 405 nm laser, the emission is collected in two separate channels, typically centered around 440 nm (blue) and 490 nm (green). The GP value is then calculated using the following formula:
GP = (I415-455nm - I490-530nm) / (I415-455nm + I490-530nm)
Where I415-455nm and I490-530nm are the fluorescence intensities in the blue and green channels, respectively.[2] GP values range from +1 (highly ordered) to -1 (highly disordered).
Quantitative Data Summary
The optimal concentration and incubation time for this compound staining can vary depending on the cell type and experimental conditions. Below is a summary of concentrations and parameters reported in the literature.
| Cell Type | This compound Concentration (µM) | Incubation Time | Solvent | Notes | Reference |
| HEK293t | 10 | 30 minutes | DMSO | --- | [3] |
| Human T cells | 1 | 30 minutes | DMSO | Deconvolution of images improved GP measurement precision. | [1] |
| Dictyostelium discoideum | 0.8 | 2 hours | --- | Imaged in staining medium as rinsing caused rapid fading. | [4] |
| Melanophore Cells | 5 | 30 minutes | --- | --- | [5] |
| NIH3T3 | 1.8 (stock dilution 1:1000) | 40 minutes | DMSO | Used for studying the influence of cholesterol on membrane fluidity. | [6] |
| Generic Live Cells | 1-10 | 30-60 minutes | DMSO or Ethanol | General recommendation, optimization is advised. |
Experimental Protocols
General Protocol for this compound Staining and Confocal Imaging of Live Cells
This protocol provides a general workflow for staining live cells with this compound and acquiring images for GP analysis. Optimization of concentration and incubation time for specific cell lines is recommended.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Confocal microscope with a 405 nm laser and spectral or filter-based detection
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO or ethanol to a stock concentration of 1-10 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed cells on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
-
This compound Staining:
-
Prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium or an appropriate buffer to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
After incubation, gently wash the cells twice with PBS or serum-free medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Place the dish on the confocal microscope stage, ensuring the temperature is maintained at 37°C.
-
Excite the sample with a 405 nm laser.
-
Simultaneously collect fluorescence emission in two channels:
-
Channel 1 (Blue): 415-455 nm
-
Channel 2 (Green): 490-530 nm
-
-
Adjust laser power and detector gain to avoid saturation while maintaining a good signal-to-noise ratio.
-
-
Image Analysis:
-
Calculate the GP image using a suitable software package (e.g., ImageJ/Fiji with appropriate plugins, or custom scripts) using the formula mentioned above.
-
Analyze the GP values for regions of interest (e.g., plasma membrane, intracellular organelles).
-
Detailed Protocol for Staining HEK293t Cells
This protocol is adapted from a published method for visualizing membrane order in HEK293t cells.[3]
Materials:
-
This compound
-
DMSO
-
DMEM (Dulbecco's Modified Eagle Medium)
-
PBS
-
Glass-bottom imaging dishes
-
Confocal microscope
Procedure:
-
Prepare a 10 mM this compound stock solution in DMSO.
-
Seed HEK293t cells on glass-bottom dishes and grow to 50-70% confluency.
-
Prepare a 10 µM this compound working solution in serum-free DMEM.
-
Wash the cells once with PBS.
-
Incubate the cells with the 10 µM this compound working solution for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed, phenol red-free DMEM to the dish.
-
Image the cells on a confocal microscope using a 405 nm excitation laser.
-
Collect emission in two channels: 415-455 nm and 490-530 nm.
-
Calculate and analyze the GP images.
Visualizations
Experimental Workflow
Caption: A flowchart of the key steps in a this compound membrane order experiment.
Signaling Pathway: Effect of Cholesterol on Membrane Order
Caption: The relationship between cholesterol, membrane order, and this compound GP values.
Troubleshooting
| Issue | Possible Cause | Recommendation | Reference |
| Weak or No Signal | - Insufficient probe concentration or incubation time.- Probe degradation. | - Increase this compound concentration or incubation time.- Prepare fresh stock and working solutions. Store stock solution at -20°C, protected from light. | [7] |
| High Background Fluorescence | - Incomplete removal of excess probe.- Autofluorescence from cells or medium. | - Ensure thorough washing after incubation.- Use phenol red-free medium for imaging.- Acquire an image of unstained cells to determine the level of autofluorescence. | [5] |
| Phototoxicity or Cell Blebbing | - Laser power is too high.- Prolonged exposure to excitation light. | - Use the lowest laser power that provides a good signal-to-noise ratio.- Minimize the duration of imaging. | [8] |
| Inconsistent GP Values | - Variations in cell health or culture conditions.- Inaccurate background subtraction. | - Maintain consistent cell culture practices.- Ensure proper background correction during image analysis. | [6] |
| Probe Autoquenching | - this compound concentration is too high. | - Reduce the this compound concentration. Autoquenching has been observed at concentrations above 10 µM in model membranes. | [4] |
| Rapid Fading of Signal After Washing | - Probe removal by serum components. | - If possible, image in a serum-free medium. If serum is required, minimize the time between washing and imaging. | [4] |
References
- 1. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for C-Laurdan Labeling of Giant Unilamellar Vesicles (GUVs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Giant Unilamellar Vesicles (GUVs) are valuable model systems for studying the biophysical properties of lipid membranes, including lipid-protein interactions, membrane fusion, and the formation of lipid rafts. C-Laurdan, a polarity-sensitive fluorescent probe, is an excellent tool for investigating the lipid organization and fluidity of GUV membranes.[1][2] Its fluorescence emission spectrum is sensitive to the polarity of its environment, exhibiting a blue-shift in non-polar, ordered membrane environments (gel phase or liquid-ordered, Lo) and a red-shift in polar, disordered membrane environments (liquid-disordered, Ld).[1][3] This spectral shift allows for the visualization and quantification of lipid phases and their coexistence within the GUV membrane. This compound is a derivative of Laurdan with a carboxyl group, which enhances its water solubility and facilitates faster incorporation into membranes.[2] It is suitable for both one- and two-photon microscopy.
Principle of this compound Fluorescence
This compound's utility lies in its sensitivity to the local hydration of the lipid bilayer. In a more ordered, tightly packed lipid environment (Lo phase), water penetration is limited, resulting in a non-polar environment for the this compound molecule. This leads to a higher energy emission, observed as a fluorescence peak around 440 nm.[4][5] Conversely, in a disordered, fluid lipid environment (Ld phase), water molecules can more readily penetrate the bilayer, creating a more polar environment around the probe. This causes a dipolar relaxation process, resulting in a lower energy emission and a red-shifted fluorescence peak at approximately 490 nm.[4][5] This phenomenon is quantified by calculating the Generalized Polarization (GP) value.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 397.56 g/mol | |
| Formula | C₂₅H₃₅NO₃ | |
| One-Photon Excitation Max (λabs) | 348 nm | |
| One-Photon Emission Max (λem) | 423 nm | |
| Two-Photon Excitation Max | 780 nm | |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | |
| Quantum Yield (φ) | 0.43 | |
| Solubility | Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol. |
Experimental Parameters
| Parameter | Recommended Value | Notes |
| GUV Preparation | ||
| Lipid Concentration (in organic solvent) | 0.5 - 10 mg/mL | [6][7] |
| This compound:Lipid Molar Ratio | 1:300 - 1:800 | [3] |
| Labeling | ||
| This compound Stock Concentration | 1-10 mM in DMSO or DMF | |
| Incubation Time | 30 - 60 minutes | [8] |
| Incubation Temperature | Above the highest transition temperature of the lipids | [3] |
| Imaging | ||
| Excitation Wavelength (one-photon) | ~405 nm | [8] |
| Emission Channel 1 (Blue) | 415 - 455 nm | [3][8] |
| Emission Channel 2 (Green) | 490 - 530 nm | [3][8] |
Generalized Polarization (GP) Values for Different Lipid Phases
| Lipid Phase | Typical GP Value Range | Characteristics |
| Gel (So) | +0.5 to +0.6 | Highly ordered, low water penetration.[9] |
| Liquid-Ordered (Lo) | +0.2 to +0.5 | Intermediate order, often enriched in cholesterol and sphingomyelin.[10][11] |
| Liquid-Disordered (Ld) | -0.3 to +0.2 | Disordered and fluid, high water penetration.[9][11] |
Experimental Protocols
Materials
-
Lipids of choice (e.g., DOPC, DPPC, Cholesterol, Sphingomyelin)
-
This compound probe
-
Organic solvent (e.g., chloroform, chloroform:methanol 2:1 v/v)[6]
-
Hydration solution (e.g., sucrose solution, deionized water, or buffer)[12]
-
Indium Tin Oxide (ITO) coated glass slides (for electroformation)[13]
-
O-ring or silicone spacer[13]
-
Function generator (for electroformation)
-
Fluorescence microscope (confocal or two-photon) equipped with appropriate filters.
Protocol 1: GUV Preparation by Electroformation
Electroformation is a widely used method that generally produces a high yield of unilamellar vesicles.[6][13] It is particularly effective for neutral or zwitterionic lipids like phosphatidylcholines.[6]
-
Lipid Film Preparation:
-
Prepare a lipid mixture in chloroform at a concentration of 1-2 mg/mL. If desired, this compound can be added at this stage at a molar ratio of 1:300 to 1:500 (probe:lipid).
-
Identify the conductive sides of two ITO-coated glass slides using a multimeter.[13]
-
Deposit 10-20 µL of the lipid solution onto the conductive side of one ITO slide and spread it evenly.[13]
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 1-2 hours to remove all traces of the organic solvent.[7]
-
-
Assembly of the Electroformation Chamber:
-
Place a silicone O-ring or spacer onto the dried lipid film on the first ITO slide.
-
Fill the chamber created by the O-ring with a pre-warmed swelling solution (e.g., 200 mM sucrose). The solution should be heated to a temperature above the highest phase transition temperature (Tm) of the lipids being used.[3]
-
Place the second ITO slide on top, with its conductive side facing the lipid film, to form a sealed chamber.[13]
-
-
GUV Formation:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol is to apply a sine wave at a frequency of 10 Hz and a voltage of 1-3 V for 2-3 hours.[3][7] The temperature should be maintained above the lipid Tm throughout this process.
-
After the formation period, the GUVs can be gently harvested from the chamber using a pipette.
-
Protocol 2: this compound Labeling of Pre-formed GUVs
This protocol is useful if the GUVs are prepared using a method where the probe cannot be included initially, or if different labeling conditions are desired.
-
Prepare GUVs using a preferred method (e.g., electroformation, gentle hydration).
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Add the this compound stock solution to the GUV suspension to achieve a final probe-to-lipid molar ratio of approximately 1:300.[3]
-
Incubate the mixture for 30-60 minutes at a temperature above the lipid Tm to ensure the probe incorporates into the GUV membranes.[8]
-
The labeled GUVs are now ready for imaging.
Protocol 3: Imaging and GP Calculation
-
Microscope Setup:
-
Place a sample of the GUV suspension on a microscope slide or imaging dish.
-
For one-photon confocal microscopy, use an excitation wavelength of approximately 405 nm.[8]
-
Simultaneously collect fluorescence emission in two channels: a "blue" channel (e.g., 415-455 nm) and a "green" channel (e.g., 490-530 nm).[3][8]
-
-
Image Acquisition:
-
Acquire images of the GUVs in both the blue (I_blue) and green (I_green) channels.
-
-
Generalized Polarization (GP) Calculation:
-
The GP value for each pixel in the image is calculated using the following formula:[5] GP = (I_blue - G * I_green) / (I_blue + G * I_green)
-
The G factor is a correction factor for the wavelength-dependent sensitivity of the detection system. It is determined by measuring the GP of a standard solution (e.g., this compound in DMSO) with a known GP value.[14]
-
The resulting GP image will show spatial variations in membrane order, with higher GP values (typically colored red or white) corresponding to more ordered domains and lower GP values (colored blue or green) corresponding to more disordered domains.
-
Experimental Workflow and Logic
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low GUV Yield | Inefficient hydration of the lipid film. | Ensure the lipid film is thin and uniform. Increase hydration time or temperature. For gentle hydration, including a small percentage of charged lipids can help.[6][12] |
| Incorrect electroformation parameters. | Optimize AC field frequency and voltage. Ensure good contact between electrodes and the chamber. | |
| GUVs are multilamellar | Incomplete swelling. | Increase electroformation time. Use a lower lipid concentration to form the initial film.[6] |
| Weak this compound Signal | Insufficient probe concentration or incorporation. | Increase this compound concentration or incubation time. Ensure incubation is performed above the lipid Tm. |
| Photobleaching. | Reduce laser power and/or exposure time. This compound is more photostable than Laurdan, but care should still be taken.[3] | |
| Inaccurate GP Values | Incorrect G-factor calibration. | Recalibrate the G-factor using a fresh standard solution. |
| Autofluorescence from lipids or buffer. | Image a control sample of unlabeled GUVs to assess background fluorescence. | |
| Probe aggregation. | Ensure the this compound stock solution is properly dissolved and sonicate briefly if necessary. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laurdan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. GUV Preparation and Imaging: Minimizing artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Giant Unilamellar Vesicles (GUVs) Preparation by Electroformation Method [protocols.io]
- 14. arxiv.org [arxiv.org]
Application Notes and Protocols for Calculating Generalized Polarization (GP) Values from C-Laurdan Images
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan is a fluorescent probe meticulously designed for the investigation of cell membrane properties. Its sensitivity to the polarity of its environment makes it an invaluable tool for assessing the lipid packing and fluidity of cellular membranes. When incorporated into a lipid bilayer, this compound exhibits a spectral shift in its fluorescence emission depending on the phase of the surrounding lipids. In more ordered, tightly packed membranes (liquid-ordered, Lo phase), the emission is blue-shifted. Conversely, in more fluid, less packed membranes (liquid-disordered, Ld phase), the emission is red-shifted. This phenomenon is a result of the degree of water penetration into the membrane, which affects the dipolar relaxation around the this compound molecule.[1][2]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, a ratiometric measurement that provides a numerical representation of membrane lipid order.[3][4] Higher GP values correlate with higher membrane order, while lower GP values indicate a more fluid membrane environment.[3] this compound is an evolution of the Laurdan probe, modified with a carboxyl group that enhances its water solubility and improves its incorporation into the plasma membrane of living cells.[2] It can be utilized with both one-photon (confocal) and two-photon microscopy.[4][5]
These application notes provide a comprehensive guide to utilizing this compound for calculating GP values, including detailed experimental protocols, data analysis workflows, and interpretation of results.
Principle of Generalized Polarization (GP)
The calculation of GP is based on the intensity of fluorescence emission in two distinct wavelength ranges. The formula for GP is:
GP = (I_Blue - I_Green) / (I_Blue + I_Green)
Where:
-
I_Blue is the fluorescence intensity in the blue region of the spectrum (typically ~440 nm), characteristic of ordered membrane phases.[3][4]
-
I_Green is the fluorescence intensity in the green region of the spectrum (typically ~490 nm), characteristic of disordered membrane phases.[3][4]
GP values theoretically range from +1 (most ordered) to -1 (most disordered).[3][6] Experimentally, typical GP values for cell membranes are in the range of -0.6 to +0.6.[3]
Experimental Protocols
Materials
-
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation
-
Cell culture medium appropriate for the cell line of interest
-
Phosphate-buffered saline (PBS) or other suitable imaging buffer
-
Live-cell imaging chamber or coverslips suitable for microscopy
-
Confocal or two-photon microscope equipped with appropriate filters and detectors
Protocol 1: this compound Staining of Live Cells
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a stock concentration of 1-10 mM. Store the stock solution at -20°C, protected from light.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips appropriate for microscopy and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed cell culture medium or an appropriate buffer to a final working concentration. A typical starting concentration is 5-10 µM.[7] The optimal concentration may need to be determined empirically for each cell type and experimental condition.
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.[7]
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to remove excess probe.
-
Imaging: Immediately proceed to image the cells. It is recommended to maintain the cells at 37°C during imaging to ensure physiological conditions.
Protocol 2: Image Acquisition
Confocal Microscopy:
-
Excitation: Use a 405 nm laser line for one-photon excitation of this compound.[8][9]
-
Emission Detection: Simultaneously collect fluorescence emission in two channels:
-
Microscope Settings: Use a high numerical aperture (NA) objective (e.g., 60x or 100x oil immersion) for optimal resolution. Adjust laser power, gain, and pinhole settings to obtain good signal-to-noise while minimizing photobleaching. Ensure that the detectors are not saturated in either channel.
Two-Photon Microscopy:
-
Excitation: Use a pulsed infrared laser tuned to approximately 780-800 nm for two-photon excitation.[10]
-
Emission Detection: Use the same emission channels as for confocal microscopy (Blue: ~440 nm, Green: ~490 nm).
Data Analysis and GP Calculation
The following workflow outlines the steps to calculate GP values from the acquired two-channel images. This can be performed using software such as ImageJ (with a specific macro), MATLAB, or other image analysis platforms.[8][10]
-
Image Pre-processing:
-
Background Subtraction: Subtract the background fluorescence from both the blue and green channel images. The background can be determined from a region of the image with no cells.
-
Image Registration: If there is any shift between the two channels, they should be aligned.
-
-
GP Calculation: Apply the GP formula pixel-by-pixel to the background-subtracted images: GP_image = (Image_Blue - Image_Green) / (Image_Blue + Image_Green)
-
GP Image Visualization: The resulting GP image is a pseudo-colored map where each pixel's color represents its GP value. A look-up table (LUT) is typically applied to visualize the range of GP values, often with red indicating high GP (ordered) and blue indicating low GP (disordered).[10]
-
Quantitative Analysis:
-
Region of Interest (ROI) Selection: Define ROIs to measure the average GP value of specific cellular structures, such as the plasma membrane or intracellular organelles.[11][12] For the plasma membrane, an ROI can be drawn as a border around the cell.[12]
-
Data Extraction: Calculate the mean GP value and standard deviation for each ROI.
-
Histogram Analysis: Generate a histogram of GP values for the selected ROI to visualize the distribution of membrane order.[4][12]
-
Data Presentation
Quantitative GP data should be summarized in tables for clear comparison between different experimental conditions.
| Treatment Group | Mean GP Value (Plasma Membrane) | Standard Deviation | n (number of cells) |
| Control | 0.18 | 0.05 | 12 |
| MβCD (Cholesterol Depletion) | -0.06 | 0.08 | 13 |
Table 1: Example of GP value quantification after treating cells with methyl-β-cyclodextrin (MβCD), a cholesterol-depleting agent. Data adapted from studies on melanophore cells.[7] Cholesterol depletion leads to a decrease in membrane order, reflected by a lower GP value.
| Membrane Region | Mean GP Value | Standard Deviation |
| Plasma Membrane | 0.16 | - |
| Filopodia | 0.26 | - |
| Internal Membranes | -0.15 to 0 | - |
Table 2: Typical GP values observed in different regions of melanophore cells, indicating higher lipid order in filopodia compared to the general plasma membrane and internal membranes.[4]
Visualizations
This compound Principle and GP Calculation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Laurdan - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for C-Laurdan Imaging with Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing C-Laurdan with two-photon microscopy for the investigation of cell membrane properties. This compound is a polarity-sensitive fluorescent probe designed for imaging membrane fluidity and lipid rafts, offering enhanced sensitivity and brighter two-photon fluorescence compared to its predecessor, Laurdan.[1][2] This makes it an invaluable tool in cellular biology and drug development for studying membrane dynamics, lipid-protein interactions, and the effects of therapeutic compounds on cell membranes.
Principle of this compound Imaging
This compound's fluorescence emission is highly sensitive to the polarity of its environment.[1][3][4] In more ordered, tightly packed membrane domains (e.g., lipid rafts, gel-phase membranes), water penetration is limited, creating a non-polar environment. In this state, this compound exhibits a blue-shifted emission maximum (around 440 nm).[1][5] Conversely, in more disordered, fluid membrane domains (liquid-crystalline phase), increased water penetration results in a more polar environment, causing a red-shift in this compound's emission maximum (to around 490 nm).[1][5]
This spectral shift is quantified using the Generalized Polarization (GP) value, calculated from the fluorescence intensities at two emission wavelengths.[1][4] The GP value provides a ratiometric, quantitative measure of membrane order that is independent of probe concentration and excitation intensity.[6]
GP Calculation: GP = (I_Blue - I_Green) / (I_Blue + I_Green)
Where:
-
I_Blue = Intensity at the blue-shifted emission wavelength (e.g., 415-455 nm)
-
I_Green = Intensity at the red-shifted emission wavelength (e.g., 490-530 nm)
Higher GP values (approaching +1.0) indicate a more ordered membrane, while lower GP values (approaching -1.0) signify a more fluid membrane.[1][7]
Applications in Research and Drug Development
-
Lipid Raft Imaging: this compound is extensively used to visualize and quantify lipid rafts, which are dynamic, sterol- and sphingolipid-enriched membrane microdomains involved in cell signaling and protein trafficking.[1][3][8]
-
Membrane Fluidity Analysis: Changes in membrane fluidity are associated with various cellular processes, including cell signaling, membrane trafficking, and apoptosis. This compound allows for the spatial and temporal monitoring of these changes.
-
Drug-Membrane Interactions: The effects of pharmaceutical compounds on membrane order and fluidity can be assessed. This is crucial for understanding drug mechanisms of action, off-target effects, and for the development of drugs targeting membrane proteins or lipids.
-
Disease Research: Alterations in membrane properties are implicated in numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This compound imaging can be used to study these pathological changes.
Quantitative Data Summary
| Property | Value | Reference |
| One-Photon Excitation Max (λex) | 348 nm | [8] |
| One-Photon Emission Max (λem) | 423 nm | [8] |
| Two-Photon Excitation Max (λex) | 780 nm | [8] |
| Emission in Ordered Phase (Blue) | ~440 nm | [1][5] |
| Emission in Disordered Phase (Green) | ~490 nm | [1][5] |
| Quantum Yield (Φ) | 0.43 | [8] |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [8] |
| Molecular Weight | 397.56 g/mol | [8] |
| Solubility | Soluble to 100 mM in DMF, 20 mM in DMSO, and 10 mM in ethanol | [8] |
| Experimental Parameter | Typical Value/Range | Reference |
| This compound Staining Concentration | 5 - 10 µM | [9][10] |
| Staining Time | 10 - 30 minutes | [9][10] |
| Two-Photon Excitation Wavelength | 780 - 800 nm | [7] |
| Emission Channel 1 (Blue) | 415 - 455 nm | [4] |
| Emission Channel 2 (Green) | 490 - 530 nm | [4] |
| GP in Ordered Phase (e.g., DPPC GUVs) | High positive values | [2] |
| GP in Disordered Phase (e.g., DOPC GUVs) | Low positive to negative values | [2] |
Experimental Protocols
Protocol 1: this compound Staining of Live Adherent Cells
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or DMF)
-
Cell culture medium (serum-free for staining, complete for recovery)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Staining Solution Preparation: Prepare a fresh staining solution by diluting the this compound stock solution in serum-free medium to a final concentration of 5-10 µM. Vortex briefly to ensure complete mixing.
-
Cell Staining:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed serum-free medium or PBS to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Proceed immediately to two-photon microscopy.
-
Protocol 2: Two-Photon Microscopy and GP Image Acquisition
Instrumentation:
-
A two-photon laser scanning microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
-
A high numerical aperture (NA) water or oil immersion objective lens (e.g., 60x or 100x).
-
Two-channel detection system with appropriate filters for the blue and green emission wavelengths of this compound.
Microscope Settings:
-
Laser Tuning: Tune the two-photon laser to an excitation wavelength of 780-800 nm.
-
Laser Power: Use the lowest possible laser power that provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Detection Channels:
-
Channel 1 (Blue): Set the emission filter to collect light in the range of 415-455 nm.
-
Channel 2 (Green): Set the emission filter to collect light in the range of 490-530 nm.
-
-
Image Acquisition:
-
Bring the cells into focus.
-
Simultaneously acquire images from both detection channels.
-
Adjust the gain and offset for each channel to utilize the full dynamic range of the detectors without saturation.
-
-
GP Image Calculation:
-
The GP image can be calculated on a pixel-by-pixel basis using the formula mentioned above. Many imaging software platforms have plugins or built-in functions for ratiometric imaging and GP calculation.
-
Protocol 3: Data Analysis and Interpretation
-
Region of Interest (ROI) Selection: Define ROIs corresponding to the plasma membrane, intracellular membranes, or specific cellular structures.
-
GP Value Calculation: Calculate the average GP value within the defined ROIs.
-
GP Histograms: Generate GP histograms to visualize the distribution of membrane order within a cell or a population of cells. Bimodal or broad distributions can indicate the presence of distinct membrane domains.
-
Statistical Analysis: Perform statistical analysis to compare GP values between different experimental conditions (e.g., control vs. drug-treated).
Visualizations
Caption: Experimental workflow for this compound imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
Application Notes: C-Laurdan for Studying Membrane Phase Transitions
Introduction
C-Laurdan (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent membrane probe designed for investigating the lipid organization and fluidity of biological and artificial membranes.[1] It is a derivative of the well-known probe Laurdan, modified with a carboxyl group which enhances its water solubility and sensitivity to membrane polarity.[2][3] This increased sensitivity makes this compound an exceptional tool for visualizing lipid domains, such as lipid rafts, and studying membrane phase transitions.[4][5]
The fluorescence of this compound is highly sensitive to the polarity of its microenvironment.[1] In ordered, tightly packed membrane phases (e.g., gel phase or liquid-ordered, Lo), water penetration into the bilayer is limited. This non-polar environment causes this compound's emission spectrum to be blue-shifted.[6] Conversely, in disordered, fluid membrane phases (liquid-disordered, Ld), water molecules can penetrate the lipid headgroup region. This polar environment induces a significant red-shift in the emission spectrum.[6][7] By quantifying this spectral shift, researchers can generate a ratiometric measure known as the Generalized Polarization (GP) value, which directly correlates with membrane order and fluidity.[7]
Advantages over Laurdan:
-
Greater Sensitivity: this compound exhibits a more pronounced response to changes in membrane polarity.[4][5]
-
Higher Water Solubility: The presence of a carboxyl group improves its solubility in aqueous solutions, facilitating easier cell labeling.[2][5]
-
Enhanced Stability: It embeds more stably within the lipid bilayer, reducing its tendency to diffuse out.[2][4]
-
Brighter Two-Photon Imaging: It provides a stronger fluorescence signal in two-photon microscopy applications.[4][5]
-
Improved Confocal Imaging: Unlike Laurdan, which suffers from low photostability under conventional excitation, this compound can be successfully used for imaging with standard confocal microscopes.[7]
Quantitative Data
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | N-Methyl-N-[6-(1-oxododecyl)-2-naphthalenyl]glycine | |
| Molecular Weight | 397.56 g/mol | [8] |
| Formula | C₂₅H₃₅NO₃ | [8] |
| One-Photon Excitation (λabs) | 348 nm / 405 nm | [8][9] |
| Two-Photon Excitation | 780 nm | [8] |
| Emission Maximum (λem) | 423 nm (general) | [1][8] |
| Emission in Ordered Phase | ~440 nm | [4][6] |
| Emission in Disordered Phase | ~490 nm | [4][6] |
| Quantum Yield (φ) | 0.43 | [8] |
| Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | [8] |
| Purity | ≥95% | [8] |
| CAS Number | 959839-06-6 | [8] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference(s) |
| DMF | 100 mM | [8] |
| DMSO | 20 mM | [8] |
| Ethanol | 10 mM | [8] |
Table 3: Typical Generalized Polarization (GP) Values in Model and Biological Membranes
The GP value provides a quantitative measure of membrane order, calculated from the emission intensities at blue and red wavelengths. High GP values correspond to high lipid order.
| Membrane Phase / System | Typical GP Value Range | Reference(s) |
| Model Membranes | ||
| Gel Phase (e.g., DPPC below Tm) | > 0.55 | [10] |
| Liquid-Ordered (Lo) Phase | 0.27 to 0.70 | [11][12] |
| Liquid-Disordered (Ld) Phase | -0.36 to -0.29 | [11] |
| Fluid Phase (e.g., DOPC) | < -0.05 | [10] |
| Biological Membranes | ||
| Plasma Membrane (average) | ~0.16 - 0.18 | [7][13] |
| Filopodia (highly ordered) | ~0.26 | [7] |
| Plasma Membrane (after cholesterol depletion) | ~ -0.06 | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Anhydrous DMSO or DMF.
-
Procedure: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a 1-10 mM stock solution by dissolving the powder in the chosen solvent. For example, to make a 10 mM stock solution from 1 mg of this compound (MW = 397.56), add 25.15 µL of DMSO. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot the stock solution into small, single-use volumes in amber vials or tubes wrapped in foil. e. Store aliquots at -20°C, protected from light.[8] Avoid repeated freeze-thaw cycles.[14]
Protocol 2: Labeling of Live Cells
This protocol is a general guideline and may require optimization for specific cell types.
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
This compound stock solution (1-10 mM in DMSO).
-
Serum-free culture medium or a suitable buffer (e.g., HBSS or Sörensen's buffer).[15]
-
-
Procedure: a. Grow cells to the desired confluency (typically 60-80%). b. Prepare a fresh working solution of this compound by diluting the stock solution in serum-free medium or buffer to a final concentration of 1-10 µM. A concentration of 5 µM is a good starting point.[13] c. Remove the culture medium from the cells and gently wash once with pre-warmed serum-free medium. d. Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[13][15] e. After incubation, gently wash the cells two to three times with pre-warmed serum-free medium or buffer to remove excess probe. f. Add fresh, pre-warmed imaging medium (serum-free medium is recommended as serum can extract the probe from the membrane) to the cells.[15] g. The cells are now ready for imaging. Proceed with microscopy immediately.
Protocol 3: Image Acquisition and GP Calculation
This protocol is designed for a laser-scanning confocal microscope.
-
Microscope Setup:
-
Use a high numerical aperture objective (e.g., 60x or 100x oil immersion).
-
Set up two simultaneous emission detection channels:
-
Adjust laser power and detector gain to obtain a good signal-to-noise ratio while avoiding pixel saturation in both channels. Use the brightest regions of the sample to set the upper limit.
-
-
Image Acquisition:
-
Acquire two simultaneous images, one for each channel (let's call them I_440 and I_490).
-
-
Generalized Polarization (GP) Calculation: a. GP values are calculated on a pixel-by-pixel basis using the following formula:[6] GP = (I_440 - G * I_490) / (I_440 + G * I_490) b. The G-factor is a correction coefficient that accounts for the differential transmission and detection efficiency of the microscope optics for the two emission channels. c. G-factor Calibration: The G-factor can be determined by imaging a solution of this compound in a pure solvent (e.g., 10 µM in DMSO) where the emission properties are uniform.[7] The G-factor is the ratio of the total intensities of the red channel to the blue channel (G = sum(I_490) / sum(I_440)). For many modern systems, G is close to 1. d. GP Image Generation: Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins or custom scripts, or MATLAB) to perform the pixel-by-pixel calculation.[7][9] The resulting GP image is a pseudo-colored map where pixel color represents the GP value, providing a direct visualization of membrane order. Typically, high GP values (ordered) are shown in warmer colors (red/yellow) and low GP values (disordered) in cooler colors (blue/green).
Visualizations
Caption: Principle of this compound fluorescence for sensing membrane order.
Caption: Experimental workflow for this compound membrane order analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 11. pnas.org [pnas.org]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
Probing Cellular Membranes: A Step-by-Step Guide for C-Laurdan Data Acquisition
Application Note and Protocol
This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals on the utilization of C-Laurdan for assessing membrane fluidity and organization. This compound, a polarity-sensitive fluorescent probe, offers significant advantages for studying cellular membranes, including enhanced water solubility and applicability in conventional confocal microscopy.[1][2]
This document outlines the necessary materials, detailed experimental procedures for cell labeling, data acquisition using fluorescence microscopy, and the subsequent calculation of Generalized Polarization (GP) values to quantify membrane order.
Introduction to this compound and Generalized Polarization
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent dye that exhibits a spectral shift in its emission based on the polarity of its surrounding environment.[1][2] In cellular membranes, this property is exploited to determine the degree of water penetration into the lipid bilayer, which directly correlates with membrane fluidity.[1][3]
In more ordered or rigid membrane domains (e.g., lipid rafts), water penetration is limited, and this compound emits fluorescence at shorter wavelengths (blue shift). Conversely, in more fluid or disordered membrane regions, increased water penetration causes a shift in emission to longer wavelengths (red shift).[1] This spectral shift is quantified by calculating the Generalized Polarization (GP), a ratiometric measurement derived from the fluorescence intensities recorded in two distinct emission channels.[1][4] High GP values are indicative of a more ordered membrane, while low GP values suggest a more fluid environment.[1]
Experimental Protocol
This protocol is designed for staining live cells with this compound and acquiring fluorescence images for GP analysis.
Materials
-
This compound dye
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution
-
Cell culture medium appropriate for the cell line of interest
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Live cells cultured on appropriate imaging dishes or plates
-
Fluorescence microscope (confocal or widefield) equipped with a 405 nm laser line or equivalent excitation source and two emission detectors.
Reagent Preparation
This compound Stock Solution:
| Parameter | Value | Notes |
| Solvent | DMSO or DMF | This compound is soluble up to 20 mM in DMSO and 100 mM in DMF. |
| Stock Concentration | 2 mM | Prepare a concentrated stock solution for long-term storage. |
| Storage | -20°C | Store aliquots to avoid repeated freeze-thaw cycles.[5] |
This compound Working Solution:
| Parameter | Value | Notes |
| Diluent | Cell Culture Medium | Dilute the stock solution directly into the medium. |
| Final Concentration | 1-10 µM | The optimal concentration may vary depending on the cell type and experimental conditions.[5] |
Cell Staining Procedure
-
Cell Culture: Plate cells on imaging-compatible dishes (e.g., glass-bottom dishes) and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound working solution by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound staining solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[5] The optimal incubation time may need to be determined empirically.
-
Washing: After incubation, wash the cells 2-3 times with pre-warmed PBS or cell culture medium to remove excess dye.
-
Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.
Data Acquisition
Fluorescence imaging of this compound labeled cells is performed using a microscope capable of simultaneous or sequential acquisition in two emission channels.
Microscopy Settings
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 405 nm | This compound can be efficiently excited using a 405 nm laser.[1][6] |
| Emission Channel 1 (Blue) | 415-455 nm | This channel captures the emission from this compound in ordered membrane domains.[1] |
| Emission Channel 2 (Green) | 490-530 nm | This channel captures the emission from this compound in disordered membrane domains.[1] |
| Pinhole | Set to 1 Airy Unit | For confocal microscopy, this ensures optimal sectioning. |
| Laser Power | As low as possible | Use a low laser power (e.g., 2 µW) to minimize phototoxicity and photobleaching.[1] |
Data Analysis: Generalized Polarization (GP) Calculation
The acquired images from the two emission channels are used to calculate a GP image, where the value of each pixel represents the local membrane order.
GP Formula
The Generalized Polarization (GP) is calculated using the following formula:
GP = (I_Blue - G * I_Green) / (I_Blue + G * I_Green)
Where:
-
I_Blue is the fluorescence intensity in the blue emission channel (415-455 nm).
-
I_Green is the fluorescence intensity in the green emission channel (490-530 nm).
-
G is a correction factor (G-factor) that accounts for the differential transmission of the two emission wavelengths through the optical path of the microscope.
G-Factor Calibration
The G-factor is specific to each microscope setup and should be determined experimentally. This is typically done by measuring the fluorescence of a this compound solution in a solvent where the GP is known to be zero (e.g., a 10 µM solution of this compound in DMSO).[1]
Experimental Workflow
Caption: Experimental workflow for this compound data acquisition and analysis.
Signaling Pathway Diagram
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Laurdan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for C-Laurdan GP Calculation using ImageJ
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing an ImageJ macro to calculate the Generalized Polarization (GP) of C-Laurdan, a fluorescent probe used to investigate membrane order in cells. This document outlines the experimental protocol for cell staining and imaging, a step-by-step guide to the ImageJ macro, and methods for data presentation and interpretation.
Introduction to this compound and Generalized Polarization
This compound is a polarity-sensitive fluorescent probe that exhibits a spectral shift in response to the phase state of the lipid bilayer.[1][2] In more ordered, tightly packed membranes (e.g., lipid rafts), the emission maximum of this compound is blue-shifted. Conversely, in more disordered, fluid membranes, the emission is red-shifted.[3][4] This property allows for the quantification of membrane order by calculating the Generalized Polarization (GP) value.
The GP is calculated from the fluorescence intensities collected at two different emission wavelengths using the following formula:
GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered)
Where:
-
I_ordered is the intensity in the blue-shifted (ordered phase) emission channel.
-
I_disordered is the intensity in the red-shifted (disordered phase) emission channel.
-
G-factor is a correction factor that accounts for wavelength-dependent differences in detection efficiency of the imaging system.
GP values range from +1 (highly ordered) to -1 (highly disordered).[5][6]
Experimental Protocol: this compound Staining and Image Acquisition
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (stored at -20°C, protected from light)
-
Dimethyl sulfoxide (DMSO) or ethanol for stock solution
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with a 405 nm laser line and two detectors for simultaneous imaging.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or ethanol to a stock concentration of 1-10 mM.
-
Cell Seeding: Seed cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Staining:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: After incubation, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Image Acquisition:
-
Immediately image the cells using a confocal microscope.
-
Emission Collection: Simultaneously collect fluorescence in two channels:
-
Channel 1 (Ordered): 420-460 nm (captures the emission from ordered membrane domains).
-
Channel 2 (Disordered): 470-510 nm (captures the emission from disordered membrane domains).
-
-
Image Settings: Use settings that avoid pixel saturation in both channels. Acquire images with a bit depth of 12 or 16 for better dynamic range. It is crucial to use the same acquisition settings for all experimental conditions to allow for accurate comparison.
-
ImageJ Macro for this compound GP Calculation
Several ImageJ macros are available for calculating GP values.[7][8][9][10] The following protocol is a generalized workflow adaptable for most GP calculation macros. For this example, we will refer to a conceptual macro named "GP_Calculator". Many available macros can be found on platforms like GitHub.[7][8]
Prerequisites:
-
Fiji (ImageJ distribution with bundled plugins) installed.
-
The GP_Calculator.ijm macro file installed in the ImageJ/plugins folder.
Protocol:
-
Open Images: Open the two-channel image file (containing the ordered and disordered channels) in Fiji. The image should be a stack with two slices or a hyperstack with two channels.
-
Run the Macro: Navigate to Plugins > GP_Calculator to run the macro. A dialog box will appear.
-
Input Parameters:
-
Ordered Channel: Select the channel corresponding to the blue-shifted emission (e.g., Channel 1: 420-460 nm).
-
Disordered Channel: Select the channel corresponding to the red-shifted emission (e.g., Channel 2: 470-510 nm).
-
G-factor: Input the G-factor for your microscope system. If the G-factor is unknown, it can be determined by imaging a solution of this compound in a solvent of known polarity (e.g., DMSO) and adjusting the G-factor until the GP value is close to zero. A starting value of 1.0 can be used if the G-factor has not been determined.
-
Thresholding: Some macros offer an option to apply a threshold to exclude background pixels from the calculation. This is recommended to avoid noise affecting the GP values.
-
-
Execute: Click "OK" to run the macro.
-
Output: The macro will generate a new 32-bit image where the pixel intensity values correspond to the calculated GP values (ranging from -1 to +1). This "GP map" is often displayed with a pseudo-color lookup table (LUT) for better visualization of membrane order heterogeneity.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison between different experimental groups.
Table 1: Summary of this compound GP Values
| Sample Group | N (cells) | Mean GP Value | Standard Deviation | Standard Error | p-value (vs. Control) |
| Control | 30 | 0.35 | 0.08 | 0.015 | - |
| Treatment X | 30 | 0.15 | 0.07 | 0.013 | <0.001 |
| Treatment Y | 30 | 0.45 | 0.09 | 0.016 | <0.01 |
Data Analysis and Interpretation:
-
Region of Interest (ROI) Analysis: Use ImageJ's ROI tools to select specific cellular regions (e.g., plasma membrane, intracellular organelles) on the GP map to obtain mean GP values for those areas.[1]
-
Histogram Analysis: Generate histograms of the GP values for entire cells or specific ROIs to visualize the distribution of membrane order.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of differences in GP values between experimental groups.
Visualizations
Experimental Workflow Diagram
This compound GP Calculation Workflow.
Signaling Pathway/Logical Relationship Diagram
Principle of this compound GP Measurement.
References
- 1. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - quokka79/GPcalc: ImageJ macro to calculate general polarization (GP) values [github.com]
- 8. GitHub - WIS-MICC-CellObservatory/LaurdanInLiveCellImaging: Macro for paper : Laurdan in live cell imaging [github.com]
- 9. researchgate.net [researchgate.net]
- 10. optinav.info [optinav.info]
Application Notes and Protocols for C-Laurdan in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to C-Laurdan and Membrane Fluidity Analysis
This compound is a fluorescent probe meticulously designed for the investigation of cell membrane properties. As a derivative of Laurdan, it exhibits enhanced photostability and greater sensitivity to the polarity of its environment, making it an invaluable tool for studying membrane fluidity and the organization of lipid rafts.[1][2] The underlying principle of this compound's utility lies in its spectral sensitivity to the lipid packing of the cell membrane. In more ordered, tightly packed membrane domains, such as lipid rafts (liquid-ordered phase, Lo), this compound's emission spectrum is blue-shifted. Conversely, in more fluid, disordered membrane regions (liquid-disordered phase, Ld), its emission undergoes a red shift.[2][3] This spectral shift is a direct consequence of the degree of water penetration into the membrane bilayer, which is higher in the more fluid Ld phase.[3]
Flow cytometry, a high-throughput technique for single-cell analysis, can be powerfully combined with this compound to quantify changes in membrane fluidity across large cell populations. This approach is particularly advantageous for applications in drug discovery and development, where understanding how a compound affects membrane properties can provide insights into its mechanism of action and potential off-target effects. Changes in membrane fluidity are known to modulate the function of membrane-associated proteins, including receptors and signaling complexes, thereby influencing downstream cellular processes.[4]
Key Applications in Research and Drug Development
-
High-Throughput Screening: Rapidly assess the effects of compound libraries on membrane fluidity to identify potential drug candidates that modulate membrane properties.
-
Mechanism of Action Studies: Elucidate how drugs interact with the cell membrane and alter its biophysical characteristics.
-
Toxicology and Safety Profiling: Evaluate the potential for drug-induced changes in membrane integrity and fluidity, which can be indicative of cytotoxicity.
-
Lipid Raft Dynamics: Investigate the role of lipid rafts in cellular signaling and how their organization is affected by external stimuli or drug treatment.
-
Disease Research: Study alterations in membrane fluidity associated with various pathologies, such as cancer, neurodegenerative diseases, and metabolic disorders.[5]
Quantitative Data Summary
The following tables provide a consolidated overview of this compound's properties and recommended parameters for its use in flow cytometry.
Table 1: Photophysical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 397.56 g/mol | |
| Formula | C₂₅H₃₅NO₃ | |
| Excitation Maximum (One-photon) | ~355 nm | |
| Emission Maximum (in Lo phase) | ~440-450 nm | [6] |
| Emission Maximum (in Ld phase) | ~490-530 nm | [6] |
| Solubility | Soluble in DMSO and ethanol | |
| Storage | Store at -20°C, protected from light |
Table 2: Recommended Parameters for this compound Staining in Flow Cytometry
| Parameter | Recommended Value | Reference(s) |
| This compound Concentration | 200 nM - 10 µM (optimization recommended) | [7] |
| Incubation Time | 30 - 60 minutes | [7] |
| Incubation Temperature | 37°C | [7] |
| Cell Density | 1 x 10⁶ cells/mL | |
| Staining Medium | Serum-free medium or PBS |
Table 3: Example Flow Cytometer Configuration for this compound Analysis
| Parameter | Setting | Reference(s) |
| Excitation Laser | UV Laser (e.g., 355 nm) | [6] |
| Emission Channel 1 (Blue) | 450/50 nm bandpass filter | [6] |
| Emission Channel 2 (Green) | 530/30 nm bandpass filter | [6] |
Experimental Protocols
Protocol 1: this compound Staining for Membrane Fluidity Analysis by Flow Cytometry
This protocol outlines the steps for staining live cells with this compound for subsequent analysis of membrane fluidity by flow cytometry.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Cell suspension of interest
-
Flow cytometer equipped with a UV laser and appropriate emission filters
Procedure:
-
Cell Preparation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in serum-free medium or PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Staining:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free medium or PBS to the desired final concentration (e.g., 200 nM).
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with 2 mL of PBS to remove excess this compound.
-
Centrifuge at 300 x g for 5 minutes between washes.
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the stained cells on a flow cytometer using the settings outlined in Table 3. Acquire data for at least 10,000 events per sample.
-
Protocol 2: Data Analysis using Generalized Polarization (GP)
The change in membrane fluidity is quantified by calculating the Generalized Polarization (GP) value for each cell. The GP value is a ratiometric measurement derived from the fluorescence intensities in the blue and green emission channels.
Calculation:
The GP value is calculated using the following formula:
GP = (I_blue - G * I_green) / (I_blue + G * I_green)
Where:
-
I_blue is the fluorescence intensity in the blue channel (e.g., 450/50 nm).
-
I_green is the fluorescence intensity in the green channel (e.g., 530/30 nm).
-
G is a correction factor (G-factor) that accounts for the differential transmission of the two emission channels. The G-factor is determined by measuring the fluorescence of a standard solution (e.g., this compound in a solvent like DMSO) in both channels and calculating the ratio of the intensities. For many modern cytometers, this value is close to 1 and is often omitted for relative comparisons within an experiment.
Interpretation:
-
Higher GP values indicate a more ordered, less fluid membrane (blue-shifted emission).
-
Lower GP values indicate a more disordered, more fluid membrane (red-shifted emission).
A shift in the GP value distribution of a cell population upon treatment with a compound indicates a change in membrane fluidity.
Visualizations
References
- 1. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Plasma Membrane Fatty Acid Composition and Fluidity Using Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Membrane Fluidity Fluctuations during Cellular Development Reveals Time and Cell Type Specificity | PLOS One [journals.plos.org]
- 6. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
C-Laurdan in Neuroscience: Application Notes and Protocols for Probing Neuronal Membrane Dynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-Laurdan, a lipophilic fluorescent probe, has emerged as a powerful tool in neuroscience research for investigating the intricate dynamics of neuronal membranes. Its sensitivity to the polarity of the lipid bilayer allows for the visualization and quantification of membrane fluidity and the organization of lipid microdomains, such as lipid rafts. These membrane properties are crucial for a myriad of neuronal functions, including signal transduction, receptor trafficking, neurotransmitter release, and synaptic plasticity. Dysregulation of membrane fluidity and lipid raft integrity has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.
This document provides detailed application notes and experimental protocols for utilizing this compound in neuroscience research. It is intended to guide researchers in leveraging this probe to gain deeper insights into neuronal membrane biology in health and disease.
Principle of this compound and Generalized Polarization (GP)
This compound's fluorescence emission spectrum is sensitive to the degree of water penetration into the lipid bilayer, which is directly related to membrane lipid packing. In more ordered, tightly packed membranes (e.g., lipid rafts), water penetration is low, and this compound exhibits a blue-shifted emission. Conversely, in more disordered, fluid membranes, increased water penetration results in a red-shifted emission.
This spectral shift is quantified by calculating the Generalized Polarization (GP) value , a ratiometric measurement independent of probe concentration and excitation intensity. The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically in the blue and green regions of the spectrum, using the following formula:
GP = (I_blue - I_green) / (I_blue + I_green)
GP values range from +1 (highly ordered) to -1 (highly disordered). By generating GP images, researchers can create a spatial map of membrane fluidity across different regions of a neuron.
Applications in Neuroscience Research
This compound is a versatile tool with a wide range of applications in neuroscience, including:
-
Visualizing and Quantifying Lipid Rafts: this compound allows for the direct imaging of lipid rafts in live neurons, providing insights into their size, distribution, and dynamics.
-
Studying Neuronal Development and Differentiation: Changes in membrane fluidity are critical during processes like neurite outgrowth, growth cone guidance, and synaptogenesis. This compound can be used to monitor these changes in real-time.
-
Investigating Neurodegenerative Diseases: Alterations in membrane fluidity are associated with the pathogenesis of Alzheimer's and Parkinson's diseases. This compound can be used to study the effects of amyloid-beta oligomers and alpha-synuclein on neuronal membranes.
-
Drug Discovery and Development: this compound can be employed to screen for compounds that modulate neuronal membrane fluidity, offering a potential therapeutic strategy for neurological disorders.
-
Analyzing Signal Transduction Pathways: Many signaling proteins are localized to lipid rafts. This compound can be used to investigate how changes in membrane fluidity affect the localization and activity of these proteins, such as the BDNF receptor TrkB.
Quantitative Data Summary
The following tables summarize quantitative GP values obtained from various studies using this compound and its precursor, Laurdan, in neuronal models. These values provide a reference for expected GP ranges in different neuronal compartments and under various experimental conditions.
| Cellular Compartment | Cell Type | GP Value (approx.) | Reference |
| Plasma Membrane | Melanophore Cells | 0.16 | [1] |
| Filopodia | Melanophore Cells | 0.26 | [1] |
| Internal Membranes | Melanophore Cells | -0.15 to 0 | [1] |
| Plasma Membrane | Embryonic Neuronal Cells | Less fluid than internal membranes | [2] |
| Internal Membranes | Embryonic Neuronal Cells | More fluid than plasma membrane | [2] |
| Condition | Cell Type/Model | Change in GP Value | Reference |
| Cholesterol Depletion (MβCD) | Melanophore Cells | Significant Decrease | [1] |
| Amyloid-β Oligomers | Astrocytes | Altered membrane phase properties | [3] |
| α-synuclein | Model Membranes | Affects bilayer structure and stability | [4] |
| Cholesterol Depletion | Neuron-derived cells | Impaired BDNF signaling | [5] |
Experimental Protocols
Protocol 1: this compound Staining and Imaging of Primary Cortical Neurons
This protocol describes the staining and imaging of primary cortical neurons to assess membrane fluidity.
Materials:
-
Primary cortical neuron culture
-
This compound (stock solution in DMSO, e.g., 1 mM)
-
Neurobasal medium or other suitable culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal or two-photon microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture primary cortical neurons on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
This compound Staining:
-
Prepare a working solution of this compound in pre-warmed culture medium. A final concentration of 1-10 µM is a good starting point, but should be optimized for your specific cell type and imaging setup.
-
Remove the culture medium from the neurons and gently wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
After incubation, gently remove the staining solution and wash the cells twice with pre-warmed culture medium or PBS to remove excess probe.
-
-
Imaging:
-
Immediately proceed to imaging on a confocal or two-photon microscope.
-
One-photon excitation: Use a 405 nm laser for excitation.
-
Two-photon excitation: Use a femtosecond-pulsed laser tuned to approximately 780-800 nm.
-
Emission Collection: Simultaneously collect fluorescence in two channels:
-
Blue channel: ~420-460 nm (for the ordered phase)
-
Green channel: ~470-510 nm (for the disordered phase)
-
-
Acquire images of the desired neuronal regions (e.g., soma, dendrites, axons, growth cones).
-
Protocol 2: this compound Imaging of SH-SY5Y Neuroblastoma Cells
This protocol is adapted for the commonly used SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
This compound (stock solution in DMSO)
-
Culture medium for SH-SY5Y cells (e.g., DMEM/F12 with supplements)
-
PBS
-
Confocal microscope
Procedure:
-
Cell Culture: Plate SH-SY5Y cells on glass-bottom dishes and culture to the desired confluency. Differentiation can be induced if required for the experiment.
-
Staining:
-
Prepare a 5 µM this compound working solution in serum-free medium.
-
Wash the cells once with PBS.
-
Incubate the cells with the this compound solution for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with PBS.
-
Imaging: Proceed with imaging as described in Protocol 1.
Protocol 3: Two-Photon Microscopy of this compound in Organotypic Brain Slices
This protocol outlines the use of this compound for imaging membrane fluidity in a more complex, tissue-like environment.
Materials:
-
Organotypic brain slice cultures
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Two-photon microscope
Procedure:
-
Slice Preparation: Prepare and maintain organotypic brain slice cultures according to established protocols.[6][7]
-
Staining:
-
Prepare a this compound staining solution (e.g., 5-10 µM) in aCSF.
-
Incubate the brain slices in the staining solution for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the slices with fresh aCSF to remove unbound probe.
-
Imaging:
-
Mount the slice in a perfusion chamber on the microscope stage with a continuous flow of oxygenated aCSF.
-
Use a two-photon microscope with an excitation wavelength of ~780-800 nm.
-
Collect emission in the blue and green channels as described previously.
-
Acquire Z-stacks to image neurons at different depths within the slice.
-
Data Analysis: Calculating GP Values
GP images can be generated using image analysis software such as ImageJ/Fiji.
Workflow for GP Calculation in ImageJ:
-
Open Images: Open the two-channel image stack (blue and green channels).
-
Split Channels: Use the "Image > Color > Split Channels" command to separate the blue and green channels into individual images.
-
Image Calculator: Use the "Process > Image Calculator" tool to perform the GP calculation:
-
Image1: Select the blue channel image.
-
Operation: Select "Subtract".
-
Image2: Select the green channel image.
-
Check "Create new window" and "32-bit (float) result". Click OK. This creates the (I_blue - I_green) image.
-
Repeat the process, but select "Add" as the operation to create the (I_blue + I_green) image.
-
-
Divide: Use the Image Calculator again to divide the subtraction result by the addition result. This will generate the final GP image.
-
Look-Up Table (LUT): Apply a suitable color map (LUT) to the GP image to visualize the range of GP values.
-
Quantitative Analysis: Use the region of interest (ROI) tool to select specific neuronal compartments and measure the mean GP value within those regions.
An ImageJ macro can be used to automate this process.[8][9]
Visualizations
Signaling Pathway: BDNF/TrkB Signaling in Lipid Rafts
Brain-Derived Neurotrophic Factor (BDNF) binding to its receptor, TrkB, is a critical signaling pathway for neuronal survival, growth, and plasticity. Evidence suggests that the localization of TrkB to lipid rafts is essential for its full signaling capacity.[10][11][12]
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Cholesterol Reduction on Receptor Signaling in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. GitHub - quokka79/GPcalc: ImageJ macro to calculate general polarization (GP) values [github.com]
- 10. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 11. Regulation of TrkB receptor translocation to lipid rafts by adenosine A2A receptors and its functional implications for BDNF-induced regulation of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF-induced recruitment of TrkB receptor into neuronal lipid rafts: roles in synaptic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Weak C-Laurdan Fluorescence Signal: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering weak fluorescence signals during experiments with the solvatochromic membrane probe C-Laurdan.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any this compound signal, or the signal is extremely weak. What are the possible causes?
A weak or absent this compound signal can stem from several factors throughout the experimental workflow. A systematic check of your protocol and instrument settings is crucial for diagnosis.
-
Improper Probe Handling and Storage: this compound, like many fluorescent probes, is sensitive to light and repeated freeze-thaw cycles. Ensure the probe has been stored correctly in a dark, cold environment. Deteriorated batches of Laurdan-family dyes can exhibit altered spectral properties, which may affect signal intensity.[1][2]
-
Suboptimal Staining Concentration: The concentration of this compound needs to be optimized for your specific cell type or model membrane system. Insufficient probe concentration will naturally lead to a weak signal. Conversely, excessively high concentrations can lead to autoquenching, where the fluorescence intensity decreases.[3]
-
Inadequate Incubation Time: Ensure that the incubation time is sufficient for the probe to incorporate into the cellular membranes. This can vary between cell types.
-
Incorrect Microscope Settings: Verify that the excitation and emission wavelengths on your microscope are correctly set for this compound. This compound is typically excited around 405 nm, with emission collected in two channels, commonly around 440 nm (for ordered phases) and 490 nm (for disordered phases).[4][5]
-
Photobleaching: this compound is susceptible to photobleaching, especially with prolonged exposure to the excitation light.[4][6] Minimize exposure time and laser power to mitigate this effect. Using an anti-fade mounting medium can also be beneficial.[7]
Q2: My this compound signal is present but appears diffuse and not localized to the membrane.
This issue often points to problems with probe incorporation or cell health.
-
Cell Viability: Ensure that the cells are healthy and viable during the staining and imaging process. Compromised cells may not maintain their membrane integrity, leading to diffuse staining.
-
Probe Aggregation: If the this compound stock solution is not properly dissolved or if it precipitates in the staining buffer, the probe may form aggregates that do not correctly insert into the membrane. Ensure the probe is fully dissolved in an appropriate solvent like DMSO before diluting it into your aqueous staining medium.
-
Solvent Effects: The final concentration of the organic solvent (e.g., DMF or DMSO) used to dissolve the this compound should be kept low (typically ≤1%) in the final staining solution to avoid adverse effects on cell membranes and probe solubility.[1]
Q3: I am observing a signal, but the spectral shift between the gel and liquid-crystalline phases is not distinct. What could be wrong?
The hallmark of this compound is its spectral shift in response to membrane polarity. A lack of a clear shift can compromise the calculation of Generalized Polarization (GP) values.
-
Incorrect Emission Filter Sets: The emission channels must be correctly positioned to capture the fluorescence from both the ordered (blue-shifted, ~440 nm) and disordered (red-shifted, ~490 nm) phases.[5][8] Using incorrect or overlapping filter sets will obscure the spectral shift.
-
Environmental Factors: The fluorescence of this compound is sensitive to the polarity of its environment.[9][10] Ensure that your buffer conditions (pH, ion concentration) are consistent and appropriate for your experiment. This compound's carboxylic group can be influenced by pH, which may affect its membrane interaction.[11]
-
Low Cholesterol Content: In model membranes, a distinct phase separation and therefore a clear GP difference may only be observable in the presence of sufficient cholesterol, which promotes the formation of the liquid-ordered phase.[6][12]
Experimental Protocols & Data
General this compound Staining Protocol for Live Cells
This protocol provides a general guideline. Optimization of concentrations and incubation times is recommended for specific cell types.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a high-quality, anhydrous solvent such as DMSO or DMF to create a stock solution (e.g., 1-10 mM). Store aliquots at -20°C, protected from light.[1]
-
Cell Preparation: Culture cells on an appropriate imaging dish or coverslip to the desired confluency.
-
Prepare Staining Solution: Dilute the this compound stock solution into a pre-warmed, serum-free cell culture medium or a suitable buffer (e.g., PBS) to the final working concentration (typically in the range of 1-10 µM). Vortex the solution thoroughly to ensure the probe is well-dispersed.
-
Staining: Remove the cell culture medium from the cells and wash once with pre-warmed buffer. Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells two to three times with the pre-warmed buffer to remove any unincorporated probe.
-
Imaging: Immediately proceed with imaging on a confocal or two-photon microscope.
Microscopy Parameters for this compound Imaging
| Parameter | Setting | Rationale |
| Excitation Wavelength | 405 nm (one-photon) or ~780 nm (two-photon) | To efficiently excite the this compound probe.[13][14] |
| Emission Channel 1 | 415-455 nm | To capture fluorescence from ordered membrane phases (gel phase).[4] |
| Emission Channel 2 | 490-530 nm | To capture fluorescence from disordered membrane phases (liquid-crystalline phase).[4] |
| Laser Power | As low as possible | To minimize phototoxicity and photobleaching.[4] |
| Pixel Dwell Time | Minimize as needed | To reduce the total exposure time of the sample to the excitation light. |
Visual Guides
Troubleshooting Workflow for Weak this compound Signal
References
- 1. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 3. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Laurdan - Wikipedia [en.wikipedia.org]
- 11. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. This compound | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
Artifacts in C-Laurdan imaging and how to avoid them
Welcome to the technical support center for C-Laurdan imaging. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and avoid artifacts in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Laurdan?
A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to study the lateral organization and fluidity of lipid membranes.[1][2] Like its predecessor, Laurdan, this compound's fluorescence emission is sensitive to the polarity of its environment, which correlates with the degree of water penetration into the membrane and thus lipid packing.[1][2][3] A key advantage of this compound is its enhanced photostability and higher water solubility compared to Laurdan, making it suitable for use in conventional confocal microscopy, whereas Laurdan is often limited to two-photon excitation microscopy due to rapid photobleaching.[1][2][3]
Q2: What is Generalized Polarization (GP) and how is it calculated?
A2: Generalized Polarization (GP) is a ratiometric method used to quantify the spectral shift of this compound's fluorescence, which reflects changes in membrane lipid order. High GP values indicate a more ordered, rigid membrane (gel phase), while low GP values suggest a more disordered, fluid membrane (liquid-crystalline phase).[1][3] The GP value is calculated for each pixel in an image using the following formula:
GP = (IBlue - IGreen) / (IBlue + IGreen)
Where IBlue and IGreen are the fluorescence intensities collected in the blue and green emission channels, respectively.[1][4] For this compound, these channels are typically set around 415-455 nm (blue) and 490-530 nm (green).[1][2]
Q3: What are the optimal excitation and emission wavelengths for this compound?
A3: For one-photon confocal microscopy, this compound is typically excited using a 405 nm laser.[1][2] The fluorescence emission is then collected simultaneously in two channels: a "blue" channel (e.g., 415-455 nm) corresponding to the emission in ordered membrane phases, and a "green" channel (e.g., 490-530 nm) corresponding to the emission in disordered phases.[1][2] For two-photon microscopy, an excitation wavelength of 780 nm is commonly used.[5][6]
Troubleshooting Guide
This section addresses specific artifacts and issues that you may encounter during this compound imaging experiments.
Issue 1: Inaccurate or Inconsistent GP Values
Symptoms:
-
GP values are not within the expected range (-1.0 to +1.0).[3][4]
-
High variability in GP values between replicate experiments.
-
Unexpected shifts in GP values that do not correlate with experimental conditions.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect G-Factor Correction | The G-factor corrects for wavelength-dependent differences in detection efficiency. It should be determined using a standard solution (e.g., this compound in DMSO) where the GP is known to be zero. Ensure the G-factor is correctly calculated and applied during image processing.[1] |
| Temperature Fluctuations | This compound's fluorescence is sensitive to temperature.[1][7][8] Small variations in temperature can alter membrane fluidity and affect GP values. Use a temperature-controlled stage and pre-warm all solutions to the experimental temperature. |
| pH Variations | The protonation state of this compound's carboxylic group can be influenced by pH, which may affect its insertion depth into the membrane and its fluorescence properties.[1][2] Ensure that the pH of your buffer is stable and consistent throughout the experiment. |
| Probe Degradation | This compound, like any fluorescent probe, can degrade over time, especially if not stored properly or if exposed to light for extended periods.[9] Store this compound stock solutions at -20°C, protected from light, and prepare fresh working solutions. Check for signs of precipitation or changes in the emission spectrum.[9] |
Issue 2: Photoselection-Induced Artifacts
Symptoms:
-
GP values are dependent on the orientation of the membrane relative to the polarization of the excitation laser.
-
Artificial patterns or domains appear in the GP image that are not related to membrane structure.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Linearly Polarized Excitation Light | Exciting this compound with a linearly polarized laser can preferentially excite molecules with a specific orientation, leading to artifacts in the GP calculation.[1][2] |
| Solution 1: Use Circularly Polarized Light | If available, use a circular polarizer in the excitation light path. |
| Solution 2: Use a Nomarski Prism | Insert a Nomarski prism (often used for Differential Interference Contrast - DIC) into the light path below the objective. This creates two orthogonally polarized excitation volumes that are slightly shifted, effectively removing photoselection artifacts.[1][2] This may slightly decrease image resolution.[1] |
Issue 3: Photobleaching
Symptoms:
-
A decrease in fluorescence intensity over time during image acquisition.
-
A progressive shift in GP values during a time-lapse experiment.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Laser Power | High laser power increases the rate of photobleaching.[3] |
| Solution: Minimize Laser Exposure | Use the lowest laser power that provides an adequate signal-to-noise ratio.[5] Reduce the pixel dwell time and the number of scans. Use an optical beam shutter to illuminate the sample only during data acquisition.[10][11] |
| High Probe Concentration | While this compound is more photostable than Laurdan, it is not immune to photobleaching.[1][2] |
| Solution: Optimize Probe Concentration | Use the lowest effective concentration of this compound. A typical probe-to-lipid ratio is around 1:300 to 1:800.[1][2] |
Issue 4: Probe Aggregation or Incorrect Localization
Symptoms:
-
Bright, punctate fluorescent spots that are not associated with membranes.
-
High background fluorescence.
-
This compound localizing to non-membrane structures, such as lipid droplets.[12][13]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Probe Concentration | Excessive this compound concentration can lead to the formation of aggregates in aqueous solution. |
| Solution: Optimize Staining Protocol | Use a lower this compound concentration and optimize the incubation time. Ensure the probe is fully dissolved in the working solution. This compound has good water solubility, which helps in achieving uniform membrane labeling.[1] |
| Solvent Effects | The solvent used to prepare the this compound stock solution (e.g., DMSO, ethanol) can affect its solubility and partitioning into the membrane. |
| Solution: Control Final Solvent Concentration | Keep the final concentration of the organic solvent in the sample as low as possible (typically <1%). |
| Probe Specificity | While this compound primarily targets the plasma membrane, some internalization can occur, leading to staining of intracellular membranes.[14] |
| Solution: Use Shorter Incubation Times | For specific plasma membrane imaging, use shorter incubation times to minimize endocytosis and probe internalization. |
Experimental Protocols & Data
This compound Staining Protocol for Live Cells
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO or ethanol to a stock concentration of 1-10 mM.[9] Store at -20°C, protected from light.
-
Prepare Working Solution: Dilute the stock solution in your imaging buffer (e.g., HBSS, PBS) to a final working concentration of 1-10 µM.
-
Cell Staining: Replace the cell culture medium with the this compound working solution and incubate for 15-60 minutes at the desired temperature (e.g., 37°C).[2][12]
-
Washing: Gently wash the cells two to three times with pre-warmed imaging buffer to remove excess probe.
-
Imaging: Immediately proceed with imaging on a confocal microscope equipped for ratiometric imaging.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Excitation Wavelength (1-photon) | 405 nm | [1][2] |
| Excitation Wavelength (2-photon) | 780 nm | [5] |
| Emission Channel 1 (Blue) | 415 - 455 nm | [1][2] |
| Emission Channel 2 (Green) | 490 - 530 nm | [1][2] |
| Working Concentration | 1 - 10 µM | [1] |
| Probe-to-Lipid Ratio (for vesicles) | 1:300 - 1:800 | [1][2] |
| GP Value (Gel Phase) | ~ +0.2 to +0.6 | [3] |
| GP Value (Liquid-Crystalline Phase) | ~ -0.3 to +0.2 | [3] |
Visual Guides
Troubleshooting Workflow for Inaccurate GP Values
Caption: A flowchart for troubleshooting inconsistent or inaccurate GP values.
Workflow to Avoid Photoselection Artifacts
Caption: Decision workflow to mitigate photoselection artifacts during imaging.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Organelle-targeted Laurdans measure heterogeneity in subcellular membranes and their responses to saturated lipid stress - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing signal-to-noise ratio in C-Laurdan experiments
Welcome to the technical support center for C-Laurdan experiments. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when using the polarity-sensitive membrane probe, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Laurdan?
A1: this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to investigate the lipid organization and fluidity of cell membranes.[1][2] It is a derivative of Laurdan, modified with a carboxyl group.[1][3] This modification provides several advantages over Laurdan, including enhanced photostability, higher water solubility for easier handling and faster membrane incorporation, and greater sensitivity to membrane polarity.[1][3][4] These properties make this compound particularly suitable for imaging lipid rafts and studying membrane dynamics in living cells, often yielding brighter two-photon fluorescence images.[1][3][4][5]
Q2: How does this compound report on membrane properties?
A2: this compound's fluorescence emission is sensitive to the polarity of its surrounding environment.[1][2] In more ordered, tightly packed membrane regions (like liquid-ordered phases, Lo), there is less water penetration, creating a less polar environment. In this case, this compound's emission is blue-shifted (peak around 440 nm).[6][7][8] Conversely, in more disordered, fluid membrane regions (like liquid-disordered phases, Ld), increased water penetration creates a more polar environment, causing a red-shift in this compound's emission (peak around 490 nm).[6][7][8] This spectral shift allows researchers to quantify membrane order and fluidity.
Q3: What is the Generalized Polarization (GP) value and how is it calculated?
A3: The Generalized Polarization (GP) value is a ratiometric measurement used to quantify the spectral shift of this compound and thus infer membrane order.[6][9] It is calculated from the fluorescence intensities collected at two emission wavelengths, typically corresponding to the emission peaks in the ordered and disordered phases. The formula is:
GP = (I440 - I490) / (I440 + I490)[6][7]
Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. GP values range from +1 (highly ordered) to -1 (highly disordered).[10][11]
Troubleshooting Guide
Low Signal-to-Noise Ratio (SNR)
Problem: My this compound images have a low signal-to-noise ratio, making it difficult to analyze the GP values accurately.
Possible Causes & Solutions:
-
Low Probe Concentration: Insufficient this compound concentration in the membrane will result in a weak signal.
-
Inadequate Incubation Time: The probe may not have had enough time to fully incorporate into the cell membranes.
-
Solution: Ensure an adequate incubation period. For this compound, staining is often stable between 10 and 30 minutes.[13]
-
-
Photobleaching: this compound, while more photostable than Laurdan, can still photobleach under intense or prolonged illumination.[1][3]
-
Solution: Minimize light exposure by reducing laser power, decreasing exposure time, and using a line averaging of at least 4 to improve the signal-to-noise ratio.[15] For live-cell imaging, it is crucial to find a balance between image quality and cell health.
-
-
Incorrect Microscope Settings: Suboptimal microscope settings can lead to poor signal collection.
-
High Background Fluorescence: Autofluorescence from cells or the medium can contribute to noise.
-
Solution: Use a phenol red-free medium during imaging. Include an unstained control sample to assess the level of autofluorescence.[17]
-
Artifacts in GP Measurements
Problem: The calculated GP values seem incorrect or show unexpected variations.
Possible Causes & Solutions:
-
Probe Autoquenching: High concentrations of this compound can lead to self-quenching, which can preferentially affect the signal at 440 nm and thus alter GP values.[13]
-
Solution: Perform a concentration-dependent titration to find the optimal this compound concentration that provides a good signal without significant autoquenching.[13]
-
-
Photoselection Artifacts: When using linearly polarized excitation light, photoselection can lead to artifacts in GP calculations.[1]
-
Solution: Use a Nomarski prism in the light path to generate two orthogonally polarized excitation volumes, which can remove photoselection-induced artifacts.[1]
-
-
Incorrect G-Factor Correction: The detection system may have different sensitivities to the two emission wavelengths. The G-factor (G = I490 / I440 for a standard solution) is used to correct for this.
-
Solution: Determine the G-factor for your specific microscope setup using a solution of this compound in a solvent like DMSO.[12] The corrected GP formula is: GP = (Iblue - G * Ired) / (Iblue + G * Ired).
-
-
Image Analysis Issues: The method of selecting regions of interest (ROIs) can significantly impact GP values.
Data Presentation
| Property | Value | Reference(s) |
| Excitation Maximum (1-photon) | ~348-360 nm | [6] |
| Emission Maximum (1-photon) | ~423 nm (in non-polar environments) | |
| ~490-520 nm (in polar environments) | [6][19] | |
| Excitation Maximum (2-photon) | ~780 nm | |
| Molar Extinction Coefficient | 12,200 M-1cm-1 | |
| Quantum Yield | 0.43 | |
| Solubility | Soluble in DMF, DMSO, and ethanol |
Table 1: Photophysical and Chemical Properties of this compound.
| Parameter | Recommendation | Reference(s) |
| This compound Concentration | Start with 5 µM and optimize (e.g., 800 nM for some cells) | [12][13] |
| Incubation Time | 10-30 minutes at 37°C | [13] |
| Excitation Wavelength | 405 nm for one-photon microscopy | [20] |
| Emission Wavelengths | Centered around 440 nm and 490 nm | [6][7] |
| Microscope Scan Speed | 400 Hz (for confocal) | [15] |
| Line Averaging | At least 4 | [15] |
| Pinhole (Confocal) | For two-photon, fully open to maximize light collection | [15] |
Table 2: Recommended Starting Parameters for this compound Experiments.
Experimental Protocols
Protocol 1: this compound Staining of Live Cells
-
Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.
-
Prepare Staining Solution: Prepare a 5 µM this compound working solution in a serum-free, phenol red-free medium. First, prepare a stock solution (e.g., 2 mM in DMSO).[13]
-
Staining: Remove the growth medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[13]
-
Washing: If necessary, gently wash the cells with a serum-free medium to remove excess probe. Note that rinsing may cause the labeling to fade, especially with this compound.[13]
-
Imaging: Image the cells immediately in a suitable buffer or medium at 37°C.
Visualizations
Caption: Workflow for this compound experiments.
Caption: Troubleshooting low signal-to-noise ratio.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Data on Laurdan spectroscopic analyses to compare membrane fluidity between susceptible and multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 11. Laurdan - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. biotium.com [biotium.com]
- 18. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Correcting for background fluorescence in C-Laurdan measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background fluorescence in C-Laurdan measurements.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background fluorescence in this compound experiments?
A1: High background fluorescence can significantly impact the accuracy of this compound measurements by reducing the signal-to-noise ratio. The primary sources include:
-
Autofluorescence: Biological samples naturally contain endogenous fluorophores, such as NADH, FAD, collagen, and elastin, that emit fluorescence upon excitation. This is often more pronounced in the blue-green region of the spectrum where this compound's emission is measured.
-
Unbound Probe: Residual this compound that has not been effectively washed out from the sample can contribute to a diffuse background signal.
-
Scattered Light: Light scattering from cellular components or the sample holder can be detected and contribute to the background.
-
Media and Buffer Components: Phenol red and other components in cell culture media can be fluorescent and contribute to background noise.
Q2: How does background fluorescence affect Generalized Polarization (GP) values?
A2: Background fluorescence can artificially alter the calculated GP values. Since the GP value is a ratio of the intensities in two different emission channels (Iblue and Igreen), the addition of a background signal (BG) to each channel will skew the ratio:
GPmeasured = ( (Iblue + BGblue) - G * (Igreen + BGgreen) ) / ( (Iblue + BGblue) + G * (Igreen + BGgreen) )
This can lead to an inaccurate assessment of membrane order. For instance, a high, uniform background can compress the dynamic range of GP values, making it difficult to distinguish between different membrane phases.
Q3: What is the "G-factor" and is it related to background correction?
A3: The G-factor (or calibration factor) is an instrument-specific value that corrects for differences in the detection efficiency of the "blue" and "green" emission channels. It is crucial for obtaining accurate GP values. While not a direct background correction method, an incorrect G-factor can introduce systematic errors that can be compounded by background fluorescence. It is important to determine the G-factor using a standard solution (e.g., this compound in DMSO) before proceeding with background correction of your experimental samples.[1]
Q4: When should I apply background correction?
A4: Background correction should be applied whenever the background signal is a significant fraction of the total fluorescence intensity. A good rule of thumb is to measure the intensity of a cell-free region and compare it to the intensity of your cells. If the background intensity is more than 10% of the cellular intensity, background correction is recommended.[2]
Troubleshooting Guides
This section provides step-by-step solutions to common issues encountered during this compound experiments.
Issue 1: High and Uneven Background Fluorescence
Symptoms:
-
The area surrounding the cells in your image is not black but shows a bright, often non-uniform, signal.
-
Low contrast between the cells and the background.
-
GP maps appear noisy and lack clear definition.
Troubleshooting Steps:
-
Identify the Source:
-
Unstained Control: Image an unstained sample of your cells using the same acquisition settings. A bright signal in the unstained control indicates high autofluorescence.
-
Cell-free Region: Image a region of the coverslip with no cells but with the same buffer/media. A bright signal here points to background from the media or unbound probe.
-
-
Optimize Experimental Protocol:
-
Washing: Increase the number and duration of washing steps after this compound incubation to remove all unbound probe.
-
Probe Concentration: Titrate the this compound concentration to find the lowest concentration that provides a good signal without excessive background. High concentrations can lead to autoquenching at the plasma membrane.
-
Media: Use phenol red-free media for imaging to reduce background from this component.
-
-
Apply Image-Based Background Subtraction:
-
Method: This is the most common and straightforward method. An image of a cell-free region is acquired and its average intensity is subtracted from the images of the cells. This should be done for both the "blue" and "green" channels independently before calculating the GP value.
-
Protocol:
-
In your imaging software (e.g., ImageJ/Fiji), open the images for both emission channels.
-
For each channel, select a region of interest (ROI) in a cell-free area.
-
Measure the mean intensity of this ROI.
-
Use the software's image math functions to subtract this mean value from the entire image for that channel.
-
Repeat for the other channel.
-
Calculate the GP image using the background-subtracted images.
-
-
Issue 2: Autofluorescence Overlaps with this compound Signal
Symptoms:
-
Even after optimizing the experimental protocol, the unstained control shows significant fluorescence in the this compound emission channels.
-
Difficulty in distinguishing the this compound signal from the intrinsic cell fluorescence.
Troubleshooting Steps:
-
Characterize Autofluorescence:
-
Acquire a full emission spectrum of your unstained cells using a spectral detector on your microscope. This will reveal the peak emission wavelengths of the autofluorescence.
-
-
Spectral Unmixing:
-
Principle: This computational technique separates the contributions of different fluorophores (in this case, this compound and the endogenous autofluorescing molecules) to the overall signal based on their unique emission spectra.
-
Protocol (General):
-
Acquire a reference spectrum for this compound in your sample.
-
Acquire a reference spectrum for the autofluorescence from an unstained sample.
-
Acquire a spectral image (lambda stack) of your this compound stained cells.
-
Use spectral unmixing software (available in many microscope software packages or as plugins for ImageJ/Fiji) to separate the this compound signal from the autofluorescence signal.
-
Generate the background-corrected "blue" and "green" channel images from the unmixed this compound signal to calculate the GP map.
-
-
Issue 3: Background Correction Introduces Artifacts
Symptoms:
-
After background subtraction, some pixel values are negative.
-
The edges of cells appear artificially bright or dark in the GP map.[3][4]
-
Increased noise in the background-corrected image.
Troubleshooting Steps:
-
Use Advanced Background Subtraction Algorithms:
-
Rolling Ball Algorithm: Implemented in software like ImageJ, this method removes smooth, continuous backgrounds by rolling a virtual ball over the image and subtracting the "background" that the ball touches. This is effective for uneven backgrounds.
-
Frequency Domain Filtering (FFT): For periodic background noise, Fast Fourier Transform (FFT) filters can be used to remove specific frequency components corresponding to the noise.
-
-
Consider a Noise Correction Factor (NCF) for Ratiometric Imaging:
-
For ratiometric imaging, subtracting background from both channels can amplify noise, especially in low-signal areas like the cell edge.[3][4]
-
An alternative approach involves subtracting a noise correction factor from only the numerator of the ratio equation. This method can reduce artifacts at the cell periphery.[4]
-
-
Deconvolution:
Data Presentation
Table 1: Comparison of Background Correction Methods for this compound Measurements
| Correction Method | Principle | Pros | Cons | When to Use |
| Image-Based Subtraction (Mean) | Subtracts the average intensity of a cell-free region from the entire image. | Simple and fast to implement. | Can be inaccurate if the background is uneven. May result in negative values. | For relatively uniform background fluorescence. |
| Rolling Ball Algorithm | Removes smooth, continuous backgrounds using a morphological filter. | Effective for uneven backgrounds. | Can sometimes remove genuine signal if the "ball" radius is not chosen carefully. | For images with a non-uniform, smoothly varying background. |
| Spectral Unmixing | Computationally separates the emission spectra of this compound and autofluorescence. | Highly specific and accurate for removing autofluorescence. | Requires a spectral detector and reference spectra for all fluorescent species. | When autofluorescence significantly overlaps with the this compound signal. |
| Deconvolution | Reassigns out-of-focus light to its source, improving signal-to-noise. | Improves image resolution and contrast. Reduces background haze. | Computationally intensive. Requires an accurate Point Spread Function (PSF). | For improving the overall quality of images with low signal-to-noise and out-of-focus light. |
Experimental Protocols
Protocol 1: Image-Based Background Subtraction using a Cell-Free Region
-
Sample Preparation: Prepare your this compound stained cells as per your standard protocol. Ensure your final imaging buffer is phenol red-free.
-
Image Acquisition:
-
Using your confocal or two-photon microscope, acquire images in the "blue" (e.g., 415-455 nm) and "green" (e.g., 490-530 nm) emission channels.[1]
-
For each field of view containing cells, also acquire an image of a nearby region on the same coverslip that contains no cells. This will be your background image. Use the exact same acquisition settings (laser power, gain, exposure time).
-
-
Image Processing (e.g., in ImageJ/Fiji):
-
Open the "blue" channel image of your cells and the corresponding "blue" channel background image.
-
Measure the mean gray value of the background image.
-
Subtract this mean value from the cell image using the Process > Math > Subtract function.
-
Repeat this process for the "green" channel images.
-
You now have background-corrected "blue" and "green" images.
-
-
GP Calculation:
-
Use the background-corrected images to calculate the GP map using the formula: GP = (I_blue_corrected - G * I_green_corrected) / (I_blue_corrected + G * I_green_corrected)
-
The G-factor should be predetermined.
-
Mandatory Visualization
Caption: Workflow for assessing and correcting background fluorescence in this compound imaging.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Correcting Artifacts in Ratiometric Biosensor Imaging; an Improved Approach for Dividing Noisy Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
C-Laurdan Data Analysis: Technical Support Center
Welcome to the technical support center for C-Laurdan data analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure accurate interpretation of their experimental data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during your this compound experiments in a question-and-answer format.
1. Why are my Generalized Polarization (GP) values inconsistent across experiments?
Inconsistent GP values can arise from several factors related to both the experimental setup and the sample itself.[1] Key areas to troubleshoot include:
-
Instrument Settings: Ensure that the excitation and emission wavelengths, as well as the dichroic mirrors and filters, are consistently set for every experiment. Even minor variations can significantly impact the calculated GP values.[1]
-
Probe Concentration: High concentrations of this compound can lead to self-quenching, which preferentially affects the emission in the ordered phase (blue channel) and can artificially lower GP values.[2] It is crucial to use the lowest possible probe concentration that provides a good signal-to-noise ratio.
-
Cellular Conditions: Factors such as cell confluency, number of passages, and media composition can alter membrane properties and, consequently, this compound GP values.[1] Standardizing these conditions is essential for reproducibility.
-
Photoselection Artifacts: When using linearly polarized excitation light, such as from a laser scanning confocal microscope, photoselection can occur, leading to artificially high GP values.[3] This can be mitigated by using a Nomarski prism or a circularly polarized excitation source.[3]
2. My GP images appear noisy. How can I improve the image quality?
Image noise is a common issue in fluorescence microscopy and can obscure genuine differences in membrane order.
-
Increase Signal-to-Noise Ratio: This can be achieved by optimizing the detector gain and offset, or by increasing the laser power. However, be cautious with laser power to avoid phototoxicity and photobleaching.[4]
-
Image Averaging: Frame or line averaging during acquisition can significantly reduce random noise.
-
Post-Acquisition Denoising: Image processing techniques, such as deconvolution, can improve image resolution and reduce noise, making membrane compartments more discernible for accurate GP analysis.[5]
3. I am observing unexpected spectral shifts in my this compound emission. What could be the cause?
This compound's emission is highly sensitive to its local environment. Unexpected shifts can be due to:
-
Solvent Polarity: The primary principle behind this compound is its sensitivity to the polarity of its environment.[3][4] Increased water penetration in disordered membrane regions causes a red shift in the emission spectrum.[3]
-
Probe Degradation: Like many fluorescent dyes, this compound can degrade over time, especially with repeated freeze-thaw cycles or exposure to light.[6] A deteriorated batch of the dye may show altered spectral properties.[6] It is recommended to check the emission spectrum of a new dye stock before use.[6]
-
Presence of Cholesterol: Cholesterol is known to order lipid bilayers, leading to a blue shift in the this compound emission and an increase in GP values.[7][8][9] However, the effect of cholesterol on the spectra can be complex and may not directly correlate with changes in membrane hydration alone.[10][11]
4. How do I correctly calculate the Generalized Polarization (GP) value?
The Generalized Polarization (GP) is calculated from the fluorescence intensities collected in two emission channels: a "blue" channel corresponding to the emission from ordered, gel-phase membranes, and a "green" or "red" channel corresponding to the emission from disordered, liquid-crystalline phase membranes.[12]
The formula for GP is: GP = (I440 - I490) / (I440 + I490) [3][8]
Where:
-
I440 is the fluorescence intensity in the blue-shifted emission channel (typically around 415-455 nm).[3][4]
-
I490 is the fluorescence intensity in the red-shifted emission channel (typically around 490-530 nm).[3][4]
It is crucial to ensure that the background fluorescence is subtracted from each channel before calculating the GP value.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound experiments.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| One-Photon Excitation Max (λabs) | 348 nm | [13] |
| One-Photon Emission Max (λem) | 423 nm | [13] |
| Two-Photon Excitation Max | ~780 nm | [13] |
| Molar Extinction Coefficient (ε) | 12,200 M-1cm-1 | [13] |
| Quantum Yield (φ) | 0.43 | [13] |
| Recommended Excitation (Confocal) | 405 nm | [3][4][14] |
Table 2: Typical Experimental Parameters and GP Values
| Parameter | Typical Value/Range | Notes | Reference |
| Probe-to-Lipid Ratio | 1:300 to 1:800 | To avoid artifacts from high probe concentration. | [3] |
| Incubation Time | 30 - 60 minutes | To ensure complete partitioning into membranes. | [3][4] |
| GP in Gel Phase (e.g., DPPC at 30°C) | ~0.5 to 0.6 | High GP indicates high order and low water penetration. | [3][8] |
| GP in Liquid Crystalline Phase (e.g., DPPC at 60°C) | ~ -0.3 to 0.3 | Low GP indicates low order and high water penetration. | [3][8] |
| GP in Live Cell Membranes (Control) | ~0.18 ± 0.05 | Varies between cell types and conditions. | [3] |
| GP in Live Cell Membranes (after MβCD treatment) | ~ -0.06 ± 0.08 | MβCD removes cholesterol, increasing membrane fluidity. | [3] |
Experimental Protocols
Protocol 1: this compound Staining of Live Cells for Confocal Microscopy
-
Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy to the desired confluency.
-
Prepare this compound Staining Solution:
-
Cell Staining:
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Replace the PBS with the this compound staining solution.
-
Incubate the cells for 30 minutes at 37°C.[4]
-
-
Washing:
-
Remove the staining solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove excess probe.
-
-
Imaging:
Protocol 2: Preparation of this compound Labeled Giant Unilamellar Vesicles (GUVs)
-
Lipid Mixture Preparation: Prepare a lipid mixture of the desired composition in chloroform.
-
GUV Formation by Electroformation:
-
Spread the lipid mixture onto platinum or ITO-coated electrodes.
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 1 hour.
-
Assemble the electroformation chamber and fill it with a sucrose solution.
-
Apply an AC electric field to form the GUVs.
-
-
This compound Labeling:
-
Imaging:
-
Transfer the GUV suspension to a glass-bottom dish for imaging.
-
Follow the imaging parameters as described in Protocol 1.
-
Visualizations
Diagram 1: this compound Experimental Workflow
Caption: Workflow for this compound experiments from sample preparation to data analysis.
Diagram 2: Logic of Generalized Polarization (GP) Calculation
Caption: Relationship between membrane state, this compound emission, and GP value.
References
- 1. researchgate.net [researchgate.net]
- 2. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rndsystems.com [rndsystems.com]
- 14. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: C-Laurdan Staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of cell fixation on C-Laurdan staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure? A1: this compound is a fluorescent probe used to investigate the biophysical properties of cell membranes.[1] Its fluorescence emission is sensitive to the polarity of its surrounding environment.[1] This sensitivity allows it to report on the packing of lipids within the membrane. In more ordered, tightly packed membrane domains (like lipid rafts), water penetration is low, and this compound emits blue-shifted light (~440 nm).[2][3] In more disordered, fluid membrane domains, water penetration is higher, causing a red-shift in its emission to ~490 nm.[2][3] This spectral shift is quantified using the Generalized Polarization (GP) index, which provides a ratiometric measure of membrane order.[2][4]
Q2: Is it possible to fix cells after this compound staining? A2: Yes, it is possible to fix cells after this compound staining, and it has been done in published protocols.[4][5] However, fixation can introduce artifacts and alter the very membrane properties you aim to measure.[6][7] Therefore, live-cell imaging is often the preferred method for assessing dynamic membrane properties.[8][9] Fixation is typically employed when the experimental design requires subsequent procedures like immunofluorescence.
Q3: How does paraformaldehyde (PFA) fixation affect this compound staining? A3: Paraformaldehyde (PFA) is a cross-linking fixative that primarily acts by creating covalent bonds between proteins.[7] While PFA preserves cellular morphology well, it does not directly cross-link lipids.[7] Its effect on this compound staining can be complex:
-
Signal Reduction: Some users report a weak fluorescence signal after PFA fixation.[10]
-
Altered Membrane Organization: The protein cross-linking can indirectly alter the localization of membrane components, potentially affecting the lipid packing and, consequently, the this compound GP values.[7]
-
Autofluorescence: While PFA itself has low autofluorescence compared to glutaraldehyde, any fixation step can increase background noise.[11]
Q4: What is the impact of methanol fixation on this compound staining? A4: Methanol is an organic solvent that fixes cells by dehydration and protein precipitation.[7] This method has a significant and often detrimental impact on this compound staining:
-
Lipid Extraction: Methanol solubilizes and extracts lipids from the cell membranes.[6][7] This fundamentally alters the membrane structure that this compound is designed to probe.
-
Loss of Components: Membrane-bound proteins and other components can be lost during methanol fixation.[6]
-
Morphology Disruption: Methanol fixation does not preserve cellular morphology as well as cross-linking aldehydes like PFA.[6] Due to its delipidizing action, methanol fixation is generally not recommended for membrane order studies with this compound.
Q5: My this compound signal is weak after fixation. What can I do? A5: Weak signal is a common issue when combining this compound staining with fixation.[10] Refer to the troubleshooting flowchart below for a step-by-step guide. Key considerations include:
-
Optimize Staining: Ensure your initial staining of live cells is optimal. Incubation times of 10-30 minutes with 5-10 µM this compound are typical starting points.[10][12][13]
-
Fixation Conditions: Use fresh, methanol-free formaldehyde. Fix for the shortest duration possible (e.g., 10-15 minutes at room temperature) that still preserves morphology.[6]
-
Imaging Settings: Increase detector gain or laser power on the microscope. However, be mindful of inducing photobleaching or sample damage.
-
Consider Live-Cell Imaging: If possible, acquire this compound data from live cells before proceeding with fixation and other staining steps on the same sample.
Troubleshooting Guide
This section addresses specific issues that may arise when performing this compound staining on fixed cells.
Issue 1: Low Fluorescence Intensity Post-Fixation
-
Possible Cause 1: Suboptimal Staining Protocol. The initial concentration of this compound or the incubation time may have been insufficient.
-
Possible Cause 2: Fluorescence Quenching by Fixative. The chemical environment created by the fixative may be quenching the this compound fluorescence.
-
Solution: Ensure thorough washing with a suitable buffer (like PBS) after fixation to remove all residual fixative before imaging.
-
-
Possible Cause 3: Loss of Probe During Permeabilization. If your protocol includes a separate permeabilization step (e.g., with Triton X-100), this can strip the probe from the membranes.
-
Solution: Avoid harsh detergents. If permeabilization is necessary for subsequent antibody staining, perform this compound imaging before this step.
-
Issue 2: Altered or Unexpected GP Values in Fixed Cells
-
Possible Cause 1: Fixation-Induced Membrane Reorganization. The process of fixation can alter lipid-protein interactions and lipid packing, leading to shifts in GP values that do not reflect the live-cell state.[7]
-
Solution: Acknowledge this as a potential artifact. Whenever possible, compare GP values from fixed cells to those from live cells under the same conditions to quantify the fixation-induced shift. Report GP values for fixed cells with this caveat.
-
-
Possible Cause 2: Autofluorescence. The fixative or subsequent antibody staining reagents may introduce autofluorescence that disproportionately affects one of the emission channels (440 nm or 490 nm), skewing the GP calculation.
-
Solution: Image an unstained, fixed control sample using the same acquisition settings to assess the level of autofluorescence in each channel. Subtract this background from your stained images before calculating the GP value.
-
Quantitative Data Summary
Fixation can alter the Generalized Polarization (GP) values, which reflect membrane lipid order. While direct quantitative comparisons for this compound are not extensively published, the principles derived from its parent compound, Laurdan, are applicable. Higher GP values indicate a more ordered membrane, while lower values indicate a more fluid membrane.[3][15]
| Condition | Typical GP Value Range (Plasma Membrane) | Expected Impact of Fixation | Rationale |
| Live Cells | +0.1 to +0.4 | N/A (Baseline) | Represents the native physiological state of the membrane.[16] |
| PFA-Fixed Cells | Variable (Often slightly lower) | Potential Decrease in GP: May cause a slight fluidization or homogenization of membrane domains due to protein cross-linking, which can disrupt lipid packing.[7] | |
| Methanol-Fixed Cells | Not Recommended | Drastic & Unreliable Change: GP values become meaningless as methanol extracts membrane lipids, destroying the structures this compound reports on.[6][7] |
Note: These are generalized values and can vary significantly depending on cell type, temperature, and specific protocol.
Experimental Protocols
Protocol 1: this compound Staining of Live Cells for Immediate Imaging
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency (typically 60-80%).
-
Staining Solution Preparation: Prepare a 5-10 µM this compound working solution in a serum-free medium or an appropriate buffer (e.g., HBSS). First, dilute a concentrated this compound stock (in DMSO or DMF) into the medium and vortex thoroughly to avoid precipitation.
-
Staining: Remove the growth medium from the cells and wash once with the pre-warmed (37°C) staining buffer. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[12][13]
-
Washing: Gently wash the cells two to three times with pre-warmed buffer to remove the excess probe.
-
Imaging: Immediately proceed with imaging on a confocal or two-photon microscope. Acquire two simultaneous images at the emission peaks of this compound: Channel 1 (ordered phase) at 415-455 nm and Channel 2 (disordered phase) at 490-530 nm, using a 405 nm excitation laser.[13][16]
Protocol 2: this compound Staining Followed by PFA Fixation
-
Live-Cell Staining: Follow steps 1-5 from Protocol 1.
-
Fixation: After the final wash, add freshly prepared 4% PFA (methanol-free) in PBS to the cells.
-
Incubation: Incubate for 10-15 minutes at room temperature, protected from light.
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS (5 minutes per wash) to remove all residual PFA.
-
Imaging: Mount the coverslip if necessary and proceed with imaging as described in step 6 of Protocol 1. Note: If performing subsequent immunofluorescence, proceed with blocking and antibody incubation steps after this point.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 8. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. biotium.com [biotium.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of chemical fixation with paraformaldehyde, glutardialdehyde or methanol on immunofluorescence staining of neutrophils and neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Using spectral decomposition of the signals from laurdan-derived probes to evaluate the physical state of membranes in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
C-Laurdan internalization in live cells and its effects
Welcome to the technical support center for C-Laurdan, a polarity-sensitive membrane probe for visualizing lipid rafts and membrane order in live cells. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescence Signal | 1. Inadequate Staining: Insufficient this compound concentration or incubation time. 2. Dye Degradation: Improper storage or handling of the this compound stock solution. 3. Incorrect Imaging Settings: Excitation wavelength, emission channels, or detector gain are not optimal. 4. Cell Fixation Issues: Paraformaldehyde fixation might affect the this compound signal. | 1. Optimize Staining: Increase this compound concentration (start with 5-10 µM) or extend incubation time (30-60 minutes). 2. Check Dye Quality: Prepare a fresh stock solution of this compound. Store stock solutions at -20°C, protected from light. 3. Adjust Microscope Settings: Use an excitation wavelength of ~405 nm.[1] Set two emission channels to capture the blue-shifted (~415-455 nm) and red-shifted (~490-530 nm) signals.[1] Increase laser power or detector gain cautiously to avoid phototoxicity. 4. Image Live Cells: this compound is best used for live-cell imaging. If fixation is necessary, test different fixatives or perform staining after fixation, though this is not standard practice. |
| High Background or Non-specific Staining | 1. Excess this compound: High probe concentration leading to aggregation or unincorporated dye. 2. Cellular Debris: Dead or dying cells in the culture can non-specifically bind the dye. 3. Rapid Internalization: this compound can be internalized by cells, leading to staining of intracellular membranes.[1] | 1. Reduce Concentration & Wash: Use a lower this compound concentration and ensure thorough washing with pre-warmed buffer after incubation. 2. Use Healthy Cells: Ensure a healthy, confluent cell culture to minimize debris. 3. Optimize Incubation Time: Shorter incubation times may reduce internalization. Analyze images promptly after staining. |
| Phototoxicity or Cell Death | 1. High Laser Power: Excessive laser intensity can damage cells. 2. Prolonged Exposure: Long or repeated imaging sessions can induce phototoxicity. | 1. Minimize Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.[1] 2. Reduce Exposure Time: Use a sensitive detector and minimize the duration of light exposure. For time-lapse experiments, increase the interval between acquisitions. |
| Inconsistent Generalized Polarization (GP) Values | 1. Incorrect Calculation: Errors in applying the GP formula. 2. Instrument-specific Factors: The G-factor, an instrument-specific correction value, has not been determined or applied. 3. Biological Variability: Natural heterogeneity in membrane order between cells or different regions of a cell. | 1. Verify GP Calculation: Use the formula: GP = (Iblue - G * Ired) / (Iblue + G * Ired). Iblue and Ired are the intensities in the blue and red channels, respectively. 2. Determine G-Factor: The G-factor corrects for wavelength-dependent differences in detection efficiency. It can be determined using a solution of this compound in a solvent like DMSO.[2] 3. Standardize Analysis: Analyze a sufficient number of cells and define specific regions of interest (e.g., plasma membrane vs. intracellular membranes) to account for variability.[3] |
| Bleed-through in Multi-color Imaging | 1. Spectral Overlap: The emission spectrum of this compound may overlap with that of other fluorescent probes. | 1. Sequential Scanning: Acquire images for each fluorophore sequentially rather than simultaneously. 2. Choose Compatible Dyes: Select fluorescent probes with minimal spectral overlap with this compound. 3. Spectral Unmixing: If available on your microscopy software, use spectral unmixing algorithms to separate the signals. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene) is a fluorescent probe used to study the lateral organization of biological membranes.[1][4] Its fluorescence emission is sensitive to the polarity of its environment.[4] In ordered membrane domains (liquid-ordered, Lo phase), which have lower water penetration, this compound emits blue-shifted light.[4] In disordered membrane domains (liquid-disordered, Ld phase), with higher water penetration, its emission is red-shifted.[4] This spectral shift allows for the visualization and quantification of membrane lipid packing.
2. What are the advantages of this compound over Laurdan?
This compound is a carboxyl-modified version of Laurdan.[2] Its advantages include:
-
Improved Photostability: this compound is more photostable than Laurdan under one-photon excitation, making it suitable for use with conventional confocal microscopes.[2][4]
-
Higher Water Solubility: The carboxylic group increases its water solubility, which can facilitate cell labeling.[5]
-
Greater Sensitivity: It can show greater sensitivity to membrane polarity.[1][5]
-
Brighter Two-Photon Fluorescence: this compound often yields a brighter two-photon fluorescence image compared to Laurdan.[1][6]
3. How is membrane order quantified using this compound?
Membrane order is quantified by calculating the Generalized Polarization (GP) index. The GP value is calculated from the fluorescence intensities recorded in two emission channels (a "blue" channel for the ordered phase and a "red" channel for the disordered phase). The formula is:
GP = (Iblue - G * Ired) / (Iblue + G * Ired)
Where Iblue is the intensity in the shorter wavelength channel (e.g., 415-455 nm) and Ired is the intensity in the longer wavelength channel (e.g., 490-530 nm).[1][7] The G-factor is an instrument-specific correction factor. Higher GP values correspond to higher membrane order.[4]
4. Can this compound be used with fixed cells?
This compound is primarily designed for use in live cells as its mechanism relies on the differential water penetration in fluid membranes. Fixation processes, especially those using aldehydes, can alter membrane properties and potentially affect the this compound signal and its interpretation. While some studies have used Laurdan with fixed cells, live-cell imaging is the recommended application.[8]
5. Does this compound affect cell viability?
At typical working concentrations (5-10 µM) and with appropriate imaging conditions (minimized laser exposure), this compound is generally considered to have low cytotoxicity for short-term experiments.[2][9] However, as with any exogenous agent, it is good practice to perform control experiments to assess any potential impact on cell viability or the specific cellular processes being studied, especially for long-term imaging.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 397.56 g/mol | [10] |
| One-Photon Excitation Max (λabs) | ~348 nm | [10] |
| One-Photon Emission Max (λem) | ~423 nm | [10] |
| Two-Photon Excitation Max | ~780 nm | [10] |
| Quantum Yield (φ) | 0.43 | [10] |
| Extinction Coefficient (ε) | 12,200 M-1cm-1 | [10] |
| Solubility | Soluble in DMF, DMSO, and ethanol | [11] |
Table 2: Typical Generalized Polarization (GP) Values
| Membrane Type / Condition | This compound GP Value Range | Reference(s) |
| Liquid-ordered (Lo) phase in GUVs | 0.28 to 0.81 | [12] |
| Liquid-disordered (Ld) phase in GUVs | -0.34 to 0.10 | [12] |
| Plasma Membrane (Live Cells) | ~0.16 to 0.26 | [4] |
| Intracellular Membranes (Live Cells) | ~-0.15 to 0 | [4] |
| After Cholesterol Depletion (MβCD) | Significant Decrease | [4][13] |
Note: GP values are relative and can vary depending on the specific lipid composition, temperature, and imaging setup.
Experimental Protocols
Protocol 1: Live Cell Staining and Imaging with this compound
This protocol is adapted for confocal or two-photon microscopy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or ethanol
-
Live-cell imaging medium or appropriate buffer (e.g., HBSS)
-
Healthy, adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-2 mM. Store at -20°C, protected from light.
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 5-10 µM.[2][9] Vortex briefly to mix.
-
Cell Staining:
-
Washing:
-
Gently remove the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging medium or buffer to remove unincorporated dye.
-
-
Imaging:
-
Image the cells immediately in fresh, pre-warmed imaging medium.
-
Confocal/Two-Photon Microscopy Settings:
-
Excitation: Use a 405 nm laser for one-photon excitation or a ~780 nm laser for two-photon excitation.[1][10]
-
Emission Collection: Simultaneously collect fluorescence in two channels:
-
Detector Settings: Adjust laser power and detector gain to achieve a good signal-to-noise ratio while avoiding saturation and minimizing phototoxicity.
-
-
Protocol 2: Calculation of Generalized Polarization (GP) Images
Software:
-
Image analysis software capable of basic arithmetic operations on images (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Image Acquisition: Acquire two images simultaneously, one for each emission channel (Iblue and Ired).
-
Background Subtraction: Subtract the background noise from both images.
-
G-Factor Correction (Optional but Recommended): If a G-factor has been determined, multiply the red channel image (Ired) by this value.
-
GP Calculation: Apply the GP formula to the images on a pixel-by-pixel basis:
-
GP_Image = (Imageblue - Imagered_corrected) / (Imageblue + Imagered_corrected)
-
-
Visualization: Display the resulting GP_Image using a pseudo-color lookup table to visualize the spatial variations in membrane order.
Visualizations
Caption: Experimental workflow for this compound staining and GP analysis.
Caption: Mechanism of this compound's environment-sensitive fluorescence.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A two-photon fluorescent probe for lipid raft imaging: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. pnas.org [pnas.org]
- 13. oxygen.korea.ac.kr [oxygen.korea.ac.kr]
- 14. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C-Laurdan Membrane Fluidity Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing C-Laurdan to study membrane fluidity with a focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it measure membrane fluidity?
A1: this compound is a fluorescent probe used to investigate the lipid arrangement and fluidity of cell membranes.[1] Like its predecessor, Laurdan, it inserts into the membrane and its fluorescence emission spectrum is sensitive to the polarity of the surrounding microenvironment.[1][2] In more ordered, gel-phase membranes, water penetration is low, and this compound has a blue-shifted emission peak around 440 nm. In more fluid, liquid-crystalline phase membranes, increased water penetration leads to a red-shifted emission peak around 490 nm.[2] This spectral shift is quantified using the Generalized Polarization (GP) value, which provides a measure of membrane fluidity.[3][4]
Q2: How is the Generalized Polarization (GP) value calculated and interpreted?
A2: The GP value is calculated from the fluorescence intensities at two emission wavelengths, typically 440 nm (for the ordered phase) and 490 nm (for the fluid phase), using the following equation:[2][3][5]
GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)
-
High GP values indicate a more ordered, rigid membrane (gel phase) with low water penetration.[3]
-
Low or negative GP values indicate a more fluid, disordered membrane (liquid-crystalline phase) with high water penetration.[3][6]
Q3: Why is precise temperature control so critical for this compound experiments?
A3: Temperature is a pivotal factor in membrane fluidity measurements.[7] The physical state of the lipid bilayer is highly dependent on temperature, and small fluctuations can induce phase transitions, altering membrane fluidity and significantly impacting this compound's emission spectrum and the resulting GP values.[3][8] For reliable and reproducible results, a constant and accurately controlled temperature is essential throughout the experiment, from sample preparation to data acquisition.[7]
Q4: What is a typical temperature range for studying membrane phase transitions with this compound?
A4: The temperature range depends on the lipid composition of the membrane being studied. For example, to study the well-characterized thermotropic behavior of DPPC (dipalmitoylphosphatidylcholine) vesicles, experiments are often conducted across a range that includes its main phase transition temperature (Tₘ) of approximately 41.3°C.[3] A study on lipid-coated nanoparticles used a range from 25°C to 65°C.[9] It is crucial to select a temperature range that brackets the expected phase transition of your specific membrane system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible GP values at a constant temperature. | 1. Temperature Fluctuations: The temperature control unit of the spectrofluorometer or microscope is not stable.[7]2. Probe Degradation: this compound stock solution may have degraded over time.[7]3. Incomplete Probe Partitioning: Incubation time is insufficient for this compound to fully incorporate into the membrane.[3] | 1. Verify Instrument Performance: Calibrate and verify the stability of your temperature controller. Allow samples to equilibrate at each temperature point for a sufficient time (e.g., 90 seconds) before measurement.[3]2. Check Probe Quality: Prepare fresh this compound stock solutions. It is recommended to check the emission spectrum of a new stock before use.[7]3. Optimize Incubation: Increase the incubation time to ensure complete partitioning of the probe into the vesicles or cells. A 1-hour incubation has been used for liposomes.[3] |
| Unexpectedly low or high GP values across all temperatures. | 1. Incorrect Wavelength Settings: Excitation or emission wavelengths are not set correctly on the instrument.2. pH Effects: The pH of the buffer may influence this compound's properties and its interaction with the membrane, particularly its carboxylic group.[3] | 1. Confirm Instrument Settings: For this compound, use an excitation wavelength of 405 nm and collect emission intensities at 440 nm and 490 nm.[3][5]2. Buffer Control: Ensure the pH of your buffer is appropriate for your system and consistent across all experiments. For example, at a pH of 5.6, the pretransition of DPPC vesicles could not be observed with this compound.[3] |
| Abrupt, noisy changes in GP value during a temperature ramp. | 1. Sample Settling/Aggregation: Vesicles or cells may be settling or aggregating in the cuvette, affecting the fluorescence signal.2. Insufficient Equilibration Time: The sample is not allowed to reach thermal equilibrium at each temperature step.[3] | 1. Ensure Sample Homogeneity: Use a stirring system if available, or gently mix the sample between readings if possible without introducing bubbles.2. Increase Equilibration Time: Program your temperature ramp with a sufficient hold time at each temperature increment. A 90-second equilibration for a 0.2°C interval has been shown to be effective.[3] |
| High background fluorescence. | 1. Autofluorescence: The sample buffer or the cells/lipids themselves have intrinsic fluorescence.2. Unbound Probe: Excess this compound in the solution that has not been washed out. | 1. Measure Background: Always measure the fluorescence of a blank sample (buffer and unstained cells/liposomes) and subtract it from your experimental data.2. Improve Washing Steps: If working with cells, ensure thorough washing to remove any unbound probe.[10] |
Experimental Protocols
Protocol 1: Temperature-Dependent GP Measurement of Liposomes
This protocol is adapted from studies on DPPC vesicles.[3]
-
Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of your desired lipid composition.
-
This compound Staining:
-
Add this compound to the liposome suspension. A final probe-to-lipid ratio of approximately 1:800 can be used (e.g., 0.5 µM this compound with 0.4 mM phospholipids).[3]
-
Incubate the mixture for at least 1 hour at a temperature above the lipid phase transition to ensure complete partitioning of the probe.[3]
-
-
Spectrofluorometer Setup:
-
Data Acquisition:
-
Place the sample in the cuvette holder and allow it to equilibrate at the starting temperature.
-
Program a temperature ramp. For high-resolution phase transition analysis, use small temperature intervals (e.g., 0.2°C).[3]
-
At each temperature point, allow the sample to equilibrate for a set time (e.g., 90 seconds) before acquiring the fluorescence intensities at 440 nm and 490 nm.[3]
-
-
Data Analysis:
-
Subtract background fluorescence from a control sample (liposomes without this compound).
-
Calculate the GP value for each temperature point using the formula mentioned in the FAQs.
-
Plot GP as a function of temperature to visualize the phase transition.
-
Quantitative Data Summary
| Parameter | Value | Context | Source |
| This compound Excitation Wavelength | 405 nm | One-photon excitation | [3][5] |
| Emission Wavelengths for GP | 440 nm and 490 nm | Ordered and disordered phases, respectively | [3][5] |
| Probe-to-Lipid Ratio | ~1:800 | For liposome studies | [3] |
| Incubation Time (Liposomes) | 1 hour | To ensure complete probe partitioning | [3] |
| Temperature Equilibration Time | 90 seconds | For 0.2°C temperature intervals | [3] |
| DPPC Main Transition Temp (Tₘ) | 41.3 ± 2.5°C | A key reference point for fluidity studies | [3] |
| DPPC Pre-transition Temp | 32.8°C | Sensed by this compound but not Laurdan | [3] |
Visualizations
Caption: Experimental workflow for temperature-controlled this compound membrane fluidity studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
Validation & Comparative
C-Laurdan vs. Laurdan: A Researcher's Guide to Choosing the Right Membrane Probe
In the intricate world of cellular biology, understanding the biophysical properties of cell membranes is paramount. The lateral organization of lipids into domains, such as lipid rafts, plays a crucial role in cellular processes ranging from signal transduction to membrane trafficking. For decades, the fluorescent probe Laurdan has been a stalwart tool for researchers investigating membrane fluidity and lipid order. However, a modified version, C-Laurdan, has emerged as a compelling alternative. This guide provides a comprehensive comparison of this compound and Laurdan, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal probe for their experimental needs.
At a Glance: Key Differences and Recommendations
| Feature | This compound | Laurdan | Recommendation |
| Photostability | More photostable, suitable for confocal microscopy.[1] | Prone to photobleaching with one-photon excitation, often requiring two-photon microscopy.[1] | For conventional confocal microscopy, this compound is the superior choice. |
| Water Solubility | Higher due to a carboxylic group.[1][2] | Lower. | This compound offers easier handling and faster membrane incorporation.[2] |
| Sensitivity | Greater sensitivity to membrane polarity at the lipid headgroup region.[2][3] | Sensitive to the membrane's physical state. | For subtle changes in the headgroup region, this compound may provide better resolution. |
| Microscopy | Suitable for both one- and two-photon microscopy. | Primarily used with two-photon microscopy for live-cell imaging.[1] | This compound offers more flexibility in the choice of imaging modality. |
Quantitative Data Summary
The choice between this compound and Laurdan often hinges on their photophysical properties and their response to different lipid environments. The following table summarizes key quantitative data for these probes.
| Property | This compound | Laurdan |
| One-Photon Excitation Max (λabs) | 348 nm | 366 nm |
| One-Photon Emission Max (λem) | 423 nm | 497 nm |
| Two-Photon Excitation | ~780 nm | Widely used with two-photon |
| Quantum Yield (Φ) | 0.43 | 0.61 |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | 19,500 M⁻¹cm⁻¹ |
| Solubility | Soluble to 100 mM in DMF, 10 mM in ethanol, 20 mM in DMSO. | Soluble to 20 mM in DMF. |
Generalized Polarization (GP) Values in Model Membranes
Generalized Polarization (GP) is a ratiometric measurement that quantifies the spectral shift of Laurdan and this compound in response to changes in membrane lipid packing. A higher GP value corresponds to a more ordered (gel-like or liquid-ordered) phase, while a lower GP value indicates a more disordered (liquid-disordered) phase.
| Membrane Phase | This compound GP | Laurdan GP | Reference |
| Liquid-Ordered (Lo) | 0.51 ± 0.00 | 0.57 ± 0.00 | [4] |
| Liquid-Disordered (Ld) | -0.36 ± 0.01 | -0.24 ± 0.00 | [4] |
| Lo Phase in GUVs | 0.81 ± 0.04 | 0.91 ± 0.01 | [4] |
| Ld Phase in GUVs | -0.34 ± 0.01 | 0.17 ± 0.08 | [4] |
These values, from a study on model membranes, demonstrate that both probes can effectively distinguish between ordered and disordered lipid phases.[4]
Experimental Protocols
Detailed and consistent protocols are crucial for obtaining reliable and reproducible data. Below are protocols for staining live cells with this compound and Laurdan for fluorescence microscopy.
This compound Staining Protocol for Live Cells (Confocal Microscopy)
This protocol is adapted from a study on HEK293t cells.[5][6]
Materials:
-
This compound (stock solution in DMSO or DMF)
-
Live cells cultured on coverslips or imaging dishes
-
Balanced Salt Solution (BSS) or cell culture medium without phenol red
-
Confocal microscope with a 405 nm laser line and two emission channels (e.g., 415-455 nm and 490-530 nm).[1]
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in BSS or phenol red-free medium to a final concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with BSS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[7]
-
Washing: After incubation, wash the cells twice with BSS to remove excess probe.
-
Imaging: Immediately image the cells on a confocal microscope. Excite the sample with a 405 nm laser and collect emission in two separate channels simultaneously (e.g., Channel 1: 415-455 nm for the ordered phase, and Channel 2: 490-530 nm for the disordered phase).[1]
-
GP Calculation: The Generalized Polarization (GP) value is calculated for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I_ordered and I_disordered are the intensities in the respective channels and G is a calibration factor.
Laurdan Staining Protocol for Live Cells (Two-Photon Microscopy)
This protocol is a general guide based on common practices for Laurdan imaging.
Materials:
-
Laurdan (stock solution in DMF)
-
Live cells cultured on coverslips or imaging dishes
-
Balanced Salt Solution (BSS) or cell culture medium without phenol red
-
Two-photon microscope with a tunable laser (e.g., ~780-800 nm excitation) and two emission channels.
Procedure:
-
Prepare Staining Solution: Dilute the Laurdan stock solution in BSS or phenol red-free medium to a final concentration of 5-10 µM.
-
Cell Staining: Remove the culture medium from the cells and wash once with BSS. Add the Laurdan staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, wash the cells twice with BSS to remove excess probe.
-
Imaging: Image the cells on a two-photon microscope. Excite the sample at ~780-800 nm and collect emission in two channels (e.g., Channel 1: 400-460 nm for the ordered phase, and Channel 2: 470-530 nm for the disordered phase).
-
GP Calculation: Calculate the GP value for each pixel using the same formula as for this compound.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflow for using this compound and Laurdan to study membrane order and the conceptual basis of Generalized Polarization.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of C-Laurdan and Prodan for Membrane Polarity Research
In the intricate world of cellular biology and drug development, understanding the biophysical properties of cell membranes is paramount. The polarity of the lipid bilayer, a key indicator of its fluidity and organization, directly influences protein function, signaling pathways, and the efficacy of therapeutics. To probe this critical parameter, researchers rely on environmentally sensitive fluorescent dyes. Among the most prominent are C-Laurdan and Prodan, two powerful tools for elucidating the secrets of membrane structure. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal probe for their specific needs.
At a Glance: Key Differences
This compound and Prodan, while both derivatives of naphthalene, possess distinct structural and photophysical properties that dictate their behavior and suitability for different applications. This compound, a carboxy-modified version of Laurdan, exhibits enhanced water solubility and photostability, making it particularly well-suited for one-photon confocal microscopy.[1][2] Its charged carboxyl group anchors it more firmly at the membrane interface, providing heightened sensitivity to the polarity of the lipid headgroup region.[2][3] In contrast, Prodan, with its shorter propionyl chain, is more sensitive to polarity variations occurring closer to the bilayer surface and its partitioning between the membrane and the aqueous phase is dependent on the membrane's physical state.[4][5]
Quantitative Comparison of Photophysical and Performance Characteristics
To facilitate a direct comparison, the key photophysical and performance parameters of this compound and Prodan are summarized below.
| Property | This compound | Prodan |
| Chemical Structure | 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene | 6-propionyl-2-(dimethylamino)naphthalene |
| Molecular Weight ( g/mol ) | 397.56 | 227.31 |
| Excitation Max (nm) | ~348 (one-photon), 780 (two-photon)[6][7] | ~361 (in Methanol)[8] |
| Emission Max (nm) | ~423-490 (solvent dependent)[6][7] | ~380 (in Cyclohexane) to ~520 (in Water)[8] |
| Quantum Yield (Φ) | 0.43[6][7] | 0.95 (in Ethanol), 0.03 (in Cyclohexane)[8] |
| Extinction Coefficient (M⁻¹cm⁻¹) | 12,200[6][7] | Data not readily available in a comparable format |
| Solubility | Good water solubility[3][6] | Lower water solubility, partitions into aqueous phase[4][9] |
| Membrane Localization | Anchored at the headgroup region[3] | Closer to the bilayer surface[4] |
| Sensitivity | High sensitivity to headgroup polarity[2][3] | Sensitive to surface polarity and pre-transition of polar heads[4] |
| Photostability | Enhanced for one-photon microscopy[1] | Limited in low-polarity environments[8] |
Experimental Performance in Model Membranes
The performance of these probes is often quantified using Generalized Polarization (GP), a ratiometric measurement that reflects the shift in their emission spectrum in response to membrane polarity. GP values typically range from +1 (highly ordered, non-polar environment) to -1 (highly disordered, polar environment).
A direct comparison of this compound and Laurdan (a close structural and functional analog of Prodan) in model lipid vesicles reveals their differential sensitivity to distinct membrane phases.
| Membrane Phase | This compound GP Value | Laurdan GP Value |
| Liquid-ordered (Lo) - GPMVs | 0.81 ± 0.04 | 0.91 ± 0.01 |
| Liquid-disordered (Ld) - GPMVs | -0.34 ± 0.01 | 0.17 ± 0.08 |
| Liquid-ordered (Lo) - LUVs | 0.51 ± 0.00 | 0.57 ± 0.00 |
| Liquid-disordered (Ld) - LUVs | -0.36 ± 0.01 | -0.24 ± 0.00 |
Data from a study on Giant Plasma Membrane Vesicles (GPMVs) and Large Unilamellar Vesicles (LUVs).[5] Laurdan is used here as a proxy for Prodan due to its similar core structure and widespread use in comparative studies.
These data indicate that both probes can effectively distinguish between ordered and disordered membrane phases. This compound exhibits a wider range of GP values between the Lo and Ld phases in GPMVs, suggesting a potentially higher sensitivity to subtle changes in membrane order in complex biological membranes.
Experimental Protocols
Probe Preparation and Cell Staining
-
Stock Solution Preparation:
-
This compound: Prepare a 1-10 mM stock solution in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Prodan: Prepare a 1-10 mM stock solution in DMF.
-
Store stock solutions at -20°C, protected from light. Working solutions should be prepared fresh.[10]
-
-
Cell Staining:
-
Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Dilute the probe stock solution in a serum-free medium to a final concentration of 1-10 µM.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Wash the cells twice with a pre-warmed imaging buffer (e.g., phosphate-buffered saline) to remove excess probe.
-
Generalized Polarization (GP) Measurement and Analysis
GP is calculated from the fluorescence intensities collected at two different emission wavelengths.
Formula:
GP = (I440 - I490) / (I440 + I490)[11]
Where I440 is the intensity at the emission maximum in an ordered (gel) phase and I490 is the intensity at the emission maximum in a disordered (liquid-crystalline) phase. These wavelengths may need to be optimized for the specific imaging system and probe.
Microscopy and Image Acquisition:
-
This compound: Can be used with a standard confocal microscope with one-photon excitation (e.g., 405 nm laser line).[1] It is also suitable for two-photon microscopy (e.g., 780 nm excitation).[6]
-
Prodan: Due to lower photostability with one-photon excitation, two-photon microscopy is generally recommended.[1]
-
Acquire two simultaneous images at the respective blue-shifted and red-shifted emission wavelengths (e.g., 420-460 nm and 470-510 nm).
Image Analysis:
-
Correct for background fluorescence.
-
Apply a G-factor correction to account for the differential transmission of the two emission channels in the microscope.
-
Calculate the GP value for each pixel using the formula above to generate a GP map of the cell membrane.
-
Analyze the distribution of GP values to quantify membrane order.
Visualizing the Concepts
To better understand the principles behind using this compound and Prodan, the following diagrams illustrate their molecular structures, their positioning within the lipid bilayer, and the general workflow for GP measurement.
Caption: Molecular structures of Prodan and this compound.
Caption: Differential localization of this compound and Prodan in the membrane.
Caption: Experimental workflow for Generalized Polarization (GP) measurement.
Conclusion and Recommendations
Both this compound and Prodan are invaluable tools for investigating membrane polarity. The choice between them hinges on the specific experimental goals and available instrumentation.
Choose this compound when:
-
You are using one-photon confocal microscopy, due to its enhanced photostability.[1]
-
Your research focuses on the polarity of the lipid headgroup region.[3]
-
High water solubility is advantageous for your experimental setup.[3][6]
Choose Prodan when:
-
You are interested in polarity changes at the very surface of the membrane.[4]
-
You are studying the pre-transition of the polar heads of phospholipids.[4]
-
Two-photon microscopy is available to mitigate potential photobleaching.
Ultimately, the selection of the appropriate probe requires careful consideration of their distinct properties. By understanding their respective strengths and limitations, researchers can confidently choose the right tool to illuminate the complex and dynamic nature of cellular membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Order of lipid phases in model and plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Laurdan Generalized Polarization: from cuvette to microscope | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: C-Laurdan vs. Di-4-ANEPPDHQ for Lipid Order Analysis
For researchers, scientists, and drug development professionals investigating the intricate world of cellular membranes, the choice of fluorescent probes to analyze lipid order is critical. Among the most prominent tools are C-Laurdan and Di-4-ANEPPDHQ, each offering unique advantages and sensitivities. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your research needs.
The spatial organization of lipids within a membrane, often referred to as lipid order, plays a pivotal role in regulating the function of membrane-bound proteins and cellular signaling pathways. Fluorescent probes that are sensitive to the polarity of their environment are invaluable for visualizing and quantifying this order. This compound and Di-4-ANEPPDHQ are two such solvatochromic dyes that exhibit a spectral shift in response to changes in the lipid packing of the membrane.
At a Glance: Key Performance Characteristics
A direct comparison of the photophysical and practical properties of this compound and Di-4-ANEPPDHQ reveals distinct differences that make them suitable for different applications.
| Property | This compound | Di-4-ANEPPDHQ |
| Excitation Wavelength (1-photon) | ~385-405 nm[1][2] | ~488 nm[2][3] |
| Excitation Wavelength (2-photon) | ~780 nm[4] | Not commonly used |
| Emission in Liquid-Ordered (Lo) Phase | ~440 nm[2] | ~560 nm[2][3] |
| Emission in Liquid-Disordered (Ld) Phase | ~490 nm[2] | ~610-650 nm[2][3] |
| Quantum Yield | ~0.43-0.56[5] | High in membrane[6] |
| Fluorescence Lifetime (Lo Phase) | ~3.19 ns (in POPC)[5] | ~3.55 ns[7] |
| Fluorescence Lifetime (Ld Phase) | ~3.04 ns (in DOPC)[5] | ~1.85 ns[7] |
| Sensitivity to Temperature | High[2] | Low[2] |
| Sensitivity to Cholesterol | Moderate[2] | High[2] |
| Primary Application | Ratiometric imaging of membrane order, fluidity studies[1][8] | Imaging of cholesterol-rich domains, membrane potential[3][9] |
Delving Deeper: Understanding the Probes
This compound, a derivative of Laurdan, is a polarity-sensitive membrane probe that is well-suited for both one-photon and two-photon microscopy.[4] Its emission spectrum shifts significantly depending on the degree of water penetration into the membrane, which is directly related to lipid packing.[10][11] In more ordered, tightly packed membranes (liquid-ordered, Lo phase), water penetration is low, and this compound exhibits a blue-shifted emission. In less ordered, more fluid membranes (liquid-disordered, Ld phase), increased water penetration leads to a red-shifted emission.[2] This spectral shift is quantified by calculating the Generalized Polarization (GP) value.
Di-4-ANEPPDHQ is a styryl dye that is also sensitive to the membrane environment.[3] It displays a notable spectral shift between ordered and disordered phases, with its fluorescence being more intense in the liquid disordered phase.[2] Unlike this compound, Di-4-ANEPPDHQ's GP value is less sensitive to changes in temperature but shows a strong response to the presence of cholesterol.[2] This makes it particularly useful for visualizing cholesterol-rich microdomains, such as lipid rafts. Furthermore, fluorescence lifetime imaging of Di-4-ANEPPDHQ can offer enhanced contrast between different lipid phases compared to spectral imaging.[7][9][12]
Experimental Protocols
Generalized Polarization (GP) Imaging Workflow
The following diagram illustrates a typical workflow for analyzing lipid order using either this compound or Di-4-ANEPPDHQ.
Staining Protocol for Live Cells with this compound
This protocol is adapted for staining Human Embryonic Kidney 293T (HEK293t) cells.[1][8]
-
Cell Culture: Plate HEK293t cells on glass-bottom dishes suitable for microscopy and grow to the desired confluency.
-
Preparation of Staining Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in serum-free cell culture medium to a final concentration of 5-10 µM.
-
Staining: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Imaging: After incubation, replace the staining solution with fresh, pre-warmed imaging medium (e.g., phenol red-free medium) and proceed with microscopy.
Staining Protocol for Giant Plasma Membrane Vesicles (GPMVs) with Di-4-ANEPPDHQ
This protocol is based on methods for preparing and staining cell-derived GPMVs.[2]
-
GPMV Preparation: Induce the formation of GPMVs from cultured cells by incubating them with a vesiculation buffer containing paraformaldehyde and dithiothreitol (DTT).[2]
-
Staining: Collect the GPMV-containing supernatant. Add Di-4-ANEPPDHQ to the GPMV suspension to a final concentration of approximately 250 nM.
-
Incubation: Incubate the GPMVs with the dye for 30 minutes at room temperature.
-
Imaging: Transfer the stained GPMVs to a BSA-coated glass-bottom dish for imaging.
Calculation of Generalized Polarization (GP)
The GP value is calculated for each pixel in the image using the following formula:
GP = (ILo - ILd) / (ILo + ILd)
Where:
-
ILo is the fluorescence intensity in the emission channel corresponding to the liquid-ordered phase (e.g., 440 nm for this compound, 560 nm for Di-4-ANEPPDHQ).[2]
-
ILd is the fluorescence intensity in the emission channel corresponding to the liquid-disordered phase (e.g., 490 nm for this compound, 650 nm for Di-4-ANEPPDHQ).[2]
GP values range from +1 (highly ordered) to -1 (highly disordered).
Probing Signaling Platforms: Lipid Raft Disruption
Lipid rafts are cholesterol- and sphingolipid-enriched microdomains that serve as platforms for cellular signaling. Both this compound and Di-4-ANEPPDHQ can be used to study the effects of raft disruption on membrane order. A common method to disrupt lipid rafts is through the depletion of cholesterol using methyl-β-cyclodextrin (MβCD).
Conclusion: Making the Right Choice
The selection between this compound and Di-4-ANEPPDHQ ultimately depends on the specific research question and the experimental system.
-
Choose this compound for:
-
General studies of membrane order and fluidity.
-
Experiments involving temperature shifts.
-
Two-photon microscopy for deep tissue imaging.[4]
-
-
Choose Di-4-ANEPPDHQ for:
-
Specific visualization of cholesterol-rich domains.
-
Studies where sensitivity to cholesterol is paramount.
-
Fluorescence lifetime imaging applications for enhanced contrast.[9]
-
By understanding the distinct characteristics and employing the appropriate experimental protocols, researchers can effectively harness the power of these fluorescent probes to unravel the complexities of lipid organization in cellular membranes.
References
- 1. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using Time-Resolved Fluorescence Anisotropy of di-4-ANEPPDHQ and F2N12S to Analyze Lipid Packing Dynamics in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence lifetime imaging provides enhanced contrast when imaging the phase-sensitive dye di-4-ANEPPDHQ in model membranes and live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating C-Laurdan GP Values with Complementary Biophysical Techniques
For researchers, scientists, and drug development professionals, understanding the biophysical properties of cell membranes is paramount. C-Laurdan, a fluorescent probe sensitive to the polarity of its environment, provides a powerful tool to investigate membrane lipid packing and phase behavior through the calculation of Generalized Polarization (GP) values. However, to ensure the robustness of experimental findings, it is crucial to validate this compound GP data with other established biophysical techniques. This guide provides a comparative overview of this compound GP validation with Nuclear Magnetic Resonance (NMR) spectroscopy, Differential Scanning Calorimetry (DSC), and Fluorescence Anisotropy, complete with experimental data and detailed protocols.
Correlating this compound GP with Membrane Order and Phase Transitions
This compound's utility lies in its spectral shift in response to the polarity of the lipid environment. In more ordered, tightly packed membranes (e.g., gel phase), water penetration is limited, resulting in a blue-shifted fluorescence emission. Conversely, in more fluid, disordered membranes (e.g., liquid-crystalline phase), increased water accessibility leads to a red-shifted emission. The GP value quantifies this shift, providing a numerical scale for membrane order.
High GP values correspond to higher membrane order, while low GP values indicate a more fluid and disordered state. This principle allows for the characterization of lipid phases and the investigation of how factors like temperature, lipid composition, and the introduction of membrane-active molecules affect membrane properties.
Quantitative Comparison of this compound GP with Other Biophysical Methods
To provide a clear comparison, the following tables summarize quantitative data correlating this compound GP values with data from NMR, DSC, and Fluorescence Anisotropy for model lipid systems.
| Biophysical Technique | Measured Parameter | Lipid System | Condition | This compound GP Value | Corresponding Value |
| ²H-NMR Spectroscopy | Deuterium Order Parameter (S_CD) | DPPC/DOPC/Cholesterol GUVs | Liquid-ordered (Lo) phase | ~0.42 | High S_CD |
| DPPC/DOPC/Cholesterol GUVs | Liquid-disordered (Ld) phase | ~ -0.16 | Low S_CD | ||
| Differential Scanning Calorimetry (DSC) | Phase Transition Temperature (Tm) | DPPC Liposomes | Gel to Liquid Crystalline | GP decreases sharply at Tm | Endothermic peak at ~41°C |
| LNP^CHOL^ | Temperature increase | GP decreases | Broad endotherm | ||
| Fluorescence Anisotropy | Anisotropy (r) of DPH | DPPC Vesicles | Gel phase (25°C) | ~0.7 (Laurdan) | ~0.25 |
| DPPC Vesicles | Liquid-crystalline phase (50°C) | ~ -0.14 (Laurdan) | ~0.12 |
Table 1: Comparative data of this compound GP values with NMR, DSC, and Fluorescence Anisotropy. Note: Some data points are for Laurdan, a closely related probe, due to the availability of comparative studies. This compound generally shows similar trends.
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below to facilitate the design and execution of validation studies.
This compound GP Measurement in Giant Unilamellar Vesicles (GUVs)
-
GUV Preparation: Prepare GUVs composed of the desired lipid mixture (e.g., DPPC:POPC 1:1) by the electroformation method. Incorporate this compound at a probe-to-lipid ratio of 1:300.
-
Microscopy: Image the GUVs using a confocal microscope equipped with a 405 nm laser for this compound excitation.
-
Data Acquisition: Simultaneously collect fluorescence emission in two channels: Channel 1 (415–455 nm) for the ordered phase and Channel 2 (490–530 nm) for the disordered phase.
-
GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I_415-455 - G * I_490-530) / (I_415-455 + G * I_490-530) where I is the intensity in the respective channel and G is a correction factor determined from a solution of this compound in a solvent of known polarity (e.g., DMSO).[1]
Solid-State NMR Spectroscopy of Lipid Bilayers
-
Sample Preparation: Reconstitute the membrane protein of interest into oriented lipid bilayers. Monitor membrane alignment using ³¹P solid-state NMR spectroscopy.
-
²H-NMR Spectroscopy: To measure lipid order parameters, use lipids deuterated at specific positions on the acyl chains.
-
Data Acquisition: Acquire ²H-NMR spectra. The quadrupolar splitting in the spectrum is directly proportional to the deuterium order parameter (S_CD).
-
Data Analysis: Calculate the S_CD values from the quadrupolar splittings. A larger splitting indicates a higher degree of order.[2][3]
Differential Scanning Calorimetry (DSC) of Liposomes
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition at a concentration of ~20 mg/mL in deionized water or buffer.
-
DSC Measurement: Transfer a precise amount of the liposome suspension (e.g., 10 µL) into an aluminum DSC pan and seal it. Use an empty pan as a reference.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the expected phase transition.
-
Data Analysis: The phase transition temperature (Tm) is identified as the peak of the endothermic transition on the DSC thermogram. The enthalpy of the transition (ΔH) can be calculated from the area under the peak.[4][5][6]
Fluorescence Anisotropy Measurement
-
Sample Preparation: Label lipid vesicles with a fluorescent probe that reports on rotational mobility, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).
-
Spectrofluorometer Setup: Use a temperature-controlled spectrofluorometer equipped with polarizers.
-
Data Acquisition: Excite the sample with vertically polarized light. Measure the fluorescence emission intensity both parallel (I_VV) and perpendicular (I_VH) to the excitation plane. A correction factor (G) is determined using horizontally polarized excitation.
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) Higher 'r' values indicate restricted rotational motion and thus higher membrane order.[7][8]
This compound in the Context of Cellular Signaling
The organization of the plasma membrane into microdomains, often referred to as lipid rafts, is crucial for various signaling pathways. These domains are typically enriched in cholesterol and sphingolipids, creating a more ordered environment compared to the surrounding bilayer. This compound can be used to visualize these ordered domains and study how their properties change upon cellular stimulation.
A key example is the T-cell receptor (TCR) signaling pathway. Upon antigen recognition, TCRs cluster in lipid rafts, initiating a signaling cascade that leads to T-cell activation. Changes in membrane order, detectable by this compound GP, are integral to this process.
Conclusion
This compound GP is a valuable technique for assessing membrane order and fluidity. However, for a comprehensive and robust understanding of membrane biophysics, it is essential to validate this compound data with complementary techniques. NMR provides detailed information on molecular order, DSC offers precise measurements of phase transitions, and fluorescence anisotropy gives insights into the rotational dynamics of membrane components. By employing a multi-faceted approach, researchers can gain a more complete and accurate picture of the complex and dynamic nature of cellular membranes, which is critical for advancing our understanding of cellular processes and for the development of new therapeutics.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Measuring molecular order for lipid membrane phase studies: Linear relationship between Laurdan generalized polarization and deuterium NMR order parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential scanning calorimetry [bio-protocol.org]
- 7. Fluorescence Anisotropy [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Bridging the Gap: Cross-Validating C-Laurdan Fluorescence with Molecular Dynamics Simulations for Enhanced Membrane Analysis
A comparative guide for researchers leveraging experimental and computational approaches to unravel the complexities of lipid bilayer organization and dynamics.
In the intricate world of membrane biophysics, understanding the organization and dynamics of lipid bilayers is paramount for deciphering cellular processes and advancing drug development. The fluorescent probe C-Laurdan has emerged as a powerful tool for experimentally characterizing membrane properties, while molecular dynamics (MD) simulations offer an in-silico lens to visualize these systems with atomic-level detail. This guide provides a comprehensive comparison of these two orthogonal techniques, offering a framework for their cross-validation to achieve a more robust and holistic understanding of membrane behavior. By juxtaposing experimental data from this compound spectroscopy with computational results from MD simulations, researchers can gain deeper insights into lipid packing, phase behavior, and the influence of membrane-active molecules.
Quantitative Comparison: this compound GP Values vs. MD Simulation Order Parameters
A key parameter derived from this compound fluorescence is the Generalized Polarization (GP) value, which reflects the degree of water penetration into the lipid bilayer and, consequently, the lipid packing and phase state. In MD simulations, the deuterium order parameter (SCD) provides a quantitative measure of the orientational order of the lipid acyl chains. A direct comparison of these two metrics for various lipid systems reveals a strong correlation, validating the use of this compound as a reliable reporter of membrane order.
The following table summarizes representative this compound GP values and corresponding deuterium order parameters from MD simulations for common lipid compositions. It is important to note that experimental conditions (e.g., temperature, buffer) and simulation parameters (e.g., force field, water model) can influence these values.
| Lipid Composition | Phase State | This compound GP Value (Approx.) | MD Simulation SCD (sn-2, C10) (Approx.) |
| DPPC | Gel (Lβ') | 0.50 - 0.60 | 0.40 - 0.45 |
| DPPC | Liquid Crystalline (Lα) | -0.10 - 0.20 | 0.15 - 0.20 |
| DOPC | Liquid Crystalline (Lα) | -0.30 - 0.00 | 0.10 - 0.15 |
| POPC | Liquid Crystalline (Lα) | -0.20 - 0.10 | 0.12 - 0.18 |
| DPPC/Cholesterol (2:1) | Liquid Ordered (Lo) | 0.30 - 0.45 | 0.35 - 0.40 |
| DOPC/DPPC (1:1) at 25°C | Phase Separated (Lo + Ld) | High GP: ~0.4, Low GP: ~-0.1[1] | High Order: ~0.35, Low Order: ~0.15 |
Experimental and Computational Workflow
The cross-validation of this compound results with MD simulations follows a structured workflow, beginning with parallel experimental measurements and in-silico model construction, and culminating in a comparative analysis of the derived parameters.
Caption: Workflow for cross-validating this compound data with MD simulations.
Signaling Pathway of this compound's Environmental Sensitivity
This compound's utility stems from the sensitivity of its fluorescence emission to the polarity of its microenvironment within the lipid bilayer. This sensitivity is a direct consequence of solvent relaxation processes that occur around the fluorophore upon excitation.
Caption: Environmental sensitivity of this compound fluorescence in lipid membranes.
Experimental Protocols
This compound Fluorescence Spectroscopy
A detailed protocol for measuring this compound GP values in liposomes is provided below.
-
Liposome Preparation:
-
Prepare a lipid film by dissolving the desired lipid mixture in chloroform/methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to form a thin lipid film.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4) by vortexing vigorously above the lipid phase transition temperature (Tm).
-
To obtain large unilamellar vesicles (LUVs), subject the resulting multilamellar vesicle (MLV) suspension to several freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).[2]
-
-
This compound Labeling:
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO or ethanol (e.g., 1 mM).
-
Add the this compound stock solution to the liposome suspension to achieve the desired probe-to-lipid molar ratio (typically 1:500 to 1:1000).
-
Incubate the mixture for at least 30 minutes at a temperature above the Tm to ensure complete incorporation of the probe into the lipid bilayer.[3]
-
-
Fluorescence Measurements:
-
Use a temperature-controlled spectrofluorometer.
-
Set the excitation wavelength to 405 nm.[4]
-
Record the emission spectra over a range of, for example, 420 nm to 550 nm.
-
Acquire emission intensities at 440 nm (I440) and 490 nm (I490), corresponding to the emission maxima in the ordered and disordered phases, respectively.[4]
-
-
GP Value Calculation:
Molecular Dynamics Simulation Methodology
A general protocol for performing all-atom MD simulations of lipid bilayers is outlined below, typically using software packages like GROMACS or CHARMM.
-
System Setup:
-
Choose a Force Field: Select a well-validated lipid force field such as CHARMM36 or Slipids.[7][8]
-
Build the Lipid Bilayer: Use a membrane builder tool (e.g., CHARMM-GUI) to generate the initial coordinates for the lipid bilayer with the desired lipid composition.[8]
-
Solvation: Solvate the bilayer with a water model (e.g., TIP3P) and add ions to neutralize the system and achieve a physiological salt concentration (e.g., 150 mM NaCl).[8]
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to remove any steric clashes or unfavorable contacts in the initial system configuration.
-
-
Equilibration:
-
Perform a series of equilibration steps under different ensembles (e.g., NVT followed by NPT) to gradually bring the system to the desired temperature and pressure.
-
During equilibration, positional restraints are often applied to the lipid heavy atoms and gradually released to allow the system to relax gently.
-
-
Production Run:
-
Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space of the lipid bilayer.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to calculate various properties of the lipid bilayer.
-
Deuterium Order Parameter (SCD) Calculation: The order parameter for a C-H bond is calculated as SCD = <(3cos2θ - 1)/2>, where θ is the angle between the C-H bond vector and the bilayer normal (typically the z-axis). This calculation is often performed using built-in tools in the simulation software (e.g., gmx order in GROMACS).[9]
-
References
- 1. Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes | PLOS One [journals.plos.org]
- 2. Fluorescence Spectroscopic Analysis of Lateral and Transbilayer Fluidity of Exosome Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06464F [pubs.rsc.org]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanical properties of lipid bilayers from molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. KALP-15 in DPPC [mdtutorials.com]
Navigating Membrane Dynamics: A Comparative Guide to C-Laurdan and its Alternatives
For researchers, scientists, and drug development professionals investigating the intricate landscape of cellular membranes, the choice of a fluorescent probe is paramount. C-Laurdan has emerged as a valuable tool for visualizing membrane lipid order and dynamics. However, like any tool, it has its limitations. This guide provides an objective comparison of this compound with its predecessor, Laurdan, and other alternatives, supported by experimental data and detailed protocols to inform your selection process.
The Principle of Solvatochromic Probes in Membrane Analysis
This compound, Laurdan, and similar fluorescent probes are classified as "solvatochromic," meaning their fluorescence emission spectrum is sensitive to the polarity of their surrounding environment. When embedded in a cell membrane, the probe's emission properties are dictated by the degree of water penetration into the lipid bilayer.
In more fluid, disordered membrane phases (liquid-disordered, Ld), water molecules can more readily penetrate the bilayer. This polar environment causes a red shift in the probe's fluorescence emission. Conversely, in more rigid, ordered membrane phases (liquid-ordered, Lo), such as lipid rafts, water penetration is restricted. This less polar environment results in a blue shift in the emission spectrum.
This spectral shift is quantified using the Generalized Polarization (GP) value, calculated from the fluorescence intensities at two emission wavelengths (one in the blue region and one in the green/red region). A higher GP value indicates a more ordered membrane environment, while a lower GP value signifies a more fluid state.
This compound vs. Alternatives: A Head-to-Head Comparison
The primary limitations of the parent compound, Laurdan, spurred the development of this compound and other derivatives. The key performance characteristics of these probes are summarized below.
| Property | This compound | Laurdan | Prodan |
| Excitation Max (nm) | ~348[1] | ~350-360 | ~360 |
| Emission Max (nm) | ~423 (in non-polar env.)[1] | ~440 (in ordered phase) | Varies with polarity |
| Quantum Yield (Φ) | 0.43[1] | ~0.61 (in membranes) | 0.03 (Cyclohexane) - 0.95 (Ethanol) |
| Fluorescence Lifetime | Varies with membrane order | Varies with membrane order[2][3] | Varies with polarity |
| Photostability (1-photon) | Enhanced compared to Laurdan[4][5] | Low , prone to rapid photobleaching[6][7] | Moderate |
| Water Solubility | Higher than Laurdan[4][8] | Low | Moderate |
| Primary Advantage | Suitable for confocal microscopy[6][9] | Well-established for 2-photon microscopy[7] | Senses polarity closer to the bilayer surface |
| Primary Limitation | Can still internalize into cells | Requires 2-photon excitation for live cell imaging[6][7] | Shorter acyl chain affects membrane partitioning |
Note: Photophysical properties such as quantum yield and fluorescence lifetime are highly dependent on the specific solvent or membrane environment. The values presented are representative and intended for comparative purposes.
Experimental Protocols
Staining Live Cells with this compound for Confocal Microscopy
This protocol is adapted for staining adherent cells, such as HEK293t cells, for membrane order analysis.[9][10]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
HEK293t cells cultured on glass-bottom dishes
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Confocal microscope with a 405 nm laser line and two emission channels (e.g., 410-480 nm for the blue channel and 490-550 nm for the green channel)
Procedure:
-
Cell Preparation: Culture HEK293t cells on glass-bottom dishes to approximately 70-80% confluency.
-
Probe Preparation: Prepare a fresh working solution of this compound at a final concentration of 5-10 µM in serum-free medium. Vortex briefly to ensure proper mixing.
-
Staining: Aspirate the culture medium from the cells and wash once with PBS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the staining solution and wash the cells twice with PBS to remove excess probe.
-
Imaging: Add fresh serum-free medium or PBS to the dish. Immediately proceed to image the cells on the confocal microscope.
-
Image Acquisition:
-
Excite the this compound with the 405 nm laser.
-
Simultaneously collect fluorescence emission in the two channels (blue and green).
-
Acquire images with appropriate settings to avoid saturation and minimize photobleaching.
-
-
GP Calculation: The Generalized Polarization (GP) image is calculated pixel-by-pixel using the formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green) where I_blue and I_green are the intensities in the respective channels, and G is a correction factor determined by imaging a solution of the dye in a solvent of known GP.
Preparation and Imaging of Phase-Separated GUVs with this compound
This protocol describes the preparation of Giant Unilamellar Vesicles (GUVs) exhibiting coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases, and their subsequent labeling with this compound.[6][11][12][13]
Materials:
-
Lipids: 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and Cholesterol.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Chloroform.
-
Sucrose solution (e.g., 200 mM).
-
Glucose solution (iso-osmolar to the sucrose solution).
-
Electroformation chamber with ITO-coated glass slides.
-
Confocal microscope.
Procedure:
-
Lipid Mixture Preparation:
-
Prepare a lipid mixture of DOPC, DPPC, and Cholesterol in a molar ratio that promotes phase separation (e.g., 40:40:20 DOPC:DPPC:Cholesterol) in chloroform.
-
The final lipid concentration should be around 1-2 mg/mL.
-
-
GUV Formation by Electroformation:
-
Spread a thin film of the lipid mixture onto the conductive side of an ITO-coated glass slide and dry under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to remove all solvent.
-
Assemble the electroformation chamber with the lipid-coated slide and another ITO slide, separated by a silicone spacer.
-
Fill the chamber with the sucrose solution.
-
Apply an AC electric field (e.g., 1-1.5 V, 10 Hz) for 1-2 hours at a temperature above the melting transition of the highest melting point lipid (e.g., 60°C for DPPC).
-
Slowly cool the chamber to room temperature to allow for phase separation.
-
-
GUV Harvesting and Staining:
-
Gently harvest the GUVs from the chamber.
-
Dilute the GUV suspension in the glucose solution. The density difference between the sucrose-filled GUVs and the external glucose solution will cause the GUVs to settle at the bottom of the imaging dish.
-
Add this compound to the GUV suspension to a final concentration of approximately 1 µM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Imaging and GP Analysis:
-
Image the GUVs using a confocal microscope with the same settings as described for live cells.
-
The Lo phase (enriched in DPPC and cholesterol) will appear with a higher GP value (more blue-shifted emission), while the Ld phase (enriched in DOPC) will have a lower GP value (more red-shifted emission).[6][14]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Membrane Order Measurement
The following diagram illustrates the typical workflow for measuring membrane order in live cells using this compound and confocal microscopy.
Caption: Experimental workflow for this compound staining and GP imaging in live cells.
Receptor Tyrosine Kinase Signaling in Lipid Rafts
Membrane order plays a crucial role in regulating cellular signaling by spatially organizing signaling molecules. Lipid rafts act as platforms that can concentrate or exclude specific proteins, thereby modulating their activity. A prime example is the regulation of receptor tyrosine kinase (RTK) signaling.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. A protocol for mimicking lipid-mediated phase separation on the membrane using giant unilamellar vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase Studies of Model Biomembranes: Complex Behavior of DSPC/DOPC/Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Liquid Phases in Giant Vesicles of Ternary Mixtures of Phospholipids and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Unveiling Membrane Cholesterol Content: A Comparative Guide to C-Laurdan Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C-Laurdan fluorescence data with membrane cholesterol content, offering supporting experimental data and methodologies. Understanding the correlation between this compound's spectral properties and the presence of cholesterol is crucial for researchers investigating membrane dynamics, lipid raft organization, and the effects of cholesterol-modulating drugs.
This compound: A Sensitive Probe for Membrane Order and Cholesterol
This compound, a derivative of the fluorescent probe Laurdan, is a powerful tool for investigating the biophysical properties of cell membranes.[1][2] Its fluorescence emission is highly sensitive to the polarity of its surrounding environment.[1] In a more ordered, tightly packed lipid bilayer, such as one enriched with cholesterol, this compound exhibits a blue-shifted emission spectrum. Conversely, in a more fluid, disordered membrane, its emission is red-shifted.[3] This spectral shift is quantified by the Generalized Polarization (GP) value, which serves as a reliable indicator of membrane lipid packing.[3][4]
The correlation between this compound GP values and cholesterol content stems from cholesterol's ability to increase the order and packing of phospholipids in the membrane.[5][6] This creates a less polar environment for the this compound probe, resulting in a higher GP value.
Quantitative Correlation: this compound GP vs. Cholesterol Content
Experimental data from model membrane systems, such as large unilamellar vesicles (LUVs), demonstrate a clear positive correlation between cholesterol concentration and the GP value of Laurdan and its derivatives. As the molar fraction of cholesterol increases, the GP value rises, indicating a more ordered membrane state.
| Cholesterol Molar Fraction (XChol) | Laurdan GP Value (di14:1-Δ9cis-PC SLB) |
| 0.0 | ~ -0.1 |
| 0.1 | ~ 0.0 |
| 0.2 | ~ 0.1 |
| 0.25 | ~ 0.15 |
| 0.3 | ~ 0.2 |
| 0.4 | ~ 0.28 |
| 0.5 | ~ 0.35 |
| 0.6 | ~ 0.38 |
This table summarizes data from a study on solid-supported lipid bilayers (SLBs) composed of di14:1-Δ9cis-PC and varying cholesterol concentrations. The GP values are approximate and serve to illustrate the trend.[5][6][7]
Experimental Protocol: Measuring this compound GP
The following provides a generalized protocol for labeling membranes with this compound and measuring the GP value.
Materials:
-
This compound (or Laurdan)
-
Dimethyl sulfoxide (DMSO)
-
Cells or Large Unilamellar Vesicles (LUVs)
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or confocal microscope with spectral imaging capabilities
Protocol:
-
Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1.8 mM).[8]
-
Labeling:
-
Washing: Gently wash the cells or vesicles with buffer to remove excess probe.
-
Fluorescence Measurement: Acquire fluorescence emission spectra or intensity images at two distinct wavelengths, typically centered around 440 nm (for the ordered phase) and 490 nm (for the disordered phase).[3][4]
-
GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula:[4][6][7][9]
GP = (I440 - I490) / (I440 + I490)
Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
Comparison with Alternative Methods
While this compound is a widely used and effective probe, other methods exist for assessing membrane cholesterol content and fluidity.
| Method | Principle | Advantages | Disadvantages |
| This compound/Laurdan GP | Solvatochromic shift in fluorescence emission due to changes in membrane polarity and lipid packing.[3][4] | Ratiometric measurement reduces artifacts from probe concentration and excitation intensity variations. Relatively simple and widely applicable.[4] | GP can be influenced by factors other than cholesterol, such as membrane hydration.[5][6] May not be able to distinguish between changes in fluidity and specific cholesterol effects.[8] |
| Di-4-ANEPPDHQ | Environment-sensitive probe with a spectral shift in ordered vs. disordered domains.[4] | More photostable than Laurdan. GP values are reported to be more sensitive to cholesterol content than temperature.[4] | Less commonly used than Laurdan, so there is a smaller body of comparative literature. |
| Laurdan FLIM | Measures the fluorescence lifetime of Laurdan, which can distinguish between changes in membrane fluidity and cholesterol content.[8][10] | Provides more detailed information than steady-state GP measurements. Can create a "fluidity-cholesterol map" of the membrane.[8] | Requires specialized and more complex instrumentation (fluorescence lifetime imaging microscopy). |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for correlating this compound data with cholesterol content.
Caption: Workflow for this compound analysis of cholesterol.
This guide provides a foundational understanding of how to utilize this compound as a tool to probe membrane cholesterol content. For specific applications, further optimization of experimental parameters is recommended.
References
- 1. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Laurdan Discerns Lipid Membrane Hydration and Cholesterol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Laurdan Fluorescence Lifetime Discriminates Cholesterol Content from Changes in Fluidity in Living Cell Membranes [escholarship.org]
A Comparative Guide to Solvatochromic Domes: C-Laurdan vs. Prodan and Nile Red
In the realm of cellular and membrane biophysics, solvatochromic dyes are indispensable tools for elucidating the intricate details of molecular environments. These fluorescent probes exhibit a remarkable sensitivity to the polarity of their surroundings, translating subtle changes in the local environment into readily detectable shifts in their spectral properties. Among these, C-Laurdan has emerged as a powerful probe for investigating membrane organization and dynamics. This guide provides an objective comparison of this compound with two other widely used solvatochromic dyes, Prodan and Nile Red, supported by experimental data to aid researchers in selecting the most appropriate probe for their specific applications.
Overview of Solvatochromic Dyes
Solvatochromic dyes are characterized by a significant change in their absorption or emission spectra in response to the polarity of the solvent. This phenomenon arises from the alteration of the dye's ground and excited state energy levels by the surrounding solvent molecules. In biological systems, this property is exploited to probe the local environment of lipid membranes, proteins, and other cellular structures. The choice of a solvatochromic dye depends on several factors, including its photophysical properties, sensitivity to the environment of interest, and compatibility with the experimental system.
This compound: A Modern Probe for Membrane Dynamics
This compound, a derivative of Laurdan, is a polarity-sensitive fluorescent probe designed for studying lipid bilayers. Its key structural feature is the presence of a carboxylic acid group, which enhances its water solubility and alters its localization within the membrane compared to its predecessor.[1] this compound is particularly valued for its application in one- and two-photon microscopy to image lipid rafts and membrane polarity.
Comparative Analysis: this compound, Prodan, and Nile Red
To provide a clear comparison, the photophysical properties of this compound, Prodan, and Nile Red are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | This compound | Prodan | Nile Red |
| Excitation Max (λex) | ~348 nm | ~361 nm (in Methanol)[2] | ~515 nm (in triglycerides), ~554 nm (in phospholipids)[3] |
| Emission Max (λem) | ~423 nm (in non-polar env.) to ~490 nm (in polar env.)[4] | ~380 nm (in Cyclohexane) to ~520 nm (in Water)[2] | ~585 nm (in triglycerides), ~638 nm (in phospholipids)[3] |
| Stokes Shift | Highly solvent-dependent | Large and solvent-dependent[5] | Large and solvent-dependent[3] |
| Quantum Yield (Φ) | 0.43 | 0.03 (in Cyclohexane) to 0.95 (in Ethanol)[2] | ~0.12 (in Ethanol) to ~0.7 (in Dioxane)[6][7] |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ | Not consistently reported | 38,000 M⁻¹cm⁻¹ (at 519.4 nm)[7] |
| Key Features | Good water solubility, suitable for two-photon microscopy, sensitive to membrane lipid packing.[4] | High sensitivity to solvent polarity, large excited-state dipole moment.[2] | Lipophilic, strong fluorescence in lipid-rich environments, photostable.[8] |
| Primary Applications | Imaging lipid rafts, membrane fluidity and polarity studies.[4] | Probing micropolarity in membranes and proteins.[2][5] | Staining intracellular lipid droplets, hydrophobic protein domains.[8] |
Experimental Protocols
Accurate and reproducible results with solvatochromic dyes hinge on meticulous experimental execution. Below are detailed methodologies for key experiments using this compound and its counterparts.
Membrane Labeling and Generalized Polarization (GP) Measurement with this compound
Generalized Polarization (GP) is a ratiometric method used to quantify membrane fluidity based on the spectral shift of probes like this compound.
a. Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or DMF)
-
Liposomes or cells in a suitable buffer (e.g., PBS)
-
Spectrofluorometer or confocal microscope with two emission channels
b. Protocol for Liposome Staining:
-
Prepare a liposome suspension at the desired concentration (e.g., 0.1-1 mg/mL).
-
Add this compound stock solution to the liposome suspension to a final concentration of 1-10 µM. The final probe-to-lipid ratio should be optimized for the specific system, typically around 1:500 to 1:1000.
-
Incubate the mixture for 30-60 minutes at the desired temperature, protected from light, to ensure complete incorporation of the dye into the lipid bilayer.
c. Protocol for Cell Staining:
-
Culture cells to the desired confluency on a suitable imaging dish or slide.
-
Prepare a this compound staining solution by diluting the stock solution in a serum-free medium or buffer to a final concentration of 1-10 µM.
-
Wash the cells once with a warm buffer (e.g., PBS).
-
Incubate the cells with the this compound staining solution for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with a warm buffer to remove excess dye.
-
Add fresh medium or buffer to the cells for imaging.
d. GP Value Calculation:
-
Acquire fluorescence intensity measurements at two different emission wavelengths, typically corresponding to the emission maxima in ordered (I_blue, e.g., 440 nm) and disordered (I_green, e.g., 490 nm) lipid phases.[4]
-
The GP value is calculated using the following formula: GP = (I_blue - G * I_green) / (I_blue + G * I_green) Where G is a correction factor determined by measuring the fluorescence of the dye in a reference solvent (e.g., DMSO) where the emission is independent of the excitation polarization.[4]
Staining of Intracellular Lipid Droplets with Nile Red
Nile Red is an excellent probe for visualizing neutral lipid stores within cells.
a. Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone or DMSO)
-
Cells cultured on coverslips or imaging dishes
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
b. Protocol:
-
Wash the cultured cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a Nile Red working solution by diluting the stock solution in PBS to a final concentration of 0.1-1 µg/mL.
-
Incubate the fixed cells with the Nile Red working solution for 10-15 minutes at room temperature in the dark.
-
Wash the cells three times with PBS to remove unbound dye.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Nile Red (excitation ~550 nm, emission ~635 nm for polar lipids; excitation ~515 nm, emission ~585 nm for neutral lipids).[3]
Visualizing Experimental Workflows
To better illustrate the experimental process, the following diagrams outline the key steps involved in using these solvatochromic dyes.
Caption: Workflow for membrane fluidity analysis using this compound.
Caption: Workflow for staining intracellular lipid droplets with Nile Red.
Conclusion
This compound, Prodan, and Nile Red each offer unique advantages for studying cellular and membrane biology. This compound stands out for its enhanced water solubility and suitability for advanced microscopy techniques in probing membrane order. Prodan remains a classic choice for its high sensitivity to micropolarity. Nile Red is unparalleled for its specificity and brightness in lipid-rich environments. The selection of the optimal dye will ultimately be dictated by the specific research question, the nature of the sample, and the available instrumentation. This guide provides the foundational data and protocols to make an informed decision and to design robust and insightful experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Prodan (dye) - Wikipedia [en.wikipedia.org]
- 3. Nile red - Wikipedia [en.wikipedia.org]
- 4. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights on the photophysical behavior of PRODAN in anionic and cationic reverse micelles: from which state or states does it emit? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omlc.org [omlc.org]
- 8. Page loading... [wap.guidechem.com]
C-Laurdan: A Comparative Guide to Performance in Model and Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C-Laurdan's performance as a polarity-sensitive fluorescent probe in both synthetic model membranes and complex cellular environments. This compound, a derivative of Laurdan, offers distinct advantages for investigating membrane lipid organization, making it a valuable tool in cell biology and drug discovery.
This compound vs. Laurdan: Key Distinctions
This compound, or 6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene, was developed to improve upon the properties of its predecessor, Laurdan.[1] The primary structural difference is the addition of a carboxyl group, which imparts several key advantages:
-
Enhanced Water Solubility: The carboxyl group improves water solubility, facilitating faster and more efficient incorporation into membranes.[1]
-
Suitability for Confocal Microscopy: Unlike Laurdan, which is prone to photobleaching and typically requires two-photon excitation microscopy, this compound is more photostable, making it suitable for use with conventional confocal microscopes.[2][3]
-
Increased Sensitivity: this compound demonstrates a higher sensitivity to the membrane polarity at the lipid headgroup region.[1]
Performance in Model Membranes
In model systems like Giant Unilamellar Vesicles (GUVs) and liposomes, this compound is a powerful tool for visualizing and quantifying lipid phases. Its fluorescence emission is highly sensitive to the local environment's polarity, which is directly related to water penetration in the lipid bilayer.[2][4] This property allows it to distinguish between different lipid packing densities:
-
Liquid-ordered (Lo) phase: Characterized by high lipid order (e.g., enriched in sphingomyelin and cholesterol), this phase restricts water penetration. In this non-polar environment, this compound's emission maximum is blue-shifted (~440 nm).[5]
-
Liquid-disordered (Ld) phase: A more fluid and less packed state that allows for greater water penetration. In this polar environment, this compound's emission spectrum undergoes a red shift, with a maximum around 490 nm.[4][5]
This spectral shift is quantified using Generalized Polarization (GP), a ratiometric measurement that is independent of probe concentration. The GP value provides a quantitative measure of membrane order.[6] In model GUVs composed of lipid mixtures that form coexisting Lo and Ld phases, this compound clearly delineates these domains, with high GP values corresponding to the Lo phase and low GP values to the Ld phase.[2] It has also been shown to be sensitive enough to detect the pre-transition phase from gel to ripple in phospholipids, a subtlety not observed with Laurdan.[2]
Performance in Cellular Membranes
This compound effectively stains the plasma membrane and internal membranes of living cells.[7] Its improved brightness and photostability allow for high-quality imaging of membrane organization in various cell types.[2][4]
In cellular studies, this compound has been used to:
-
Visualize Lipid Rafts: The probe can identify highly ordered membrane regions, such as lipid rafts and filopodia, which exhibit higher GP values than the surrounding membrane.[2][7]
-
Monitor Changes in Membrane Order: this compound can detect changes in membrane fluidity in response to experimental treatments. For example, treatment of cells with methyl-β-cyclodextrin (MβCD), which depletes cholesterol and disrupts lipid rafts, leads to a significant decrease in the measured GP value, indicating a more fluid membrane state.[2][7]
-
Differentiate Plasma and Intracellular Membranes: Studies have shown that this compound can distinguish the more ordered plasma membrane from the more fluid intracellular membranes.[8] The average GP value at the plasma membrane of X. laevis melanophore cells was measured to be 0.16, while internal membranes showed values in the range of -0.15 to 0.[2]
The fluorescence intensity obtained from this compound-labeled cells is significantly higher than that from cells stained with Laurdan, where the signal can be comparable to cellular autofluorescence.[2]
Data Presentation
Table 1: Photophysical Properties of this compound
| Property | Value | Source |
| One-Photon Excitation Max (λabs) | 348 nm | |
| Emission Max (λem) | 423 nm | |
| Two-Photon Excitation Max | 780 nm | |
| Quantum Yield (φ) | 0.43 | |
| Molar Extinction Coefficient (ε) | 12,200 M⁻¹cm⁻¹ |
Table 2: Comparative Performance and GP Values
| Membrane Type | Condition | Typical GP Value | Probe | Source |
| Model Membranes | Liquid-ordered (Lo) phase | 0.25 to 0.55 | This compound | [5] |
| Model Membranes | Liquid-disordered (Ld) phase | -0.05 to 0.25 | This compound | [5] |
| X. laevis Melanophore Cells | Plasma Membrane (Control) | 0.18 ± 0.05 | This compound | [2] |
| X. laevis Melanophore Cells | Plasma Membrane (MβCD Treated) | -0.06 ± 0.08 | This compound | [2] |
| X. laevis Melanophore Cells | Filopodia | ~0.26 | This compound | [2] |
| X. laevis Melanophore Cells | Intracellular Membranes | -0.15 to 0 | This compound | [2] |
Mandatory Visualization
Caption: Experimental workflow for membrane order analysis using this compound.
Caption: Relationship between membrane order and this compound GP value.
Experimental Protocols
Staining of Live Cells with this compound
This protocol is adapted for staining adherent cells like HEK293t for confocal microscopy.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells grown on coverslips or imaging dishes
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 5 µM in pre-warmed cell culture medium. Vortex thoroughly.
-
Cell Staining:
-
Wash cells grown on coverslips once with PBS.
-
Replace the medium with the 5 µM this compound working solution.
-
Incubate the cells for 30 minutes at 37°C and 5% CO₂.[3]
-
-
Washing: After incubation, wash the cells twice with PBS to remove excess probe.
-
Imaging:
-
Mount the coverslip on a slide with a drop of PBS or imaging buffer.
-
Immediately proceed to imaging on a confocal microscope.
-
Preparation and Staining of GUVs
This protocol describes the formation of GUVs by electroformation and subsequent labeling.
Materials:
-
Lipid mixture of choice (e.g., DPPC:POPC 1:1) in chloroform
-
This compound powder
-
Indium tin oxide (ITO) coated glass slides
-
Electroformation chamber
-
Sucrose and Glucose solutions (iso-osmolar)
Procedure:
-
Prepare Lipid-Probe Mixture: Add this compound to the lipid solution in chloroform at a molar ratio of approximately 200:1 (lipid:probe).
-
Lipid Film Deposition: Deposit the lipid-probe mixture onto the conductive side of two ITO slides and dry under a gentle stream of nitrogen, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film.
-
Assemble Chamber: Assemble the electroformation chamber with the two ITO slides separated by a silicone spacer, with the lipid films facing each other.
-
Electroformation: Fill the chamber with a sucrose solution (e.g., 300 mM). Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-3 hours at a temperature above the phase transition temperature of the lipid mixture (e.g., 55°C for DPPC-containing mixtures).[2]
-
Harvest GUVs: Gently collect the GUV suspension from the chamber. Dilute into an iso-osmolar glucose solution for observation (the density difference will cause the GUVs to settle).
-
Imaging: Transfer the GUV suspension to an imaging dish for microscopy.
GP Imaging and Analysis
Microscopy Setup:
-
Excitation: Use a 405 nm laser line for this compound excitation.[3]
-
Emission Collection: Simultaneously collect fluorescence in two channels:
-
Channel 1 (Blue/Gel Phase): 415–455 nm
-
Channel 2 (Green/Fluid Phase): 490–530 nm[3]
-
-
Detector: Use sensitive detectors, such as HyD or GaAsP detectors, in photon-counting mode for best results.
Image Analysis:
-
Background Subtraction: Subtract the background signal from both channels.
-
GP Calculation: Generate a ratiometric GP image using the following formula for each pixel:
-
GP = (I_channel1 - I_channel2) / (I_channel1 + I_channel2)
-
Where I is the intensity in the respective channels.[3]
-
-
Region of Interest (ROI) Analysis: Select ROIs corresponding to specific cellular structures (e.g., plasma membrane, intracellular organelles) to calculate the average GP value for those regions.[7][8] GP images are often pseudo-colored to visualize the spatial variation in membrane order.
References
- 1. Will this compound dethrone Laurdan in fluorescent solvent relaxation techniques for lipid membrane studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Optimised generalized polarisation analysis of this compound reveals clear order differences between T cell membrane compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to C-Laurdan: Navigating Reproducibility in Membrane Order Measurements
For researchers, scientists, and drug development professionals, C-Laurdan has emerged as a valuable tool for visualizing and quantifying membrane lipid order. However, ensuring the reproducibility of these measurements across different laboratories remains a critical challenge. This guide provides an objective comparison of this compound's performance, details factors influencing its reproducibility, and presents standardized protocols to aid in generating more consistent and reliable data.
The fluorescent probe this compound, a derivative of Laurdan, offers enhanced photostability, making it suitable for use in conventional confocal microscopy, a significant advantage over its predecessor which often requires two-photon excitation.[1][2] This improved characteristic expands its accessibility to a broader range of laboratories. This compound is sensitive to the polarity of its environment, which correlates with the packing of lipid membranes. In more ordered, tightly packed membranes (liquid-ordered, Lo phase), its emission is blue-shifted, while in less ordered, more fluid membranes (liquid-disordered, Ld phase), the emission is red-shifted.[2] This spectral shift is quantified by the Generalized Polarization (GP) value, which provides a numerical representation of membrane order.[3]
Factors Influencing Inter-Laboratory Reproducibility
While this compound offers significant advantages, achieving reproducible measurements between different labs, or even between different experiments within the same lab, requires careful control over numerous experimental variables. The lack of standardized protocols is a major contributor to variability in published data. Key factors that can significantly impact this compound measurements include:
-
Instrumentation and Acquisition Settings: Variations in microscope hardware (e.g., objectives, detectors) and software settings can lead to disparate results.[4] Critical parameters to standardize include:
-
Excitation and Emission Wavelengths: While this compound is typically excited around 405 nm, the specific emission channels used for GP calculation (e.g., 415–455 nm and 490–530 nm) must be consistent.
-
Laser Power and Detector Gain: These settings directly affect signal intensity and signal-to-noise ratio, which can influence GP values.[5]
-
Pinhole Size: In confocal microscopy, the pinhole size affects the thickness of the optical section and can impact the collected fluorescence.
-
Pixel Dwell Time and Averaging: These parameters influence the signal-to-noise ratio of the final image.
-
-
Cell Culture Conditions: The physiological state of the cells being imaged can significantly alter membrane properties.[6] To ensure reproducibility, it is crucial to control for:
-
Cell Confluency: The density of cells on a culture dish can affect their membrane composition and organization.
-
Passage Number: Cells can undergo changes in their phenotype and membrane characteristics over multiple passages.
-
Media Composition: The presence or absence of components like serum can influence cellular lipid metabolism.
-
-
Staining Protocol: The procedure for labeling cells with this compound can introduce variability. Important considerations include:
-
Probe Concentration: Using a consistent concentration of this compound is essential, as higher concentrations could potentially perturb the membrane.[7]
-
Incubation Time and Temperature: These parameters affect the incorporation of the probe into the cell membrane.
-
Solvent: The solvent used to dissolve this compound (typically DMSO) and its final concentration in the cell culture medium should be kept constant.[8]
-
-
Data Analysis: The methods used to process and analyze the acquired images are a major source of potential discrepancies.[6] Standardization is needed for:
-
Background Subtraction: Different approaches to correcting for background fluorescence can alter the final GP values.
-
Region of Interest (ROI) Selection: Whether ROIs are selected manually or automatically, and the criteria used for their definition, can introduce bias.
-
GP Calculation Formula: While the general formula for GP is established, variations in its implementation in different software packages can exist.
-
Performance Comparison of Membrane Order Probes
This compound is one of several fluorescent probes used to assess membrane order. Each has its own characteristics, advantages, and disadvantages. The choice of probe should be guided by the specific experimental question and the available instrumentation.
| Probe | Excitation (nm) | Emission (nm) | Key Advantages | Key Disadvantages | Typical GP Range (Ld to Lo) |
| This compound | ~405 | ~440 / ~490 | Good photostability, suitable for confocal microscopy.[1] | Can internalize into intracellular membranes. | -0.1 to 0.4[2] |
| Laurdan | ~340-360 | ~440 / ~490 | Well-characterized, sensitive to membrane hydration.[3] | Requires UV excitation, prone to photobleaching, often needs two-photon microscopy.[1] | -0.2 to 0.6 |
| M-Laurdan | ~360 | ~430 / ~490 | Shows good discrimination of lipid phases.[8] | Less commonly used than Laurdan and this compound. | Similar to Laurdan |
| Di-4-ANEPPDHQ | ~488 | ~560 / ~610 | More photostable than Laurdan, suitable for confocal and TIRF microscopy.[3] | Less sensitive to temperature changes compared to Laurdan.[9] | Ratiometric, not typically expressed as GP |
| Nile Red | ~552 | ~636 | Fluoresces in hydrophobic environments, good for lipid droplets. | Emission is sensitive to a variety of environmental factors, not just membrane order.[10] | Not a ratiometric probe for GP calculation |
Experimental Protocols
To facilitate the standardization of this compound measurements, a detailed experimental protocol is provided below. This protocol is a synthesis of methodologies reported in the literature.[3]
This compound Staining of Live Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Culture cells to a consistent confluency (e.g., 70-80%).
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.
-
Preparation of Staining Solution: Dilute the this compound stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. The optimal concentration may need to be determined empirically for each cell type.
-
Cell Staining:
-
Wash the cells once with pre-warmed serum-free medium.
-
Remove the medium and add the this compound staining solution to the cells.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed serum-free medium or phosphate-buffered saline (PBS).
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Proceed with image acquisition on a confocal or two-photon microscope.
-
Image Acquisition and GP Calculation
-
Microscope Setup:
-
Use a 405 nm laser for excitation.
-
Set two emission channels for simultaneous acquisition:
-
Channel 1 (ordered phase): 415-455 nm
-
Channel 2 (disordered phase): 490-530 nm
-
-
Use identical acquisition settings (laser power, detector gain, pixel dwell time, etc.) for both channels.
-
-
Image Acquisition: Acquire images of the stained cells, ensuring that the signal is not saturated in either channel.
-
GP Image Calculation:
-
Perform background subtraction on both channels.
-
Calculate the GP image using the following formula for each pixel:
-
GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered)
-
Where I_ordered is the intensity in the ordered phase channel, I_disordered is the intensity in the disordered phase channel, and G is a correction factor (G-factor) that accounts for differences in the sensitivity of the detection system for the two emission wavelengths. The G-factor should be determined for each specific microscope setup.
-
-
Visualizing Experimental Workflows
To further clarify the processes involved in ensuring reproducible this compound measurements, the following diagrams illustrate key workflows.
By carefully considering and standardizing these factors, researchers can significantly improve the reproducibility of their this compound measurements, leading to more robust and comparable data across different studies and laboratories. This will ultimately enhance our understanding of the critical role that membrane organization plays in cellular function and disease.
References
- 1. Dissecting the mechanisms of environment sensitivity of smart probes for quantitative assessment of membrane properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging lipid lateral organization in membranes with this compound in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of M-laurdan, a versatile probe to explore order in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of C-Laurdan: A Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of C-Laurdan, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation risks.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated solutions, and materials used for spill cleanup (e.g., absorbent pads, wipes), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemical waste.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container compatible with organic chemicals. The container should be in good condition and have a secure screw-top cap.
-
Label the container with "Hazardous Waste," the full chemical name "this compound (6-dodecanoyl-2-[N-methyl-N-(carboxymethyl)amino]naphthalene)," and the approximate quantity.
-
-
Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.
-
Keep the container closed at all times, except when adding waste.
-
-
Disposal Request:
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
-
Empty Container Disposal:
-
An empty this compound container should be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, deface the original label on the container before disposing of it in the appropriate solid waste stream, as per your institutional guidelines.
-
Quantitative Data Summary
While specific quantitative data for this compound disposal is limited, the following table summarizes key physical and chemical properties relevant to its handling and potential hazards.
| Property | Value | Source |
| Chemical Formula | C₂₅H₃₅NO₃ | |
| Molecular Weight | 397.56 g/mol | |
| Solubility | Soluble in DMF (to 100 mM), ethanol (to 10 mM), and DMSO (to 20 mM) | |
| Storage Temperature | -20°C |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C-Laurdan
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling C-Laurdan. Adherence to these procedures is essential for ensuring personal safety and maintaining the integrity of your research.
This compound is a fluorescent probe utilized for imaging lipid rafts and studying membrane fluidity.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols can be established based on the available information for the closely related compound, Laurdan, and general laboratory safety standards.[3][4] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when working with this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile gloves. For tasks with a higher risk of splashing, consider double-gloving or wearing Silver Shield gloves underneath nitrile gloves.[5] | Prevents direct skin contact with the chemical. Nitrile provides good resistance to a range of chemicals. |
| Eye and Face Protection | Safety goggles with side shields are the minimum requirement.[5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[6][7] | Protects eyes from splashes and airborne particles. A face shield offers broader protection for the entire face. |
| Body Protection | A fully buttoned laboratory coat.[8] For tasks with a high splash risk, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a chemical fume hood. If handling large quantities or if an aerosol is generated, a risk assessment should be conducted to determine the need for a respirator.[4][6] | Minimizes the risk of inhaling the compound, which should be considered hazardous.[3] |
| Footwear | Closed-toe shoes that cover the entire foot and are made of a liquid-resistant material.[7][8] | Protects feet from spills and falling objects. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound at -20°C in a desiccated, light-protected environment.[4][9] Stock solutions can generally be stored at -20°C for up to 3 months.[10][11]
-
Always store away from oxidizing agents.[4]
2. Preparation of Stock and Working Solutions:
-
All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
This compound is soluble in DMF (up to 100 mM), ethanol (up to 10 mM), and DMSO (up to 20 mM).[9]
-
When preparing solutions, avoid generating dust.
-
Ensure all glassware is clean and dry before use.
3. Experimental Use:
-
Wear all required PPE as outlined in the table above.
-
Conduct all work involving this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Chemical Waste: All solutions containing this compound and any unused solid material should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Decontamination: Any spills should be cleaned up immediately using appropriate absorbent materials. The contaminated area should then be decontaminated. All materials used for cleanup should be disposed of as hazardous waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. This compound | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 10. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [en.bio-protocol.org]
- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
